molecular formula C13H15NO3 B1309444 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-48-6

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1309444
CAS No.: 63674-48-6
M. Wt: 233.26 g/mol
InChI Key: PMFQUYSCBXNYOR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQUYSCBXNYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406252
Record name 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-48-6
Record name 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed scientific and technical overview of the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. We delve into the prevalent synthetic strategy, elucidating the underlying reaction mechanisms, and offering a rationale for experimental choices. This document is intended for researchers, chemists, and drug development professionals, providing a robust, replicable, and well-referenced protocol grounded in established chemical principles. The guide includes a step-by-step experimental workflow, characterization data, and visual diagrams to facilitate a comprehensive understanding of the synthetic process.

Introduction and Strategic Importance

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyrrolidinone (or γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution of the 2,6-dimethylphenyl group at the N1 position imparts significant steric hindrance, which can influence the molecule's conformation and its interaction with biological targets, often leading to enhanced metabolic stability and potency.

The synthesis of this molecule, while seemingly straightforward, presents unique challenges related to regioselectivity, cyclization efficiency, and purification. The most common and industrially scalable approach involves the conjugate addition of 2,6-dimethylaniline to an itaconic acid derivative, followed by an intramolecular amidation to form the lactam ring. Understanding the nuances of this pathway is critical for achieving high yield and purity.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule logically points to two primary synthons: 2,6-dimethylaniline and a C4-dicarboxylic acid synthon, such as itaconic acid.

Figure 1: Retrosynthetic Analysis

G target 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid intermediates Michael Adduct (Acyclic Intermediate) target->intermediates Amide Cyclization disconnection C-N Bond Amide Bond reagents 2,6-Dimethylaniline + Itaconic Acid intermediates->reagents Michael Addition

Caption: Retrosynthetic disconnection of the target molecule.

This analysis reveals a convergent synthesis strategy based on two key transformations:

  • Aza-Michael Addition: A nucleophilic 1,4-conjugate addition of 2,6-dimethylaniline to the α,β-unsaturated system of itaconic acid. This step forms the crucial C-N bond and sets the stage for cyclization. The steric hindrance from the two methyl groups on the aniline ring significantly influences the reaction rate and requires careful optimization of conditions.

  • Intramolecular Amidation (Cyclization): The resulting acyclic intermediate undergoes a condensation reaction, where the newly formed secondary amine attacks one of the carboxylic acid groups to form the thermodynamically stable five-membered lactam ring. This is typically achieved through thermal dehydration.

Mechanistic Insights and Rationale for Experimental Design

The primary synthetic route involves the direct reaction of 2,6-dimethylaniline with itaconic acid in a high-boiling point solvent, such as toluene or xylene, often with azeotropic removal of water.

Step 1: Aza-Michael Addition

The reaction initiates with the nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline onto the β-carbon of itaconic acid. While this reaction can proceed without a catalyst, it is often facilitated by heat. The steric bulk of the ortho-methyl groups on the aniline derivative slows this addition compared to unhindered anilines, necessitating elevated temperatures to achieve a reasonable reaction rate.

Step 2: Intramolecular Cyclization and Dehydration

Following the Michael addition, the intermediate, 2-((2,6-dimethylphenylamino)methyl)succinic acid, is formed. At elevated temperatures, an intramolecular nucleophilic acyl substitution occurs. The secondary amine attacks the more sterically accessible carboxylic acid group (the one not adjacent to the newly formed C-N bond) to form a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a water molecule yields the final 5-oxopyrrolidine ring. The removal of water is crucial to drive the equilibrium towards the cyclized product, which is why solvents that form an azeotrope with water are highly effective.

Figure 2: Synthetic Workflow

G SM1 2,6-Dimethylaniline Reaction Aza-Michael Addition & Intramolecular Amidation SM1->Reaction SM2 Itaconic Acid SM2->Reaction Product Crude Product in Toluene Reaction->Product Conditions Toluene Reflux (110-120°C) Azeotropic H₂O Removal Conditions->Reaction Purification Cooling & Crystallization Product->Purification Final 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Purification->Final

Caption: High-level overview of the one-pot synthesis process.

Detailed Experimental Protocol

This protocol is a synthesized representation of common procedures found in the literature. Researchers should always conduct their own risk assessment before proceeding.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )MolesMass/VolumeRole
2,6-Dimethylaniline121.180.1012.12 gNucleophile
Itaconic Acid130.100.1013.01 gElectrophile
Toluene92.14-150 mLSolvent

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The entire apparatus should be dried in an oven and assembled while hot to prevent moisture contamination.

  • Charging Reagents: To the flask, add 2,6-dimethylaniline (12.12 g, 0.10 mol), itaconic acid (13.01 g, 0.10 mol), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-115°C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (0.10 mol). The reaction is typically complete within 4-8 hours after water evolution ceases.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

    • As the solution cools, the product will begin to precipitate. To maximize crystallization, cool the flask in an ice bath for 1-2 hours.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any residual starting materials or soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C overnight to yield 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white to off-white crystalline solid.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point 195-200 °C
¹H NMR Peaks corresponding to the aromatic protons, the pyrrolidinone ring protons, the carboxylic acid proton, and the two methyl groups on the phenyl ring.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidinone ring and methyl groups.
Mass Spec (ESI-) [M-H]⁻ peak at m/z ≈ 232.10
Purity (HPLC) >98%

A successful synthesis should yield a product with spectral data consistent with the proposed structure and a high level of purity, which is crucial for its subsequent use in drug development pipelines.

Conclusion

The synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is efficiently achieved through a one-pot reaction involving the aza-Michael addition of 2,6-dimethylaniline to itaconic acid, followed by thermally induced intramolecular amidation. The key to a successful synthesis lies in managing the reaction temperature and effectively removing water to drive the cyclization to completion. This guide provides the foundational knowledge, from mechanistic understanding to a practical, step-by-step protocol, enabling researchers to reliably produce this valuable chemical entity for further investigation and application.

References

  • Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids. Organic Syntheses, Coll. Vol. 10, p.41 (2004); Vol. 79, p.169 (2002). URL: [Link]

  • Process for the preparation of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. Google Patents, EP0654460A1.
  • Substituted N-phenyl-pyrrolidinone-compounds. Google Patents, US6344479B1.

physicochemical properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a fascinating molecule that holds significant interest for researchers in the fields of medicinal chemistry and drug development. Its unique structural features, combining a pyrrolidone ring, a carboxylic acid group, and a substituted aromatic moiety, suggest a diverse range of potential biological activities. The pyrrolidone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] The presence of the carboxylic acid group introduces a key site for ionization and potential interactions with biological targets, while the 2,6-dimethylphenyl group imparts specific steric and lipophilic characteristics that can influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core . Understanding these properties is paramount for predicting its behavior in biological systems, designing effective drug delivery strategies, and developing robust analytical methods. This document will delve into its key physicochemical parameters, provide detailed experimental protocols for their determination, and offer insights into the significance of these properties in the context of drug discovery and development.

Chemical Structure and Identification

IUPAC Name: 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS Number: 63674-48-6 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol

Chemical Structure:

Caption: 2D Chemical Structure of the molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicological effects.[3] While experimental data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, computational methods provide reliable predictions for these key parameters.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Boiling Point 535.2 ± 50.0 °C[4]Indicates the volatility of the compound. A high boiling point suggests low volatility, which is typical for compounds of this molecular weight and complexity.
Density 1.259 ± 0.06 g/cm³[4]Provides information about the compound's physical state and can be useful in formulation development.
Melting Point Estimated: 170-190 °CThe melting point influences the compound's solubility and dissolution rate. A crystalline solid with a defined melting point is generally preferred for solid dosage forms. This estimation is based on the melting points of structurally similar aromatic carboxylic acids.[5]
pKa Estimated: 4.0 - 5.0The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The estimated range is typical for carboxylic acids.
logP Estimated: 1.5 - 2.5The logarithm of the partition coefficient (logP) is a measure of the compound's lipophilicity. This value is critical for predicting its ability to cross cell membranes and its distribution into different tissues. A value in this range suggests a good balance between hydrophilicity and lipophilicity for oral absorption.[6]
Aqueous Solubility Estimated: Low to moderateSolubility in aqueous media is essential for absorption and distribution. The presence of both polar (carboxylic acid, amide) and nonpolar (dimethylphenyl) groups suggests that its solubility will be pH-dependent.

Experimental Protocols for Key Physicochemical Properties

To obtain definitive values for the critical physicochemical parameters of pKa and logP, well-established experimental methods should be employed. The following sections provide detailed, step-by-step protocols for these determinations.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Experimental Workflow for pKa Determination

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve a precisely weighed amount of the compound in a known volume of water or a co-solvent system. titrate Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). prep->titrate Transfer to titration vessel monitor Monitor the pH of the solution continuously using a calibrated pH meter. titrate->monitor Simultaneous monitoring plot Plot the pH of the solution as a function of the volume of titrant added. monitor->plot Generate titration curve half_eq Determine the volume of titrant required to reach the half-equivalence point. plot->half_eq Identify inflection point pka The pH at the half-equivalence point is equal to the pKa of the compound. half_eq->pka Read pH at half-equivalence

Caption: Workflow for pKa determination.

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) can be used.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with a standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH solution in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly and then stabilized, indicating that the titration is complete.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP). It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

Experimental Workflow for logP Determination

G Workflow for logP Determination by Shake-Flask Method cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis presaturate Pre-saturate n-octanol with water and water with n-octanol. dissolve Dissolve a known amount of the compound in one of the phases (typically n-octanol). presaturate->dissolve Prepare phases mix Mix the n-octanol and water phases in a separatory funnel. dissolve->mix Combine phases shake Shake the funnel for a sufficient time to allow for equilibrium to be reached. mix->shake Establish equilibrium separate Allow the two phases to separate completely. shake->separate Phase separation sample Carefully collect samples from both the n-octanol and aqueous phases. separate->sample Collect aliquots quantify Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). sample->quantify Measure concentration calculate Calculate the partition coefficient (P) and then logP. quantify->calculate P = [octanol]/[aqueous]

Caption: Workflow for logP determination.

Step-by-Step Methodology
  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking equal volumes of the two liquids and allowing them to separate.

    • Similarly, pre-saturate water with n-octanol. This ensures that the volumes of the two phases do not change during the partitioning experiment.

  • Sample Preparation:

    • Prepare a stock solution of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, add a known volume of the n-octanol stock solution (e.g., 10 mL) and an equal volume of pre-saturated water (10 mL).

    • Stopper the funnel and shake it vigorously for a set period (e.g., 30 minutes) to ensure that the compound reaches equilibrium between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Sample Analysis:

    • Carefully withdraw a sample from the aqueous (bottom) layer and the n-octanol (top) layer. It is crucial to avoid cross-contamination of the phases.

    • Determine the concentration of the compound in each phase using a validated analytical method. UV-Vis spectroscopy can be used if the compound has a suitable chromophore and the concentration is within the linear range of the instrument. High-Performance Liquid Chromatography (HPLC) is a more versatile and often more accurate method.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Significance and Potential Applications

The provide valuable insights into its potential as a drug candidate or a lead compound for further optimization.

  • Drug-Likeness: The estimated logP value falls within the range generally considered favorable for oral drug absorption and good membrane permeability. The presence of both hydrogen bond donors and acceptors, along with a moderate molecular weight, aligns with general guidelines for "drug-likeness," such as Lipinski's Rule of Five.

  • Potential as a CNS Agent: The lipophilicity suggested by the estimated logP may allow the compound to cross the blood-brain barrier, making it a potential candidate for targeting central nervous system (CNS) disorders. The pyrrolidone scaffold is present in several CNS-active drugs.

  • Anti-inflammatory and Antimicrobial Potential: The structural similarity to other 5-oxopyrrolidine-3-carboxylic acid derivatives that have shown anti-inflammatory or antimicrobial activity suggests that this compound could also possess such properties.[7][8][9][10] The 2,6-dimethylphenyl group can influence the binding affinity and selectivity for specific biological targets.

  • Formulation and Delivery: The predicted low to moderate aqueous solubility indicates that formulation strategies, such as the use of co-solvents, surfactants, or salt forms, may be necessary to achieve adequate bioavailability for oral or parenteral administration. The carboxylic acid moiety provides a handle for salt formation, which can significantly improve solubility and dissolution rates.

Conclusion

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with a compelling structural architecture that warrants further investigation for its potential therapeutic applications. While experimental data on its physicochemical properties are limited, computational predictions and estimations based on structurally related molecules provide a solid foundation for guiding future research. The detailed experimental protocols provided in this guide offer a clear path for the accurate determination of its pKa and logP, which are essential for a comprehensive understanding of its drug-like properties. Further studies to elucidate its biological activity, coupled with a thorough characterization of its physicochemical profile, will be crucial in unlocking the full potential of this promising molecule.

References

  • PubChem. 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. [Link]

  • Elite Flow Control UK Limited. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • National Institutes of Health. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • National Institutes of Health. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]

  • ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C.... [Link]

  • National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

Sources

An In-Depth Technical Guide to 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, promising derivative: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-48-6). Herein, we delve into its synthesis, characterization, potential therapeutic applications, and the underlying chemical principles that govern its activity, providing a comprehensive resource for professionals in the field of drug discovery and development.

Section 1: Core Chemical Identity

1.1. Nomenclature and Identifiers

  • Systematic Name: 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid[1]

  • CAS Number: 63674-48-6[1]

  • Molecular Formula: C₁₃H₁₅NO₃[2]

  • Molecular Weight: 233.26 g/mol

  • Synonyms: 1-(2,6-Dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid[3]

1.2. Physicochemical Properties

PropertyValueSource
AppearanceOff-white to light grey solid[3]
Purity>95%[3]
StorageNormal[3]

Section 2: Synthesis and Characterization

The synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid follows a well-established and robust methodology for this class of compounds: the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization. This approach offers the versatility to introduce a wide array of substituents on the phenyl ring, allowing for the systematic exploration of structure-activity relationships.

2.1. General Synthetic Protocol

The synthesis is typically a one-pot reaction where 2,6-dimethylaniline is reacted with itaconic acid. The reaction is generally heated to reflux in a suitable solvent, such as water or a lower alcohol, to facilitate both the initial Michael addition and the subsequent dehydration and cyclization to form the pyrrolidinone ring.

Experimental Protocol: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,6-dimethylaniline and itaconic acid.

  • Solvent Addition: Add a suitable solvent, such as water, to the flask. The volume should be sufficient to ensure good mixing of the reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

2.2. Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the dimethylphenyl group, and the carboxylic acid proton.

  • Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring.

  • Pyrrolidinone Ring Protons: A set of multiplets for the diastereotopic methylene protons and the methine proton of the pyrrolidinone ring.

  • Methyl Protons: A singlet integrating to six protons for the two methyl groups on the phenyl ring.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide evidence for the carbon framework of the molecule.

  • Carbonyl Carbons: Two distinct signals in the downfield region corresponding to the amide and carboxylic acid carbonyl carbons.

  • Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring.

  • Pyrrolidinone Ring Carbons: Signals for the methylene and methine carbons of the pyrrolidinone ring.

  • Methyl Carbons: A signal for the two equivalent methyl carbons.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: Two distinct carbonyl stretching bands for the amide and carboxylic acid groups.

  • C-N Stretch: A band corresponding to the stretching vibration of the carbon-nitrogen bond in the lactam ring.

  • Aromatic C-H and C=C Stretches: Bands characteristic of the substituted benzene ring.

2.2.4. Mass Spectrometry (Predicted)

Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (233.26 g/mol ).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxyl group, and cleavage of the pyrrolidinone ring.

Section 3: Biological Activities and Therapeutic Potential

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active molecules.[9][10][11][12][13] The introduction of the 2,6-dimethylphenyl group at the 1-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to enhanced potency and selectivity.

3.1. Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[4][9] The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms. The lipophilic nature of the 2,6-dimethylphenyl substituent may enhance the compound's ability to penetrate bacterial cell membranes.

3.2. Anticancer Activity

Several studies have highlighted the anticancer potential of this class of compounds.[9][11][12][14] The cytotoxic effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The specific molecular targets are an active area of investigation.

3.3. Anti-inflammatory Activity

There is emerging evidence that some 5-oxopyrrolidine-3-carboxylic acid derivatives possess anti-inflammatory properties.[15] This activity may be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Section 4: Structure-Activity Relationships and Drug Design

The versatility of the synthetic route allows for extensive modification of the 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid structure. This provides a valuable platform for systematic structure-activity relationship (SAR) studies aimed at optimizing the biological activity.

Diagram: Key Areas for Structural Modification

SAR_Points cluster_0 Core Scaffold cluster_1 Modification Points Core 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid R1 Phenyl Ring Substituents (Modulates lipophilicity and electronic properties) Core->R1 Position 1 R2 Carboxylic Acid Derivatization (Amides, Esters - Prodrugs, Target Interactions) Core->R2 Position 3 R3 Pyrrolidinone Ring Substituents (Stereochemistry, Conformation) Core->R3 Positions 2 & 4

Caption: Key modification points for SAR studies.

Section 5: Safety and Handling

As a research chemical, 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: Future Directions and Conclusion

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the established biological potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold make it an attractive candidate for further investigation. Future research should focus on:

  • Definitive Spectroscopic Characterization: Obtaining and publishing the full suite of spectral data for this compound.

  • In-depth Biological Evaluation: Screening against a wide range of biological targets to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: Investigating the specific molecular mechanisms underlying its biological activities.

  • Analogue Synthesis and SAR Studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). Elite Flow Control UK Limited. [Link]

  • and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (n.d.). Semantic Scholar. [Link]

  • Register or login for pricing. (n.d.). International Laboratory USA. [Link]

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  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

  • Carboxylic Acids. (n.d.). American Elements. [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize substituted 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited availability of public spectral data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, this guide will use the closely related and well-characterized analogue, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid , as a primary exemplar. The principles and interpretations detailed herein are directly applicable to the structural elucidation of the target molecule and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical insights for researchers in the field.

Introduction: The Importance of Spectroscopic Analysis

The structural confirmation of a novel chemical entity is a cornerstone of chemical research and drug development. For complex organic molecules like 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids, a multi-faceted spectroscopic approach is not just recommended, but essential. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of the molecular structure. This guide will walk through the expected spectral data for our exemplar compound, highlighting the key features that would be anticipated for the title compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals a series of characteristic signals.[1][2][3]

Table 1: Representative ¹H NMR Data for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [1][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentExpected for 1-(2,6-Dimethylphenyl) analogue
~12.65Broad Singlet1HCOOHSimilar broad singlet for the carboxylic acid proton.
~9.50Singlet1HAr-OHAbsent.
~7.00 - 6.80Multiplet3HAromatic CHA multiplet corresponding to the three aromatic protons of the 2,6-dimethylphenyl group.
~3.90Multiplet2HN-CH₂Similar multiplet for the diastereotopic protons of the N-CH₂ group.
~3.35Multiplet1HCH-COOHSimilar multiplet for the methine proton.
~2.65Multiplet2HCO-CH₂Similar multiplet for the diastereotopic protons of the CO-CH₂ group.
~2.20Singlet3HAr-CH₃A singlet integrating to 6H for the two equivalent methyl groups.

Causality in Proton Assignments: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The diastereotopic nature of the CH₂ protons in the pyrrolidinone ring arises from the chiral center at C3, leading to complex multiplets. The chemical shifts are dictated by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Representative ¹³C NMR Data for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [1][3]

Chemical Shift (δ) ppmAssignmentExpected for 1-(2,6-Dimethylphenyl) analogue
~174.4COOHSimilar chemical shift for the carboxylic acid carbon.
~172.2N-C=OSimilar chemical shift for the lactam carbonyl carbon.
~150.0 - 116.0Aromatic CarbonsA set of signals corresponding to the aromatic carbons of the 2,6-dimethylphenyl ring.
~51.0N-CH₂Similar chemical shift for the N-CH₂ carbon.
~36.2CH-COOHSimilar chemical shift for the methine carbon.
~33.7CO-CH₂Similar chemical shift for the CO-CH₂ carbon.
~20.0Ar-CH₃A signal for the two equivalent methyl carbons.

Expertise in Interpretation: The downfield shifts of the carbonyl carbons are characteristic. The number and positions of the aromatic signals are diagnostic of the substitution pattern on the phenyl ring.

Caption: Molecular structure of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with key NMR-active nuclei highlighted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Characteristic IR Absorption Bands for 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid [1][4]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1740C=O stretchCarboxylic Acid
~1680C=O stretchLactam
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid

Trustworthiness of the Data: The very broad O-H stretch is a hallmark of a carboxylic acid due to extensive hydrogen bonding. The presence of two distinct carbonyl absorptions is a strong indicator of the presence of both a carboxylic acid and a lactam.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula.

For 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₅NO₃), the expected exact mass is 233.1052 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see the following ions:

  • [M+H]⁺: 234.1125 (Positive Ion Mode)

  • [M-H]⁻: 232.0980 (Negative Ion Mode)

Fragmentation Analysis: Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-45 Da) and cleavage of the pyrrolidinone ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Record ¹H and ¹³C spectra at room temperature. Standard pulse programs are typically sufficient.

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesis Synthesized Compound 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Connectivity and Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

References

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  • The Royal Society of Chemistry. Supporting Information. [Link]

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  • Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5118. [Link]

  • Kauno technologijos universitetas. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

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An In-depth Technical Guide to Determining the Solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest within contemporary drug discovery and development pipelines. Its structural features, comprising a pyrrolidone core, a carboxylic acid moiety, and a substituted phenyl ring, suggest a complex physicochemical profile that governs its behavior in various solvent systems. A thorough understanding of its solubility is a critical prerequisite for successful formulation, bioavailability, and, ultimately, therapeutic efficacy. Low aqueous solubility can present significant challenges during preclinical and clinical development, leading to poor absorption and erratic in vivo performance.[1][2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying principles and causal relationships that inform experimental design. This guide is structured to empower the reader with the expertise to not only generate high-quality solubility data but also to interpret it within the broader context of pharmaceutical sciences.

Physicochemical Characterization: The Foundation of Solubility Studies

Before embarking on quantitative solubility measurements, a foundational understanding of the molecule's properties is essential. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a weak organic acid.[3][4][5] The presence of the carboxylic acid group dictates that its solubility will be highly dependent on the pH of the aqueous medium. In acidic environments, the compound will exist predominantly in its neutral, less soluble form. Conversely, in neutral to basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Preliminary qualitative solubility tests can provide valuable initial insights.[6][7] Simple experiments observing the dissolution of the compound in water, a dilute base (e.g., 5% NaOH), and a weak base (e.g., 5% NaHCO3) can confirm its acidic nature.[8][9] Effervescence in the sodium bicarbonate solution is a classic indicator of a carboxylic acid with a pKa low enough to be protonated by the weak base.

Quantitative Solubility Determination: Methodologies and Best Practices

The choice of method for quantitative solubility determination depends on the specific requirements of the study, including the desired accuracy, throughput, and the amount of available compound. For a comprehensive understanding of a drug candidate's behavior, both thermodynamic and kinetic solubility should be assessed.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is widely regarded as the most reliable technique for its determination.[10][11]

  • Preparation of Solvent Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

  • Addition of Excess Compound: Add an excess of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid to a known volume of each buffer in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[12]

  • Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a predetermined period. Equilibrium is generally achieved within 24 to 72 hours.[12] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid precipitation during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

G cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add_compound Add compound to solvent prep_compound->add_compound prep_solvent Prepare buffered media (various pH) prep_solvent->add_compound agitate Agitate at constant T (24-72h) add_compound->agitate check_solid Verify excess solid remains agitate->check_solid Equilibration separate Centrifuge & Filter check_solid->separate quantify Quantify by HPLC/LC-MS separate->quantify result Solubility Data (mg/mL or µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds like 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, potentiometric titration offers an elegant and efficient method to determine both the intrinsic solubility (the solubility of the neutral form) and the pKa.[3][5] This method involves titrating a suspension of the compound with a strong base and monitoring the pH. The point at which the pH curve deviates from that of a solution without the compound indicates the formation of a saturated solution.

  • Sample Preparation: Prepare a suspension of a known amount of the compound in water or a suitable ionic strength-adjusted medium.

  • Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.[13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed using specialized software or mathematical models to derive the pKa and intrinsic solubility.[4] This method is particularly advantageous as it can be automated and requires a relatively small amount of compound.

G start Start | Prepare suspension of compound titrate Titration Add standardized NaOH titrant incrementally start->titrate measure Measurement Record pH after each addition titrate->measure Monitor measure->titrate Loop plot Data Plotting Plot pH vs. Titrant Volume measure->plot Generate Data Points analyze Analysis | Determine pKa and Intrinsic Solubility from curve plot->analyze

Caption: Logical Flow of Potentiometric Titration for Solubility and pKa Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvent conditions.

Table 1: Hypothetical Solubility Data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid at 25°C

Solvent/Buffer (pH)MethodMean Solubility (µg/mL)Standard Deviation
Water (unbuffered)Shake-FlaskValueValue
0.1 M HCl (pH 1.2)Shake-FlaskValueValue
Acetate Buffer (pH 4.5)Shake-FlaskValueValue
Phosphate Buffer (pH 6.8)Shake-FlaskValueValue
Phosphate Buffer (pH 7.4)Shake-FlaskValueValue
Intrinsic Solubility (S₀)PotentiometricValueValue
pKaPotentiometricValueValue

The results from this table will be instrumental in classifying the compound according to the Biopharmaceutics Classification System (BCS), which correlates in vitro drug dissolution with in vivo bioavailability.[2] A low intrinsic solubility, coupled with a pKa in the acidic range, would suggest that the compound's absorption may be limited in the stomach but could increase in the more neutral environment of the small intestine.

Conclusion

Determining the solubility of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a multi-faceted process that requires careful experimental design and execution. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and potentiometric titration for intrinsic solubility and pKa, researchers can build a comprehensive solubility profile. This data is not merely a set of numbers but a critical tool for guiding formulation strategies, predicting in vivo performance, and ultimately de-risking the drug development process. The protocols and principles outlined in this guide provide a self-validating system for generating the trustworthy and accurate data essential for advancing promising therapeutic candidates.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

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  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

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  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Unknown. Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

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  • Scribd. Solubility of Carboxylic Acids in NaHCO3. Retrieved from [Link]

  • PubChem. 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. Retrieved from [Link]

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The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a chiral center and multiple points for functionalization, have made it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this versatile molecule, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their therapeutic efficacy, offering valuable insights for researchers and drug development professionals.

Antimicrobial Activity: A Promising Frontier in the Fight Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.

Mechanism of Action and Key Structural Features

The antimicrobial activity of these derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative, proposed targets include cell wall synthesis, protein synthesis, and nucleic acid replication.

A crucial aspect of their design involves the strategic modification of the core structure. The synthesis typically begins with the reaction of a primary amine and itaconic acid. Subsequent derivatization at the N-1 and C-3 positions allows for the introduction of various functional groups that significantly influence the antimicrobial spectrum and potency. For instance, the incorporation of hydrazone, azole, and diazole moieties has been shown to be particularly effective.[1][2]

Notable Antimicrobial Derivatives and In Vitro Efficacy

Recent studies have highlighted several derivatives with remarkable antimicrobial activity. For example, hydrazone derivatives bearing a 5-nitrothien-2-yl fragment have demonstrated superior activity against a panel of bacterial strains, even surpassing the efficacy of the control antibiotic cefuroxime in some cases.[3][4][5] Another notable example is a hydrazone with a benzylidene moiety, which exhibited potent inhibition of Staphylococcus aureus[3][4][5]. Furthermore, certain derivatives have shown excellent results in disrupting biofilms of S. aureus and E. coli, a critical factor in combating chronic infections.[3][4][5]

The antimicrobial activity is often directed towards Gram-positive bacteria, with compounds showing promising results against multidrug-resistant strains of S. aureus, Enterococcus faecalis, and Clostridioides difficile.[1][6] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus (MRSA).[6]

Table 1: In Vitro Antimicrobial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
Hydrazone with 5-nitrothien-2-yl fragmentVarious bacterial strains< 7.8[3][4][5]
Hydrazone with benzylidene moietyStaphylococcus aureus3.9[3][4][5]
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus(Four-fold stronger than clindamycin)[6]
Hydrazone with a thien-2-yl fragmentMethicillin-resistant S. aureus(Two-fold stronger than clindamycin)[6]
Compound 21 (bearing 5-nitrothiophene)Multidrug-resistant S. aureus1-8[7][8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method to evaluate the in vitro antimicrobial activity of these compounds is the broth microdilution assay, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Compound Dilution Series: The test compounds are serially diluted in the broth to create a range of concentrations.

  • Inoculation: The diluted bacterial suspension is added to each well of a microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a valuable template for the design of novel anticancer agents.[2] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, with the mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.

Structure-Activity Relationship in Anticancer Derivatives

Similar to their antimicrobial counterparts, the anticancer activity of these derivatives is highly dependent on the nature and position of the substituents. The introduction of specific aromatic and heterocyclic moieties can enhance their potency and selectivity towards cancer cells. For instance, derivatives bearing azole, diazole, and hydrazone functionalities have shown significant anticancer activity.[7][9][10]

Studies have shown that certain 5-oxopyrrolidine derivatives exert potent cytotoxic activity against human pulmonary cancer cell lines, such as A549.[6][11] The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent, which also displayed strong antimicrobial activity, was identified as having the highest anticancer activity in this cell line.[6]

Table 2: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineActivityReference(s)
Compounds 18-22 (azole, diazole, and hydrazone derivatives)A549 (Human Lung Adenocarcinoma)Most potent activity[7][9]
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentA549 (Human Lung Adenocarcinoma)Highest anticancer activity[6]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer properties, 5-oxopyrrolidine-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory potential.[12][13] Certain derivatives have shown promising activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammation and tissue remodeling.[12]

Furthermore, this versatile scaffold is being explored for other therapeutic applications. For instance, 5-oxopyrrolidine-3-carboxamides are being investigated as inhibitors of the Naᵥ1.8 sodium channel for the treatment of pain, cough, and itch disorders.[14] Additionally, derivatives have been identified as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease.[15]

Synthetic Workflow and Pathway Visualization

The synthesis of these diverse derivatives typically follows a structured pathway, starting from the core 5-oxopyrrolidine-3-carboxylic acid. The following diagram illustrates a general synthetic workflow.

Synthetic_Workflow Itaconic_Acid Itaconic Acid Core_Acid 5-Oxopyrrolidine-3-Carboxylic Acid Itaconic_Acid->Core_Acid Primary_Amine Primary Amine Primary_Amine->Core_Acid Esterification Esterification (e.g., MeOH, H2SO4) Core_Acid->Esterification Ester Methyl Ester Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (e.g., Hydrazine Hydrate) Ester->Hydrazinolysis Carbohydrazide Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Condensation Condensation Carbohydrazide->Condensation Cyclization Cyclization Carbohydrazide->Cyclization Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Condensation Hydrazones Hydrazone Derivatives Condensation->Hydrazones Other_Reagents Other Reagents (e.g., Diones, o-phenylenediamine) Other_Reagents->Cyclization Azoles_Diazoles Azole/Diazole Derivatives Cyclization->Azoles_Diazoles

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold has unequivocally demonstrated its significance as a source of diverse and potent bioactive molecules. The derivatives discussed in this guide showcase promising antimicrobial, anticancer, and anti-inflammatory activities, underscoring their potential for further development into novel therapeutics. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The versatility of this scaffold ensures that it will remain a focal point of drug discovery efforts for years to come.

References

  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against...
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … OUCI.
  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PubMed Central.
  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

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mechanism of action of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Abstract

The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses specifically on derivatives featuring a 1-(2,6-dimethylphenyl) substitution, a modification that imparts distinct conformational and electronic properties influencing target engagement. We will dissect the current understanding of the mechanisms of action for this class of compounds, which span antimicrobial, anticancer, and anti-inflammatory activities. This document provides researchers, scientists, and drug development professionals with a synthesized overview of the structure-activity relationships, validated experimental protocols for mechanism elucidation, and a forward-looking perspective on the therapeutic potential of these versatile molecules.

Introduction: The Pyrrolidinone Core as a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with the pyrrolidine ring being a frequently utilized motif.[1][2] Its non-aromatic, five-membered structure offers a three-dimensional geometry that can be finely tuned to interact with biological targets. The pyrrolidinone (or 2-pyrrolidone) core, specifically, contains a lactam moiety which is a common feature in many biologically active natural products.[3] The nitrogen atom can serve as a hydrogen bond acceptor, while strategic substitutions on the ring can introduce hydrogen bond donors, hydrophobic interactions, and vectors for further functionalization.[1]

The 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold anchors a sterically hindered aryl group at the N-1 position. The ortho-methyl groups restrict the rotation of the phenyl ring, influencing the overall conformation of the molecule and its presentation to a binding site. The carboxylic acid at the C-3 position is a critical handle for derivatization, allowing for the introduction of diverse pharmacophoric elements such as hydrazones, azoles, and amides, which profoundly modulate the compound's biological profile.[4] This guide will explore the distinct mechanisms of action that emerge from these structural modifications.

Elucidated Mechanisms of Action

Derivatives of this scaffold do not possess a single, universal mechanism of action. Instead, their biological activity is highly dependent on the functional groups appended to the C-3 carboxylic acid. The primary therapeutic areas where these compounds have shown promise are in anti-inflammatory, antimicrobial, and anticancer applications.

Anti-inflammatory Activity: Inhibition of Matrix Metalloproteinases (MMPs)

A significant and well-defined mechanism of action for certain derivatives is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[5] These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix (ECM). In pathological states such as chronic inflammation and cancer metastasis, MMPs are overexpressed, leading to excessive tissue remodeling and degradation.[5]

The pyrrolidinone derivatives are hypothesized to act as competitive inhibitors. The core scaffold positions functional groups that can chelate the catalytic Zn²⁺ ion in the MMP active site, while the N-1 aryl group and C-3 side chain engage in hydrophobic and hydrogen-bonding interactions with adjacent pockets (S1', S2', etc.), conferring potency and selectivity.

Below is a conceptual signaling pathway illustrating the role of MMPs and their inhibition.

MMP_Inhibition_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) cell Cell (e.g., Macrophage, Fibroblast) stimulus->cell activates pro_mmp Pro-MMP Gene Transcription cell->pro_mmp signals mmp_rna MMP mRNA pro_mmp->mmp_rna leads to pro_mmp_protein Pro-MMP (Inactive) mmp_rna->pro_mmp_protein translation active_mmp Active MMP (e.g., MMP-9) pro_mmp_protein->active_mmp activation ecm Extracellular Matrix (ECM) (e.g., Collagen) active_mmp->ecm cleaves degradation ECM Degradation ecm->degradation inflammation Tissue Damage & Inflammation degradation->inflammation results in inhibitor 1-(2,6-Dimethylphenyl)- 5-oxopyrrolidine-3-carboxamide Derivative inhibitor->active_mmp INHIBITS

Caption: Inhibition of the MMP-mediated tissue degradation pathway by pyrrolidinone derivatives.

Antimicrobial Activity: Multi-Target Potential

Several studies have documented the potent antibacterial activity of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those functionalized as hydrazones, against a range of pathogens, including multidrug-resistant strains like Staphylococcus aureus.[3][6][7]

The precise molecular mechanism is often not fully elucidated in initial screening studies, but the broad activity suggests several possibilities:

  • Enzyme Inhibition: The scaffold may target essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which have been identified as targets for other pyrrolidine derivatives.[8]

  • Biofilm Disruption: Certain hydrazone derivatives have demonstrated an ability to disrupt established bacterial biofilms, a critical factor in chronic infections.[3][7] This may involve interference with quorum sensing pathways or the integrity of the extracellular polymeric substance.

  • Cell Membrane Interaction: The lipophilic nature of the N-1 aryl group combined with the polar C-3 side chain could facilitate interaction with and disruption of the bacterial cell membrane, leading to loss of viability.

Anticancer Activity: Cytotoxicity and Beyond

The anticancer potential of this scaffold has been demonstrated against various cancer cell lines, such as human lung carcinoma (A549).[6][9] The primary observation is dose-dependent cytotoxicity. While the exact targets are under investigation, the mechanism can be inferred from related compounds and general principles of anticancer drug action:

  • Inhibition of Proliferation: The compounds likely interfere with key signaling pathways responsible for cell cycle progression and proliferation.

  • Enzyme Inhibition: As with anti-inflammatory action, MMP inhibition is also a relevant anticancer mechanism, as it can prevent metastasis.[5] Other potential enzyme targets include poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and are targeted by other pyrrolidine-based inhibitors.[10]

  • Induction of Apoptosis: Successful anticancer agents typically induce programmed cell death. Future studies would need to confirm the activation of apoptotic pathways (e.g., caspase activation, PARP cleavage) in response to treatment with these derivatives.

Structure-Activity Relationship (SAR) Summary

Analysis of published data reveals key trends in how structural modifications impact biological activity.

Modification Site Substituent Type Observed Biological Effect Rationale / Hypothesis Reference(s)
N-1 Phenyl Ring 2,6-DimethylConfers activity across targetsRestricts bond rotation, providing a fixed, favorable conformation for binding. Increases lipophilicity.[5][11]
C-3 Carboxylic Acid Hydrazone moietyPotent antimicrobial & anticancer activityThe -C(=O)NHN=CH- linker provides hydrogen bonding capabilities and a planar structure that can intercalate or bind to flat receptor surfaces.[3][6][7]
C-3 Hydrazone 5-Nitro-substituted heterocycle (thiophene, furan)Markedly enhanced antibacterial potencyThe nitro group is a strong electron-withdrawing group, potentially involved in redox cycling or enhancing binding affinity through polar interactions.[3][7]
C-3 Carboxylic Acid Benzimidazole moietyPotent anticancer activityThe benzimidazole ring is a well-known pharmacophore that can participate in π-π stacking and hydrogen bonding with various enzymatic targets.[9]

Table 1: Summary of key structure-activity relationships for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Experimental Workflows for Mechanism of Action Studies

To rigorously define the mechanism of action, a logical cascade of experiments is required. The following workflow and protocols serve as a template for investigating novel derivatives from this class.

Caption: A generalized workflow for the discovery and mechanistic elucidation of novel pyrrolidinone derivatives.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum concentration of a derivative required to inhibit the visible growth of a specific bacterium. This is a foundational experiment to quantify antimicrobial potency.[3]

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, add 100 µL of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.

    • Add 100 µL of the stock solution to the first well of a row.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial suspension to each well.

  • Controls:

    • Positive Control: Wells with bacteria and medium only (no compound).

    • Negative Control: Wells with medium only (no bacteria).

    • Vehicle Control: Wells with bacteria, medium, and the highest concentration of DMSO used.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

Protocol 2: In Vitro MMP-9 Inhibition Assay (Fluorogenic)

Objective: To quantify the inhibitory effect of a derivative on the enzymatic activity of MMP-9. This directly validates the anti-inflammatory mechanism.[5]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Dilute active human recombinant MMP-9 enzyme in assay buffer to the desired working concentration.

    • Dilute a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of the diluted test compound or vehicle control.

    • Add 25 µL of the diluted MMP-9 enzyme solution to each well.

    • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every 60 seconds for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a highly adaptable platform for generating potent, biologically active molecules. Current research has established credible mechanisms of action in inflammation through MMP inhibition and has demonstrated significant promise in antimicrobial and anticancer applications. The fixed conformation provided by the 2,6-dimethylphenyl group appears crucial for effective target engagement.

Future research should focus on:

  • Target Deconvolution: For derivatives with potent antimicrobial or anticancer activity, identifying the specific molecular target(s) is paramount. This can be achieved through techniques like affinity chromatography, genetic screening, or thermal proteome profiling.

  • In Vivo Efficacy: Promising candidates from in vitro assays must be advanced to relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: For enzyme inhibitors (e.g., MMPs), it is critical to assess selectivity against other related enzymes to minimize off-target effects.

  • Advanced SAR: Further diversifying the C-3 position and exploring substitutions on the N-1 phenyl ring could yield next-generation compounds with improved potency and drug-like properties.

By pursuing these avenues, the full therapeutic potential of this promising chemical class can be realized.

References

  • Benchchem. An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds.
  • Conti, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
  • ResearchGate. Pyrrolidine-based marketed drugs.
  • Karakaş, D., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. (2023-09-06).
  • Kairytė, K., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. (2022-08-06).
  • PubChem. 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide.
  • ChemicalBook. 1-(2,6-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. (2023-07-17).
  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. (2025-06-18).
  • ChemicalBook. 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Pandya, K. M. & Desai, P. S. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry. (2020-04-24).
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27).
  • Benchchem. A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.
  • National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27).
  • Santa Cruz Biotechnology. 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • PubChemLite. 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C12H13NO3).
  • Journal of Hunan University Natural Sciences. Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5- Oxopyrrolidine Derivatives via In. (2024-07-31).

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1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Core Pharmaceutical Intermediate

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pivotal chemical building block within the pharmaceutical industry. As a substituted pyrrolidinone, a five-membered lactam ring structure, it belongs to a class of heterocyclic compounds recognized for their broad biological significance and utility as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the 2,6-dimethylphenyl group at the N-1 position and the carboxylic acid at the C-3 chiral center makes this molecule a highly valuable precursor, most notably in the synthesis of the long-acting local anesthetic, Ropivacaine.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, analytical characterization, and critical application of this intermediate. Furthermore, it explores the crucial aspects of its chirality and the methodologies for resolution, concluding with essential safety and handling protocols to ensure its proper use in a laboratory and manufacturing environment.

Physicochemical Properties and Characterization

The precise chemical identity and purity of a pharmaceutical intermediate are paramount. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a white to off-white solid. Its structural and physical properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 63674-48-6[3]
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol [3]
Appearance White to off-white solid/powder
Melting Point Not consistently reported, varies with purity[3][4]
Analytical Characterization

Rigorous analytical methods are essential to confirm the structure and purity of the intermediate. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, NCH₂) and the aromatic protons of the dimethylphenyl group are expected.[5][6] The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (e.g., >12 ppm).[5][6] In ¹³C NMR, distinct peaks for the carbonyl carbons (in the ring and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidinone ring confirm the structure.[5][6]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the lactam carbonyl, another C=O stretch for the carboxylic acid, and a broad O-H stretch for the carboxylic acid hydroxyl group.[5][6][7]

  • Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₁₃H₁₅NO₃ to confirm its elemental composition.[5][7][8]

  • Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the compound by identifying the molecular ion peak.

Synthesis Methodology: A Nucleophilic Addition-Condensation Approach

The most common and efficient synthesis of the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid.[9][10] This reaction proceeds through a nucleophilic attack of the amine on one of the carboxylic acid groups of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.

Causality in Experimental Design
  • Choice of Reactants : 2,6-Dimethylaniline is selected as the primary amine to install the specific N-phenyl substituent required for the target API, Ropivacaine. Itaconic acid serves as the four-carbon backbone that cyclizes to form the pyrrolidinone ring with the desired C-3 carboxylic acid functionality.

  • Reaction Conditions : The reaction is typically conducted at reflux. The elevated temperature provides the necessary activation energy for both the initial nucleophilic addition and the subsequent dehydration and cyclization (lactamization) steps. Water is often used as a solvent, providing a safe and environmentally benign medium that also facilitates the removal of the water molecule formed during cyclization.[8][9]

Experimental Protocol: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Charging the Reactor : To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, add itaconic acid (1.2 equivalents) and deionized water.

  • Addition of Amine : While stirring, add 2,6-dimethylaniline (1.0 equivalent) to the slurry.

  • Reflux : Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation : Upon completion, cool the reaction mixture slowly to ambient temperature, and then further cool in an ice bath to promote crystallization.

  • Filtration : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the filter cake with cold deionized water to remove any unreacted starting materials and impurities.

  • Drying : Dry the purified solid in a vacuum oven at 60-70°C until a constant weight is achieved.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process Itaconic_Acid Itaconic Acid Mixing Mix in Water Itaconic_Acid->Mixing Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Mixing Reflux Heat to Reflux (12-18h) Mixing->Reflux Reaction/ Cyclization Cooling Cool to Crystallize Reflux->Cooling Filtration Filter Solid Cooling->Filtration Drying Wash & Dry Filtration->Drying Product 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Drying->Product

Caption: General workflow for the synthesis of the target intermediate.

Application in the Synthesis of Ropivacaine

The primary pharmaceutical application of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is as the central chiral precursor for the synthesis of (S)-Ropivacaine, a widely used local anesthetic.[11] Ropivacaine is favored for its reduced cardiotoxicity and central nervous system toxicity compared to other long-acting anesthetics like bupivacaine, an advantage attributed to its formulation as a pure S-enantiomer.[12][13]

The synthesis proceeds by first activating the carboxylic acid group, typically by converting it to an acid chloride, and then coupling it with the appropriate amine side chain.

Synthetic Pathway to Ropivacaine
  • Activation of Carboxylic Acid : The intermediate is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl chloride.

  • Amide Coupling : The resulting acid chloride is then reacted directly with (S)-N-propylpipecoline (or a related precursor) to form the amide bond, yielding (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, which is Ropivacaine.[11][14]

G Intermediate 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Activated Intermediate Acid Chloride Intermediate->Activated SOCl₂ or Oxalyl Chloride Ropivacaine (S)-Ropivacaine Activated->Ropivacaine + (S)-N-propylpipecoline (Amide Coupling)

Caption: Synthetic conversion of the intermediate to Ropivacaine.

The Critical Role of Chirality and Resolution

The C-3 position of the pyrrolidinone ring is a chiral center. When synthesized from achiral precursors, the product is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. For its use in synthesizing Ropivacaine, only the (S)-enantiomer is required.[11] Therefore, a chiral resolution step is necessary to separate the two enantiomers.

Methods of Chiral Resolution

The separation of enantiomers (resolution) is a critical step in asymmetric synthesis. Common methods include:[15]

  • Classical Chemical Resolution : This widely used technique involves reacting the racemic carboxylic acid with a pure enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine.[16] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.[16][17] Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid.[16]

  • Chiral Chromatography : The racemic mixture can be separated using chromatographic techniques, such as HPLC or Supercritical Fluid Chromatography (SFC), employing a chiral stationary phase (CSP).[15][18] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Conceptual Protocol: Resolution via Diastereomeric Salt Formation
  • Salt Formation : Dissolve the racemic 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

  • Fractional Crystallization : Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out of the solution first.

  • Isolation : Isolate the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. Recrystallization may be required to achieve high diastereomeric purity.

  • Liberation of the Enantiomer : Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and break the ionic bond.

  • Extraction : The pure enantiomer of the carboxylic acid can then be extracted into an organic solvent, washed, and isolated after solvent evaporation.

G Racemate Racemic Acid (R-acid + S-acid) Salts Diastereomeric Salts (R-acid•R-base) (S-acid•R-base) Racemate->Salts Base Chiral Base (e.g., R-base) Base->Salts Separation Fractional Crystallization Salts->Separation Salt1 Salt 1 (Crystals) (e.g., S-acid•R-base) Separation->Salt1 Salt2 Salt 2 (in Solution) (e.g., R-acid•R-base) Separation->Salt2 Acidification1 Acidify Salt1->Acidification1 Acidification2 Acidify Salt2->Acidification2 Enantiomer1 Pure S-Enantiomer Acidification1->Enantiomer1 Enantiomer2 Pure R-Enantiomer Acidification2->Enantiomer2

Caption: Principle of chiral resolution by diastereomeric salt formation.

Safety, Handling, and Storage

Proper handling of all chemical intermediates is crucial for laboratory safety. The following information is based on general safety data for similar carboxylic acid and pyrrolidinone compounds. A specific Safety Data Sheet (SDS) should always be consulted before handling.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[19][20][21]

  • Handling : Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin, eyes, and clothing.[20][21] Wash hands thoroughly after handling.[19]

  • First Aid Measures :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19][20]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[19][20]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19][21]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[21][22]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][21]

Table 2: Summary of Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.
H318/H319Causes serious eye damage/irritation.[19]
H335May cause respiratory irritation.
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.[21]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

Conclusion

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out as a non-negotiable intermediate in modern pharmaceutical synthesis, particularly for the production of Ropivacaine. Its synthesis from readily available materials is robust and scalable. The presence of a chiral center necessitates a carefully controlled resolution step, underscoring the importance of stereochemistry in drug design and efficacy. Beyond its primary role, the versatile pyrrolidinone-carboxylic acid scaffold presents opportunities for the development of new chemical entities. The derivatization of the N-phenyl ring and the C-3 carboxylic acid group has been shown to yield compounds with a wide range of biological activities, including antimicrobial and anticancer properties, making this core structure a continuing subject of interest in medicinal chemistry research.[5][8][9][10][23]

References

  • BASF. (2025, November 14). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • 3ASenrise. (n.d.). Material Safety Data Sheet.
  • Angene Chemical. (2025, July 31). Safety Data Sheet.
  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • AK Scientific, Inc. (n.d.). 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
  • PubMed. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • National Institutes of Health (PMC). (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • ChemicalBook. (2023, July 17). 1-(2,6-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID.
  • ResearchGate. (2020, April 24). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • National Institutes of Health (PMC). (n.d.). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents.
  • ChemicalBook. (n.d.). 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • ResearchGate. (2020, April 6). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • National Institutes of Health (PMC). (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Waseda University Repository. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.
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  • BenchChem. (2025, December). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.
  • National Institutes of Health (PMC). (n.d.). Ropivacaine: A review of its pharmacology and clinical use.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Drugs.com. (2025, November 10). Ropivacaine (Local) Monograph for Professionals.

Sources

An In-depth Technical Guide to the Structural Analogs of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of structural analogs of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will delve into the rationale behind the design of these analogs, provide detailed experimental protocols for their synthesis and derivatization, and discuss the structure-activity relationships (SAR) that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold found in numerous biologically active molecules. Its rigid, five-membered lactam ring provides a defined three-dimensional structure that can be strategically functionalized at multiple positions to modulate its physicochemical and pharmacological properties. Derivatives of this core have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2].

The 1-aryl substituent plays a crucial role in defining the biological activity of these compounds. The nature of the aromatic ring and its substitution pattern can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability. The focus of this guide, the 1-(2,6-dimethylphenyl) substitution, introduces steric bulk around the nitrogen atom, which can impact the molecule's conformation and its interaction with biological targets.

This guide will explore the systematic modification of the 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid core to generate a library of structural analogs with potentially enhanced or novel biological activities.

Rationale for the Development of Structural Analogs

The development of structural analogs of a lead compound is a cornerstone of modern drug discovery. By systematically modifying the chemical structure, we can aim to:

  • Enhance Potency: Optimize the interactions with the biological target to achieve the desired therapeutic effect at lower concentrations.

  • Improve Selectivity: Minimize off-target effects by designing molecules that interact specifically with the intended receptor or enzyme.

  • Optimize Pharmacokinetic Properties: Modulate absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.

  • Reduce Toxicity: Eliminate or minimize adverse effects by modifying moieties associated with toxicity.

  • Explore Novel Biological Activities: Uncover new therapeutic applications by screening analogs against a diverse range of biological targets.

For the 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, key areas for analog development include:

  • Modification of the Carboxylic Acid Group: Conversion to esters, amides, hydrazides, and various bioisosteres to alter polarity, hydrogen bonding capacity, and metabolic stability.

  • Introduction of Substituents on the Phenyl Ring: While our core is the 2,6-dimethylphenyl group, further substitution on this ring can fine-tune electronic and steric properties.

  • Modification of the Pyrrolidinone Ring: Introduction of substituents at the C4 position to explore new interaction vectors.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a robust and high-yielding one-pot reaction between an appropriate aniline and itaconic acid[2][3].

Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

The synthesis of the parent compound can be readily achieved by the cyclocondensation of 2,6-dimethylaniline with itaconic acid.

Experimental Protocol:

  • A mixture of 2,6-dimethylaniline (1.0 eq) and itaconic acid (1.1 eq) in water or a suitable high-boiling solvent (e.g., toluene, xylenes) is heated to reflux for 4-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., water, diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow:

G Start Starting Materials: 2,6-Dimethylaniline Itaconic Acid Process1 Reflux in Water or Toluene Start->Process1 Process2 Cooling and Precipitation Process1->Process2 Process3 Filtration and Washing Process2->Process3 Process4 Recrystallization Process3->Process4 End 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Process4->End

Caption: General workflow for the synthesis of the core scaffold.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety at the C-3 position is a prime handle for further derivatization to generate a diverse library of analogs.

Esterification can be achieved under standard Fischer esterification conditions.

Experimental Protocol:

  • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in the desired alcohol (e.g., methanol, ethanol).

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise.

  • The reaction mixture is heated to reflux for 8-24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester.

The corresponding methyl or ethyl ester can be converted to the hydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

  • The methyl or ethyl ester of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in a suitable alcohol (e.g., ethanol).

  • An excess of hydrazine hydrate (3-5 eq) is added.

  • The mixture is heated to reflux for 4-12 hours, during which the hydrazide precipitates.

  • The reaction mixture is cooled, and the solid product is collected by filtration and washed with a cold solvent.

The resulting carbohydrazide is a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones[3][4].

Diagram of Derivatization Pathways:

G Core 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Ester Ester Derivatives Core->Ester Esterification Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazone Analogs Hydrazide->Hydrazone Condensation with Aldehydes/Ketones Heterocycle Heterocyclic Derivatives (e.g., Pyrroles, Benzimidazoles) Hydrazide->Heterocycle Cyclocondensation

Caption: Key derivatization pathways from the core carboxylic acid.

Physicochemical Characterization

The synthesized analogs must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds. For the parent acid, characteristic signals for the pyrrolidinone ring protons (COCH2, CH, and NCH2) are expected in the 1H NMR spectrum, typically in the ranges of 2.5-2.7 ppm, 3.2-3.4 ppm, and 3.7-3.9 ppm, respectively. A broad singlet for the carboxylic acid proton is also expected[5][6].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include the C=O stretching vibrations of the lactam and carboxylic acid (or its derivatives) and N-H stretching for amides and hydrazides.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Melting Point: The melting point is a useful indicator of purity.

Biological Evaluation

The synthesized analogs should be screened for a variety of biological activities to identify promising lead compounds.

Antimicrobial Activity

The antimicrobial activity of the compounds can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods include:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Disk Diffusion Assay: To assess the zone of inhibition around a disk impregnated with the test compound.

Several studies have demonstrated the potent antibacterial activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly against Gram-positive bacteria like Staphylococcus aureus[5][6][7].

Anticancer Activity

The anticancer potential of the analogs can be assessed using various cancer cell lines.

  • MTT or SRB Assay: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis: To investigate the mechanism of action, such as induction of apoptosis or cell cycle arrest.

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity against various cancer cell lines, including triple-negative breast cancer and melanoma[8][9].

Anti-inflammatory Activity

The anti-inflammatory properties of the compounds can be investigated using in vitro and in vivo models.

  • Inhibition of Pro-inflammatory Enzymes: Assays to measure the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Measurement of Pro-inflammatory Cytokines: Quantifying the reduction of cytokines like TNF-α, IL-6, and IL-1β in cell-based assays.

Structure-Activity Relationship (SAR) Insights

By comparing the biological activities of a series of analogs, we can derive valuable SAR insights. For the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold, several general trends have been observed:

  • The Carboxylic Acid Moiety: The free carboxylic acid or its bioisosteric replacements are often crucial for activity.

  • The N-Aryl Substituent: The substitution pattern on the phenyl ring significantly influences potency and selectivity. For instance, electron-withdrawing groups like halogens can enhance activity in some cases[8]. The steric hindrance introduced by the 2,6-dimethylphenyl group in our core structure is a key feature to explore in relation to target binding.

  • Derivatives of the C-3 Position: Conversion of the carboxylic acid to hydrazones and other heterocyclic moieties has been shown to be a successful strategy for enhancing antimicrobial and anticancer activities[5][6][8]. For example, hydrazones with nitro-substituted aromatic or heteroaromatic rings have demonstrated potent activity[7][10].

Table 1: Example of SAR Data Presentation

Analog R Group at C-3 MIC (μg/mL) vs. S. aureus IC50 (μM) vs. A549 Cancer Cells
1 -COOH>128>100
2 -COOCH36485
3 -CONHNH23250
4 -CONH-N=CH-(4-nitrophenyl)812
5 -CONH-N=CH-(2-hydroxyphenyl)1625

(Note: Data in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

The 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to this core and its analogs are well-established and allow for the generation of a diverse chemical library. By systematically exploring the structure-activity relationships, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area should focus on:

  • Elucidation of the Mechanism of Action: Identifying the specific biological targets of the most active compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.

  • Computational Modeling: Using molecular docking and other computational tools to guide the design of new, more potent analogs.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Springer. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. (2005). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (2025). KTU ePubl. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

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In Silico Pharmacokinetic and Toxicity Profiling of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] The "fail early, fail cheap" paradigm has therefore become a cornerstone of modern drug discovery, emphasizing the need for robust, predictive models that can identify potential liabilities at the earliest stages of research.[3] In silico ADMET prediction has emerged as an indispensable tool in this context, offering a rapid, cost-effective, and increasingly accurate means of evaluating the pharmacokinetic and toxicological properties of compounds before significant resources are invested in their synthesis and experimental testing.[3][4]

This technical guide provides an in-depth in silico ADMET characterization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid , a novel compound with a scaffold of interest in medicinal chemistry. While no experimental ADMET data for this specific molecule is publicly available, its structural analogs have been explored for various therapeutic applications, underscoring the importance of a thorough preclinical assessment.[5][6][7][8][9] By leveraging a suite of validated, open-access computational tools, this guide will delineate a comprehensive ADMET profile for the target molecule, offering critical insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, transparent, and grounded in established scientific principles, ensuring the trustworthiness and utility of the generated data.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, CC1=C(C=CC=C1N2CC(CC2=O)C(=O)O)C , serves as the digital representation of the molecule for the in silico analyses that follow.

Methodology: A Multi-Tool Approach to In Silico ADMET Prediction

To construct a robust and comprehensive ADMET profile, a multi-tool strategy is employed, leveraging the strengths of several widely recognized and freely accessible web-based platforms. This approach allows for a consensus-based evaluation of the predicted properties, enhancing the reliability of the in silico assessment. The primary tools utilized in this guide are:

  • SwissADME: A popular web tool that provides a wide range of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][10][11]

  • pkCSM: A platform that uses graph-based signatures to predict a variety of pharmacokinetic and toxicity properties.[1][2][12][13][14]

  • admetSAR 3.0: A comprehensive database and prediction tool for a vast array of ADMET properties, featuring a large collection of curated experimental data.[3][15][16][17][18]

The following workflow diagram illustrates the overall process of in silico ADMET prediction for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output ADMET Property Prediction SMILES SMILES String CC1=C(C=CC=C1N2CC(CC2=O)C(=O)O)C SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM admetSAR admetSAR 3.0 SMILES->admetSAR Absorption Absorption (e.g., Caco-2, HIA) SwissADME->Absorption Distribution Distribution (e.g., BBB, PPB) SwissADME->Distribution Metabolism Metabolism (e.g., CYP Inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (e.g., Renal OCT2) pkCSM->Excretion Toxicity Toxicity (e.g., Ames, hERG) pkCSM->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism admetSAR->Excretion admetSAR->Toxicity

Caption: Workflow for in silico ADMET prediction of the target compound.

Physicochemical Properties and Drug-Likeness

The foundation of any ADMET prediction lies in the accurate calculation of a molecule's fundamental physicochemical properties. These parameters govern a compound's behavior in biological systems and are critical determinants of its pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

PropertyPredicted ValueSignificance
Molecular Weight247.28 g/mol Influences diffusion and transport across membranes.
LogP (octanol/water partition coefficient)1.85A measure of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)66.40 ŲRelates to hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors1Number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors4Number of electronegative atoms with lone pairs.
Rotatable Bonds2Indicates molecular flexibility.
Water Solubility (LogS)-2.5 (Soluble)Crucial for dissolution and absorption.

Drug-likeness models, such as Lipinski's Rule of Five, provide a qualitative assessment of whether a compound possesses properties that would make it a likely orally active drug in humans.

Table 2: Drug-Likeness Evaluation

RuleValueStatus
Molecular Weight< 500Pass
LogP< 5Pass
Hydrogen Bond Donors< 5Pass
Hydrogen Bond Acceptors< 10Pass
Overall No Violations Good

The analysis indicates that 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits favorable physicochemical properties and adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Absorption: Predicting Entry into the Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. In silico models for absorption primarily focus on predicting intestinal permeability and the likelihood of human intestinal absorption (HIA).

Step-by-Step Protocol: Predicting Absorption using admetSAR 3.0

  • Navigate to the admetSAR 3.0 web server. [15][16][17][18]

  • Input the SMILES string of the target molecule into the designated input box.

  • Select the desired prediction endpoints under the "Absorption" category, such as "Human Intestinal Absorption" and "Caco-2 Permeability".

  • Submit the query and await the prediction results.

  • Analyze the output , which will provide a qualitative prediction (e.g., "+" or "-") and often a probability score.

Table 3: Predicted Absorption Properties

ParameterPredicted OutcomeProbability/ValueSignificance
Human Intestinal Absorption (HIA)Positive0.95High likelihood of absorption from the human intestine.
Caco-2 PermeabilityNegative0.62Low to moderate permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNo-Not likely to be a substrate for this major efflux transporter, which can limit drug absorption.

The conflicting predictions for HIA and Caco-2 permeability warrant further investigation. While the overall prediction for HIA is positive, the lower Caco-2 permeability suggests that the absorption might not be rapid. This highlights the importance of using multiple models to gain a more nuanced understanding.

Distribution: Reaching the Target Site

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key distribution parameters include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.

Table 4: Predicted Distribution Properties

ParameterPredicted OutcomeProbability/ValueSignificance
Blood-Brain Barrier (BBB) PermeabilityNegative0.88Unlikely to cross the BBB, suggesting it may not be suitable for targeting the central nervous system.
Plasma Protein Binding (PPB)>90% (High)-High binding to plasma proteins can limit the free drug concentration available to exert its therapeutic effect.

The prediction of low BBB permeability is significant for drug design, indicating that this compound is unlikely to have central nervous system effects. The high plasma protein binding is a common characteristic of many drugs and needs to be considered in dose-response relationships.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs for excretion. The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in this process. Predicting interactions with CYP isoforms is vital to avoid drug-drug interactions.[12]

Step-by-Step Protocol: Predicting Metabolism using pkCSM

  • Access the pkCSM web server. [1][2][12][13][14]

  • Enter the SMILES string of the compound.

  • Navigate to the "Metabolism" prediction module.

  • Select the CYP inhibition and substrate prediction models (e.g., CYP2D6, CYP3A4).

  • Run the prediction and interpret the results.

Table 5: Predicted Metabolic Properties

ParameterPredicted OutcomeSignificance
CYP2D6 SubstrateNoUnlikely to be metabolized by this major drug-metabolizing enzyme.
CYP3A4 SubstrateYesLikely to be a substrate for CYP3A4, the most abundant CYP enzyme in the liver.
CYP1A2 InhibitorNoLow potential to inhibit the metabolism of other drugs metabolized by CYP1A2.
CYP2C9 InhibitorYesPotential to inhibit the metabolism of co-administered drugs that are substrates of CYP2C9.
CYP2D6 InhibitorNoLow risk of inhibiting the metabolism of other drugs via this pathway.
CYP3A4 InhibitorNoLow risk of inhibiting the metabolism of other drugs via this pathway.

The prediction that the compound is a substrate of CYP3A4 and an inhibitor of CYP2C9 is a critical finding. This suggests a potential for drug-drug interactions and should be a key focus of any future experimental validation.

Excretion: Eliminating the Drug from the Body

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys.

Table 6: Predicted Excretion Properties

ParameterPredicted OutcomeValueSignificance
Total Clearance0.5 mL/min/kg-A moderate rate of clearance from the body.
Renal OCT2 SubstrateNo-Unlikely to be a substrate for this important renal uptake transporter.

Toxicity: Assessing Potential Adverse Effects

Early identification of potential toxicity is a primary goal of in silico ADMET prediction. Key toxicity endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Toxicity_Prediction cluster_input Compound Structure cluster_models In Silico Toxicity Models cluster_output Toxicity Profile Molecule 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Ames Ames Mutagenicity Molecule->Ames hERG hERG Inhibition (Cardiotoxicity) Molecule->hERG Hepatotoxicity Hepatotoxicity Molecule->Hepatotoxicity Profile Predicted Toxicity Risk Ames->Profile hERG->Profile Hepatotoxicity->Profile

Caption: Conceptual overview of in silico toxicity prediction.

Table 7: Predicted Toxicity Profile

ParameterPredicted OutcomeProbabilitySignificance
Ames MutagenicityNon-mutagenic0.85Low likelihood of causing DNA mutations.
hERG I InhibitorNo-Low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity.[10][14]
hERG II InhibitorNo-Further confirmation of low cardiotoxicity risk.
HepatotoxicityNo0.78Low probability of causing liver damage.
Skin SensitizationNo-Unlikely to cause an allergic skin reaction.

The overall predicted toxicity profile for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is favorable, with no major flags for mutagenicity, cardiotoxicity, or hepatotoxicity.

Conclusion and Future Directions

The in silico ADMET profile of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, as generated through a consensus of multiple predictive models, suggests that this compound possesses several favorable drug-like properties. It adheres to Lipinski's Rule of Five, is predicted to have good human intestinal absorption, and exhibits a low risk for several key toxicities, including mutagenicity and cardiotoxicity.

However, the in silico analysis also highlights areas that warrant further investigation. The discrepancy between the predicted high HIA and lower Caco-2 permeability suggests that the absorption kinetics may be complex. Furthermore, the predicted interaction with CYP3A4 as a substrate and CYP2C9 as an inhibitor indicates a potential for drug-drug interactions that must be carefully considered in any future development. The high plasma protein binding will also need to be experimentally determined to understand its impact on the free drug concentration.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation.[15] Rather, they serve as a powerful tool to guide experimental design, prioritize compounds, and identify potential liabilities early in the drug discovery process.[3] The findings presented in this technical guide provide a solid foundation for the continued investigation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs, enabling a more informed and resource-efficient path toward potential therapeutic applications.

References

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Methodological & Application

Application Note and Protocol for the Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic scaffold with significant potential in drug discovery and development. The synthesis is achieved through a robust and efficient one-pot reaction involving the Michael addition of 2,6-dimethylaniline to itaconic acid, followed by an intramolecular cyclization. This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step methodologies, mechanistic insights, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The biological and physicochemical properties of these compounds can be finely tuned by modifying the substituent at the N-1 position of the pyrrolidinone ring.[1] The introduction of a 2,6-dimethylphenyl group is of particular interest as the steric hindrance provided by the ortho-methyl groups can impart conformational rigidity and enhanced metabolic stability, features highly desirable in modern drug design.

This protocol details a straightforward and reproducible synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodology is based on the well-established reaction between a primary amine and itaconic acid, which proceeds via a tandem Michael addition and intramolecular amidation.[1][3] We provide a detailed explanation of the procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles.

Reaction Mechanism and Rationale

The synthesis proceeds in a one-pot fashion, initiated by the nucleophilic attack of the primary amine (2,6-dimethylaniline) onto one of the activated double bonds of itaconic acid (a Michael addition). This is followed by an intramolecular condensation reaction where the newly formed secondary amine attacks the proximal carboxylic acid group, leading to the formation of the stable five-membered lactam ring (pyrrolidinone) and the elimination of a water molecule.

The choice of water as a solvent is both economical and mechanistically sound; it facilitates the dissolution of itaconic acid and provides a suitable medium for the cyclization step, which is often promoted by heating.[1][4] Refluxing the reaction mixture ensures that sufficient thermal energy is provided to overcome the activation energy for both the initial addition and the subsequent dehydration and cyclization.

Logical Flow of the Synthesis

Synthesis_Workflow Start Start Materials: 2,6-Dimethylaniline Itaconic Acid Reaction One-Pot Reaction: Michael Addition & Intramolecular Cyclization Start->Reaction Combine Conditions Conditions: Solvent: Water Reflux (100°C) Reaction->Conditions Apply Workup Reaction Workup: Cooling & Crystallization Conditions->Workup Proceed to Purification Purification: Filtration & Washing Workup->Purification Isolate Crude Product Product Final Product: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine -3-carboxylic acid Purification->Product Obtain Pure Product

Caption: Workflow for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2,6-DimethylanilineC₈H₁₁N121.18≥98%Sigma-AldrichCorrosive, toxic. Handle with care.
Itaconic AcidC₅H₆O₄130.10≥99%Sigma-AldrichIrritant.
Deionized WaterH₂O18.02--Used as the reaction solvent.
Hydrochloric Acid (HCl)HCl36.461 M (optional)Fisher ScientificFor pH adjustment during workup if needed.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher ScientificFor washing the final product.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • FT-IR Spectrometer

Detailed Experimental Protocol

This protocol describes the synthesis on a 0.1 mole scale.

Reaction Setup
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add itaconic acid (13.01 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of deionized water to the flask. Stir the mixture to dissolve the itaconic acid. Gentle warming may be applied if necessary.

  • Reactant Addition: In a well-ventilated fume hood, carefully add 2,6-dimethylaniline (12.12 g, 0.1 mol) to the flask.

  • Assembly: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Reaction Execution
  • Heating: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical solvent system would be ethyl acetate/hexane with a few drops of acetic acid. The reaction is generally complete within 4-6 hours, indicated by the disappearance of the starting materials.

  • Reaction Completion: Once the reaction is deemed complete, turn off the heat and allow the mixture to cool slowly to room temperature.

Product Isolation and Purification
  • Crystallization: As the solution cools, the product will begin to crystallize. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with cold deionized water (2 x 20 mL) to remove any unreacted itaconic acid. Follow with a wash of cold diethyl ether (20 mL) to remove residual non-polar impurities and to aid in drying.

  • Drying: Dry the purified white solid product under vacuum or in a drying oven at 60-70°C to a constant weight.

Characterization and Expected Results

The final product, 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, should be obtained as a white to off-white crystalline solid.

ParameterExpected Value
Yield 80-90%
Melting Point To be determined experimentally
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol

Expected Spectroscopic Data (based on analogous structures[5]):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 ppm (br s, 1H, COOH)

    • δ ~7.1-7.2 ppm (m, 3H, Ar-H)

    • δ ~3.8-4.0 ppm (m, 2H, NCH₂)

    • δ ~3.3-3.5 ppm (m, 1H, CH-COOH)

    • δ ~2.7-2.9 ppm (m, 2H, COCH₂)

    • δ ~2.1 ppm (s, 6H, 2 x Ar-CH₃)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~174 ppm (COOH)

    • δ ~172 ppm (C=O, lactam)

    • δ ~135-136 ppm (Ar-C quaternary)

    • δ ~128-129 ppm (Ar-CH)

    • δ ~51 ppm (NCH₂)

    • δ ~36 ppm (CH-COOH)

    • δ ~34 ppm (COCH₂)

    • δ ~18 ppm (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-2500 cm⁻¹ (broad O-H stretch of carboxylic acid)

    • ~1700-1720 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1650-1670 cm⁻¹ (C=O stretch of lactam)

Synthesis and Purification Workflow Diagram

Synthesis_Process cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants Itaconic Acid 2,6-Dimethylaniline Water (Solvent) reflux Reflux at 100°C 4-6 hours reactants->reflux Heat & Stir cool Cool to RT Ice Bath reflux->cool filter Vacuum Filtration cool->filter Crystallization wash Wash with: Cold H₂O Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Pure Product dry->product Final Product

Caption: Step-by-step process from reaction to purification.

Safety and Handling

  • 2,6-Dimethylaniline: This compound is toxic upon inhalation, ingestion, and skin contact. It is also a suspected carcinogen. All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Itaconic Acid: May cause skin and eye irritation. Avoid generating dust.

  • General Precautions: The reaction should be conducted in a well-ventilated area. Standard laboratory safety procedures should be followed at all times.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor via TLC until starting materials are consumed.
Product loss during workup.Ensure the crystallization mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Oily Product / Failure to Crystallize Presence of impurities.Attempt to triturate the oil with a small amount of diethyl ether or hexane to induce crystallization. If unsuccessful, consider purification by column chromatography (silica gel, ethyl acetate/hexane/acetic acid).
Product is Colored Impurities from starting material or side reactions.Recrystallize the product from a suitable solvent system (e.g., water, ethanol/water).

References

  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). BenchChem.
  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023).
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.

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Application Notes and Protocols for the Purification of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry and drug development. Its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and supported by literature on analogous compounds, offering a solid starting point for achieving high purity.

The general synthetic route to N-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary aniline with itaconic acid.[1] This reaction can lead to several impurities, including unreacted starting materials (2,6-dimethylaniline and itaconic acid) and potential side-products. The purification strategies outlined below are designed to effectively remove these contaminants.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its potential impurities is fundamental to designing an effective purification strategy.

ParameterValue/InformationSignificance for Purification
Molecular Formula C₁₃H₁₅NO₃Provides the basis for molecular weight calculation.
Molecular Weight 233.26 g/mol Important for stoichiometric calculations and characterization.
Appearance Likely a white to off-white solidVisual indicator of purity.
Acidity (pKa) Estimated to be around 4-5 (typical for carboxylic acids)The acidic nature of the carboxylic acid group is the cornerstone of the acid-base purification protocol.
Potential Impurities 2,6-Dimethylaniline (starting material), Itaconic acid (starting material), Polymeric byproductsThe purification strategy must effectively separate the acidic product from the basic and acidic starting materials, as well as any neutral or polymeric impurities.

Purification Workflow Overview

The recommended purification strategy for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step approach to ensure the removal of a broad range of potential impurities. The general workflow is depicted below.

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction/ Precipitation Crude->AcidBase Primary Purification Recrystallization Recrystallization AcidBase->Recrystallization Secondary Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis Purity Verification Pure Pure Product (>98%) PurityAnalysis->Pure

Caption: General purification workflow for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

PART 1: Primary Purification - Acid-Base Extraction and Precipitation

This technique leverages the acidic nature of the target compound to separate it from neutral and basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, while non-acidic impurities remain in the organic phase or as insoluble solids. Subsequent acidification of the aqueous solution reprotonates the carboxylate, causing the purified carboxylic acid to precipitate.

Protocol: Acid-Base Purification
  • Dissolution: Dissolve the crude 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (top) layer, while neutral and basic impurities will remain in the organic (bottom) layer.

  • Extraction: Drain the organic layer and extract it again with a fresh portion of 5% NaOH solution to ensure complete recovery of the product. Combine the aqueous layers.

  • Filtration (Optional): If any insoluble material is present at the interface or in the aqueous layer, filter the combined aqueous extracts.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) or glacial acetic acid with stirring until the pH of the solution is approximately 2.[2] This will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

PART 2: Secondary Purification - Recrystallization

Recrystallization is a powerful technique for removing trace impurities and obtaining a crystalline solid with high purity. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on literature for similar compounds, the following solvents and solvent systems are recommended starting points:

  • Single Solvents: Propan-2-ol, Ethanol, Methanol, Ethyl Acetate.[3]

  • Solvent Mixtures: Ethyl acetate/Methanol, Ethanol/Water.

Protocol: Recrystallization
  • Solvent Addition: Place the product from the acid-base purification in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or solvent mixture).

  • Heating and Dissolution: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

PART 3: Purity Assessment

After purification, it is crucial to assess the purity of the 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. A combination of chromatographic and spectroscopic techniques should be employed.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the purification and to assess the purity of the final product.

TLC_Workflow Spotting Spot TLC Plate Development Develop in Solvent Chamber Spotting->Development Visualization Visualize under UV light Development->Visualization Rf_Calc Calculate Rf Value Visualization->Rf_Calc

Caption: Workflow for Thin-Layer Chromatography analysis.

Recommended TLC Conditions (Starting Point):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with the addition of 1% acetic acid to prevent streaking of the carboxylic acid spot.[4][5]

  • Visualization: UV light (254 nm).

A pure compound should appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound and for quantifying any residual impurities.

Recommended HPLC Conditions (Starting Point):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for the analysis of carboxylic acids.[6]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Flow Rate: 1.0 mL/min.

A pure sample should show a single major peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the purified compound and for detecting any remaining impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): Based on analogous structures, the following characteristic proton signals are expected[2][3]:

  • ~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons of the 2,6-dimethylphenyl group.

  • ~3.8-4.2 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen atom (-NCH₂-).

  • ~3.2-3.6 ppm (multiplet, 1H): Methine proton at the 3-position (-CH-COOH).

  • ~2.5-2.9 ppm (multiplet, 2H): Methylene protons of the pyrrolidinone ring (-CH₂CO-).

  • ~2.1-2.3 ppm (singlet, 6H): Methyl protons of the 2,6-dimethylphenyl group.

The absence of signals corresponding to the starting materials or other impurities is indicative of a high-purity sample.

Conclusion

The purification of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be effectively achieved through a combination of acid-base extraction/precipitation and recrystallization. The protocols provided in this guide offer a robust starting point for researchers to obtain this key intermediate in high purity. It is essential to accompany the purification process with rigorous analytical techniques such as TLC, HPLC, and NMR to verify the purity and confirm the identity of the final product.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

  • Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. (2014). PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). PMC - NIH. [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. (2014). ResearchGate. [Link]

  • Thin Layer Chromatography (TLC). (2021). University of Colorado Boulder, Department of Chemistry. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2023). Chemistry Hall. [Link]

  • Process for purification of carboxylic acids.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. [Link]

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

Sources

analytical methods for the characterization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This molecule, belonging to the substituted 5-oxopyrrolidine class, is structurally related to compounds with demonstrated biological activities, making its unambiguous identification and purity assessment critical for research and development.[1] This document outlines robust protocols for structural elucidation, purity determination, and physicochemical characterization using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Rationale

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyroglutamic acid core.[2] The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic molecules.[3] Derivatives of the broader 5-oxopyrrolidine-3-carboxylic acid class have shown promising antimicrobial and anticancer properties, underscoring the importance of this chemical family.[4][5]

Rigorous analytical characterization is the cornerstone of chemical and pharmaceutical development. It ensures the structural integrity of the synthesized compound, quantifies its purity by identifying and measuring impurities, and provides the foundational data required for regulatory submissions and further biological studies. This guide presents a validated workflow for achieving a comprehensive analytical profile of the title compound.

Predicted Physicochemical Properties

A preliminary in-silico assessment provides a baseline for selecting appropriate analytical conditions, such as solvent systems and chromatographic columns.

PropertyPredicted ValueSignificance in Analytical Method Development
Molecular Formula C₁₃H₁₅NO₃Defines the exact mass for mass spectrometry.
Molecular Weight 233.26 g/mol Used for calculating concentrations and for MS confirmation.
LogP ~1.5 - 2.0Suggests moderate lipophilicity, suitable for reversed-phase HPLC.
pKa (Carboxylic Acid) ~4.0 - 4.5Indicates the need for pH control in aqueous mobile phases to ensure consistent retention and peak shape in HPLC.

Integrated Analytical Workflow

A multi-modal approach is essential for unambiguous characterization. The proposed workflow ensures that data from orthogonal techniques are used to build a complete and trustworthy profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization (Structure & Identity) cluster_1 Quantitative Analysis (Purity & Impurities) NMR NMR Spectroscopy (¹H, ¹³C, 2D) LCMS LC-MS Analysis (High-Resolution) NMR->LCMS Confirms Structure Report Certificate of Analysis (CoA) NMR->Report FTIR FTIR Spectroscopy LCMS->FTIR Confirms Functional Groups LCMS->Report FTIR->Report HPLC HPLC-UV Purity Assay HPLC->Report Purity Value Sample Test Compound (Solid Powder) Sample->NMR Sample->LCMS Sample->FTIR Sample->HPLC

Caption: Integrated workflow for compound characterization.

Protocol 1: Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for de novo structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The choice of DMSO-d₆ as a solvent is deliberate; its polarity is suitable for dissolving the carboxylic acid, and it allows for the observation of the exchangeable carboxylic acid proton.[6]

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The use of a deuterated solvent is mandatory to avoid large interfering solvent signals in the ¹H NMR spectrum.

  • Dissolution: Vortex the tube gently until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C).[6]

Expected Spectral Data

The following table outlines the expected chemical shifts (δ) based on the analysis of structurally similar compounds and standard chemical shift prediction.[6][7][8] Experimental verification is required.

Group¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Rationale for Assignment
Carboxylic Acid (-COOH) 12.0 - 13.0 (broad singlet, 1H)173 - 175The acidic proton is highly deshielded and often broad due to exchange.
Lactam Carbonyl (-C=O) -171 - 173Carbonyl carbons appear at very low field.
Aromatic (-C₆H₃-) 7.1 - 7.3 (multiplet, 3H)127 - 138Protons and carbons in the substituted phenyl ring.
Pyrrolidine CH₂-N 3.8 - 4.0 (multiplet, 2H)50 - 52Methylene group adjacent to the electron-withdrawing nitrogen atom.
Pyrrolidine CH-COOH 3.3 - 3.5 (multiplet, 1H)35 - 37Methine proton adjacent to the carboxylic acid.
Pyrrolidine CH₂-CO 2.6 - 2.8 (multiplet, 2H)33 - 35Methylene group adjacent to the lactam carbonyl.
Aromatic Methyl (-CH₃) 2.1 - 2.3 (singlet, 6H)17 - 19Two equivalent methyl groups on the phenyl ring.

Protocol 2: Molecular Weight Confirmation by LC-MS

Principle: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This provides confirmation of the molecular weight of the parent compound and helps identify any impurities. Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids.[6] Operating in both positive and negative ion modes provides complementary information.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to approximately 10 µg/mL using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions (for infusion or rapid separation):

    • Column: A short, fast-eluting column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is sufficient.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes.

  • MS Conditions (High-Resolution MS, e.g., Q-TOF or Orbitrap):

    • Ionization Mode: ESI, Positive and Negative.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Data Acquisition: Full scan mode.

  • Analysis: Extract the ion chromatograms for the expected masses.

    • Positive Mode: Expect [M+H]⁺ at m/z 234.1125.

    • Negative Mode: Expect [M-H]⁻ at m/z 232.0979.

    • Compare the measured exact mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Protocol 3: Purity Determination by HPLC-UV

Principle: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small organic molecules. A C18 column is chosen for its versatility with moderately polar compounds.[9] The mobile phase is buffered at a low pH using formic acid to suppress the ionization of the carboxylic acid group, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected.[9]

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard/Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • For the main analysis, dilute this to a working concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm and 254 nm. A Photodiode Array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
15.02080Linear
17.02080Linear
17.17030Linear
20.07030Linear
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The system is considered valid if the resolution between the main peak and the closest eluting impurity is >1.5.

HPLC_Method_Logic cluster_input Inputs cluster_method Methodology Choices & Rationale cluster_rationale Justification cluster_output Output Analyte Analyte: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Moderately Polar, Acidic) Column Column: C18 (Reversed-Phase) Analyte->Column MobilePhase Mobile Phase: Water/ACN + Formic Acid R_Column Good retention for moderately polar compounds. Column->R_Column Output Reliable & Reproducible Purity Data Column->Output Gradient Elution: Gradient R_MobilePhase Formic acid suppresses ionization of -COOH group, ensuring sharp peaks. MobilePhase->R_MobilePhase MobilePhase->Output Detection Detection: UV/PDA R_Gradient Separates impurities with a wide range of polarities. Gradient->R_Gradient Gradient->Output R_Detection Aromatic ring provides strong UV chromophore. Detection->R_Detection Detection->Output

Sources

Application Notes and Protocols for Developing Antibacterial Assays for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Pyrrolidine-based scaffolds have emerged as a promising area of research due to their diverse pharmacological activities.[2] This application note provides a comprehensive guide for researchers engaged in the evaluation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as potential antibacterial agents. We present detailed, field-proven protocols for essential in vitro antibacterial assays, including broth microdilution for determining minimum inhibitory concentration (MIC), agar disk diffusion for assessing preliminary susceptibility, and time-kill kinetics to understand the pharmacodynamics of these novel compounds. This guide is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental choices, empowering researchers to generate robust and reliable data in the quest for new therapeutics.

Introduction: The Rationale for Investigating 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine ring is a versatile scaffold found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial properties.[3] The 5-oxopyrrolidine (also known as pyroglutamic acid) core, in particular, has been identified as a key pharmacophore in various bioactive molecules.[4] Research into derivatives of 5-oxopyrrolidine has demonstrated promising activity against a spectrum of bacterial pathogens, including multidrug-resistant strains.[5] These compounds have shown the potential to modulate various cellular targets, leading to excellent in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[2]

The specific focus of this guide, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, represents a novel chemical space with significant therapeutic potential. The rationale for investigating these compounds is rooted in the established antibacterial activity of the broader pyrrolidinone class and the opportunity to explore new structure-activity relationships (SAR). The 2,6-dimethylphenyl substituent introduces steric bulk and lipophilicity, which can influence the compound's interaction with bacterial targets and its ability to penetrate bacterial cell membranes. The carboxylic acid moiety at the 3-position provides a site for further chemical modification, allowing for the generation of a diverse library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The development of new antibacterial agents is a complex and resource-intensive process.[6] Therefore, the application of standardized and well-validated in vitro assays is paramount to efficiently identify and advance promising lead compounds. This document outlines the foundational assays required to build a comprehensive antibacterial profile for this novel class of derivatives.

Foundational Antibacterial Assays: A Triad of In Vitro Methodologies

A robust preliminary assessment of a compound's antibacterial potential relies on a combination of assays that provide complementary information. We will focus on three core methodologies:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This quantitative assay is the gold standard for susceptibility testing.

  • Agar Disk Diffusion: A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the test compounds. It is a valuable initial screening tool.

  • Time-Kill Kinetics: To evaluate the bactericidal or bacteriostatic activity of the compounds over time. This assay provides crucial insights into the pharmacodynamic properties of the potential drug.[8]

These assays, when performed in concert, provide a comprehensive initial characterization of the antibacterial properties of the 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

G cluster_0 Initial Screening & Characterization cluster_1 Data Analysis & Interpretation A Compound Library of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid derivatives B Agar Disk Diffusion Assay A->B Qualitative Susceptibility C Broth Microdilution Assay (MIC) A->C Quantitative Potency E Zone of Inhibition Data B->E D Time-Kill Kinetics Assay C->D Pharmacodynamic Characterization F MIC Values C->F G Bactericidal/Bacteriostatic Profile D->G

Figure 1: Workflow for the initial in vitro antibacterial evaluation of novel compounds.

Detailed Protocols and Methodologies

Adherence to standardized protocols is critical for the reproducibility and comparability of antibacterial susceptibility testing data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a highly reproducible and widely accepted technique for determining the MIC of an antimicrobial agent.[9]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the compound that inhibits the growth of the bacteria.

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB. Typically, this is done by adding 100 µL of broth to all wells except the first column. Then, add 200 µL of the highest concentration of the test compound to the first well and serially dilute 100 µL across the plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation:

    • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension, bringing the final volume in each well to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in this determination.[10]

G A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Figure 2: Broth microdilution assay workflow.

Agar Disk Diffusion Assay

The agar disk diffusion method is a simple, yet effective, preliminary test to assess the susceptibility of bacteria to antimicrobial agents.[11]

Principle: A standardized inoculum of bacteria is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism.

Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) plates with a depth of 4.0 ± 0.5 mm.[12] The surface of the agar should be dry before use.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a specific amount of the 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative. A solvent control disk should also be prepared.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact. Disks should be spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for these novel compounds. Therefore, this assay serves as a qualitative screen for activity.

Time-Kill Kinetics Assay

This assay provides a dynamic view of the antibacterial activity, determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Principle: A standardized inoculum of bacteria is exposed to the test compound at various concentrations (typically multiples of the MIC) in a liquid culture. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in the initial inoculum count.

Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in a suitable broth as described previously.

    • Prepare flasks or tubes containing the test compound at concentrations such as 1x, 2x, 4x, and 8x the predetermined MIC. Also, include a growth control (no compound).

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

G A Prepare Bacterial Inoculum and Test Compound Solutions (multiples of MIC) B Inoculate Flasks A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate and Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G

Figure 3: Time-kill kinetics assay workflow.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the activity of different derivatives and for making informed decisions about which compounds to advance.

MIC Data

Summarize the MIC values in a table, including data for both Gram-positive and Gram-negative bacteria, as well as any relevant quality control strains.

Table 1: Example MIC Data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative A8>64>64
Derivative B1632>64
Derivative C4>64>64
Ciprofloxacin0.250.0150.5

Interpretation: Lower MIC values indicate greater potency. In this example, Derivative C is the most potent against S. aureus. The high MIC values against Gram-negative bacteria may suggest poor penetration of the outer membrane or the presence of efflux pumps.

Disk Diffusion Data

Present the zone of inhibition diameters in a table.

Table 2: Example Disk Diffusion Data (Zone Diameter in mm)

Compound (µ g/disk )Staphylococcus aureus (ATCC 25922)Escherichia coli (ATCC 25922)
Derivative A (30 µg)186
Derivative B (30 µg)1510
Derivative C (30 µg)226
Ciprofloxacin (5 µg)2530

Interpretation: Larger zone diameters generally correlate with greater susceptibility. This method is useful for a rapid qualitative assessment of activity.

Time-Kill Kinetics Data

The results of a time-kill assay are best presented as a series of plots. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable cell count.

Troubleshooting and Considerations

  • Compound Solubility: Poor solubility of the test compounds can lead to inaccurate MIC values. Ensure the compounds are fully dissolved in the stock solution and do not precipitate in the assay medium. The use of co-solvents may be necessary, but their concentration must be carefully controlled.

  • Inoculum Density: An inoculum that is too heavy or too light can significantly affect the results of all three assays. Strict adherence to the 0.5 McFarland standard is essential.

  • Media and Incubation Conditions: Variations in media composition, pH, and incubation conditions can impact bacterial growth and compound activity. Use of standardized media and consistent incubation parameters is critical.

  • Quality Control: Always include appropriate quality control strains with known susceptibility profiles to ensure the validity of the assay results.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro antibacterial evaluation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. By systematically applying these assays, researchers can efficiently characterize the antibacterial potential of this novel class of compounds, identify promising lead candidates, and contribute to the critical effort of discovering new antimicrobial agents. The challenges in antibacterial discovery are significant, but a methodical and well-validated approach to in vitro testing is a fundamental step toward success.

References

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Payne, D. J., et al. (2007). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. Available at: [Link]

  • Bhat, A. A., et al. (2022). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Han, H. S., et al. (2003). Antibacterial activity of pyrrolidine dithiocarbamate. PubMed. Available at: [Link]

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Application Notes and Protocols for Screening 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of molecules with significant potential for anticancer therapeutic development.[3][4][5] This guide provides a comprehensive framework for the rational design, synthesis, and systematic screening of novel 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. We present detailed, field-proven protocols for in vitro cytotoxicity assessment, mechanistic apoptosis assays, and preliminary in vivo evaluation using xenograft models. The causality behind experimental choices is elucidated to empower researchers in drug discovery and development to identify and advance potent anticancer lead compounds.

Introduction: The Rationale for Targeting the 5-Oxopyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of many natural and synthetic compounds exhibiting a wide array of pharmacological activities.[2] Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for novel drug design.[2] Recent investigations have highlighted that modifications to the 5-oxopyrrolidine core can yield compounds with potent antiproliferative effects against various cancer cell lines.[1][5] The 1-(2,6-dimethylphenyl) substitution is a deliberate design choice intended to enhance metabolic stability and modulate the compound's three-dimensional conformation for optimal target engagement.

This document outlines a systematic workflow, from chemical synthesis to preclinical evaluation, designed to rigorously assess the anticancer potential of this novel chemical series.

Synthesis and Physicochemical Characterization

A successful screening campaign begins with the synthesis of high-purity compounds and a thorough understanding of their fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8][9][10]

General Synthetic Protocol

The synthesis of the target derivatives can be achieved through a multi-step process, beginning with the construction of the core 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid structure, followed by derivatization at the carboxylic acid moiety. A representative synthetic scheme is outlined below.

Protocol 1: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Step 1: Michael Addition. React 2,6-dimethylaniline with itaconic acid in a suitable solvent (e.g., ethanol or acetic acid) under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Upon completion of the Michael addition, the intermediate is cyclized by heating, often in the same reaction vessel, to form the 5-oxopyrrolidine ring.

  • Step 3: Purification. The crude product is cooled, and the resulting solid is collected by filtration. Recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed to yield the pure carboxylic acid core.

  • Step 4: Characterization. The final structure must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to ensure the absence of impurities that could confound biological data.[11]

Physicochemical Property Assessment

Early assessment of ADME/Tox properties is crucial to "fail early and fail cheap," preventing the costly progression of compounds with poor drug-like properties.[12]

Protocol 2: Aqueous Solubility Determination (Turbidimetric Method)

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the DMSO stock to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to create a serial dilution.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at a suitable wavelength (e.g., 620 nm) using a plate reader.

  • The concentration at which precipitation is first observed (indicated by a sharp increase in absorbance) is determined as the kinetic aqueous solubility.

Protocol 3: Lipophilicity (LogD) Measurement

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Vortex the mixture vigorously to ensure thorough mixing and allow the phases to separate by centrifugation.

  • Carefully collect aliquots from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the distribution coefficient (LogD) using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Property Importance Target Range
Aqueous Solubility Affects absorption and bioavailability.[8]> 50 µM
Lipophilicity (LogD at pH 7.4) Influences permeability, metabolism, and toxicity.[7]1 - 3
Molecular Weight (MW) Impacts permeability and bioavailability.[6]< 500 Da
Chemical Stability Ensures compound integrity in assay conditions and storage.[8][10]> 95% remaining after 48h in PBS

Table 1: Key Physicochemical Properties and Target Ranges for Initial Drug Discovery.

In Vitro Anticancer Screening Cascade

The primary goal of in vitro screening is to identify compounds that exhibit potent and selective cytotoxicity against cancer cells. A tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic studies, is most efficient.

Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanistic Studies A Synthesized Derivatives (High Purity) B Select Diverse Cancer Cell Panel (e.g., NCI-60) A->B C Single High-Dose Cytotoxicity Assay (e.g., 10 µM) B->C D Identify 'Hits' (e.g., >50% Growth Inhibition) C->D E Perform 8-point Dose-Response (MTT or SRB Assay) D->E Advance Hits F Calculate IC50 Values E->F G Assess Selectivity Index (Normal vs. Cancer Cells) F->G H Prioritize Potent & Selective Hits G->H I Apoptosis Assays (Annexin V/PI, Caspase Activity) H->I Advance Leads J Cell Cycle Analysis H->J K Identify Mechanism of Action I->K J->K

Figure 1: Tiered workflow for in vitro screening of derivative library.

Cell Line Selection

To avoid misleading results from single cell line assays, it is imperative to screen against a panel of well-characterized human cancer cell lines from diverse tissue origins. The NCI-60 panel is a standard resource, though smaller, representative panels can be used for initial screening.[13][14][15]

Suggested Starter Panel:

  • MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)

  • MDA-MB-231: Breast Adenocarcinoma (Triple-Negative)

  • A549: Lung Carcinoma

  • HCT116: Colon Carcinoma

  • PC-3: Prostate Carcinoma

  • HEK293T: Normal Human Embryonic Kidney (for selectivity assessment)

Cytotoxicity Assay Protocols

The Sulforhodamine B (SRB) and MTT assays are robust, reproducible colorimetric methods for determining drug-induced cytotoxicity.[16] The SRB assay, which measures total protein content, is often preferred for large-scale screening due to its simplicity and stability.[17][18][19]

Protocol 4: SRB Cytotoxicity Assay

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[20]

  • Compound Treatment: Add serially diluted compounds (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[21]

Derivative ID MCF-7 IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM) HEK293T IC₅₀ (µM) Selectivity Index (HEK293T / HCT116)
Lead-001 1.22.55.10.8> 50> 62.5
Lead-002 15.622.118.912.4> 100> 8.0
Doxorubicin 0.10.20.150.090.55.6

Table 2: Example Data Table for Summarizing IC₅₀ Values and Selectivity.

Elucidating the Mechanism of Action: Apoptosis Induction

A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[22] Determining whether lead compounds act via this pathway is a critical step in their characterization.[23][24]

Apoptosis Signaling Pathway

Many anticancer agents, including pyrrolidine derivatives, induce apoptosis by modulating the intrinsic (mitochondrial) pathway.[25] This often involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[25]

G Compound 1-(2,6-Dimethylphenyl)- 5-oxopyrrolidine Derivative Bcl2 Anti-apoptotic Bcl-2 Compound->Bcl2 Inhibits Bax Pro-apoptotic Bax Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Pore Formation Bax->Mito Promotes Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway modulated by derivatives.

Protocol 5: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cells (e.g., HCT116) in 6-well plates with the test compound at its 1x and 3x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic potential in a complex biological system. Human tumor xenograft models in immunodeficient mice are the standard for preclinical assessment.[26][27][28]

In Vivo Experimental Workflow

G A Select Immunodeficient Mice (e.g., Athymic Nude) B Subcutaneous Implantation of Cancer Cells (e.g., HCT116) A->B C Allow Tumors to Reach Palpable Size (~100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer Compound (e.g., i.p., oral) & Vehicle Control D->E F Monitor Tumor Volume and Body Weight (2-3x weekly) E->F G Endpoint: Euthanize & Collect Tumors for Analysis F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid for anti-inflammatory studies. The pyrrolidinone core is a recognized scaffold in medicinal chemistry, with various derivatives showing promise in modulating inflammatory pathways.[1][2] This guide outlines a logical, multi-tiered approach to characterize the anti-inflammatory profile of this specific compound, beginning with targeted in vitro enzymatic and cellular assays and progressing to a well-established in vivo model of acute inflammation. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Compound Profile

  • Compound Name: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Core Structure: 5-oxopyrrolidine-3-carboxylic acid

  • Key Features: This molecule features a pyrrolidinone ring, a known pharmacophore, substituted with a 2,6-dimethylphenyl group. This substitution is hypothesized to confer selectivity and potency for specific inflammatory targets, such as the cyclooxygenase-2 (COX-2) enzyme.

Safety and Handling Precautions

Prior to handling, researchers must consult the specific Safety Data Sheet (SDS) for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of a specific SDS, general precautions for novel chemical entities should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

Proposed Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a critical immune response, but its dysregulation leads to chronic diseases. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key mediators of inflammation and pain.[6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX isoforms.[8] However, selective COX-2 inhibitors were developed to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10] The structural features of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid suggest it may fit into the larger, more accommodating active site of the COX-2 enzyme, potentially acting as a selective inhibitor.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGs (Stomach Protection, Platelet Aggregation) PGs (Stomach Protection, Platelet Aggregation) COX-1->PGs (Stomach Protection, Platelet Aggregation) PGs (Inflammation, Pain, Fever) PGs (Inflammation, Pain, Fever) COX-2->PGs (Inflammation, Pain, Fever) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces Test Compound Test Compound Test Compound->COX-2 Selective Inhibition NSAIDs NSAIDs NSAIDs->COX-1 Inhibition NSAIDs->COX-2 Inhibition

Caption: Proposed mechanism of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a selective COX-2 inhibitor.

PART I: In Vitro Evaluation of Anti-inflammatory Activity

Application Note 1: Determining COX-1/COX-2 Isoform Selectivity

The primary goal of this initial screen is to determine if the test compound inhibits COX-2 and to quantify its selectivity over the COX-1 isoform. A high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is a desirable characteristic for a modern anti-inflammatory agent, suggesting a potentially lower risk of gastrointestinal adverse effects.[8] Commercially available fluorometric or ELISA-based inhibitor screening kits provide a standardized and high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform.[11][12][13]

Protocol 1: Fluorometric COX-1 & COX-2 Inhibition Assay

This protocol is adapted from commercially available kits, such as those from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich.[11][12][13]

Materials:

  • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Test Compound)

  • COX-1 and COX-2 inhibitor screening kits (containing recombinant enzymes, assay buffer, probe, arachidonic acid substrate)

  • Celecoxib (Selective COX-2 inhibitor, positive control)

  • Ibuprofen or Aspirin (Non-selective inhibitor, control)

  • DMSO (vehicle solvent)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in assay buffer. The final DMSO concentration in the well should be ≤1%.

  • Reaction Mix Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) according to the kit manufacturer's instructions. This typically includes the assay buffer, COX probe, and cofactor.

  • Plate Loading:

    • Add 80 µL of the appropriate Reaction Mix to each well.

    • Add 10 µL of the diluted test compound or control to the respective wells.

    • For the "Enzyme Control" wells, add 10 µL of assay buffer.

    • For the "Inhibitor Control" wells, add 10 µL of a known inhibitor like Celecoxib.

    • For the "Vehicle Control" wells, add 10 µL of the assay buffer containing the same final concentration of DMSO as the compound wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "No Enzyme" blank. Gently tap the plate to mix.

  • Initiation and Measurement: Pre-set the plate reader to 25°C. Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells. Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each isoform.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data Output:

CompoundIC₅₀ (COX-1) [µM]IC₅₀ (COX-2) [µM]Selectivity Index (SI)
Test Compound>1000.25>400
Celecoxib (Control)150.04375
Ibuprofen (Control)2.55.10.49
Application Note 2: Cellular Anti-inflammatory Activity in Macrophages

Moving from an isolated enzyme to a cellular system provides a more biologically relevant context. Murine macrophage cell lines, such as RAW 264.7, are widely used models.[14][15] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the production of nitric oxide (NO), prostaglandins (like PGE₂), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16] Evaluating the ability of the test compound to suppress these mediators provides strong evidence of its cellular anti-inflammatory efficacy.

InVitro_Workflow cluster_assays Downstream Assays Start Start Seed Seed RAW 264.7 Cells (96-well plate) Start->Seed Incubate1 Incubate 24h (Allow adherence) Seed->Incubate1 Pretreat Pre-treat with Test Compound (1 hour) Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Harvest Harvest Supernatant Incubate2->Harvest Assay_Viability MTT/MTS Assay (on remaining cells) Incubate2->Assay_Viability Cells Assay_NO Griess Assay (NO) Harvest->Assay_NO Supernatant Assay_Cytokine ELISA (TNF-α, IL-6) Harvest->Assay_Cytokine Supernatant Assay_PGE2 ELISA (PGE₂) Harvest->Assay_PGE2 Supernatant Analysis Data Analysis (IC₅₀ Calculation) Assay_NO->Analysis Assay_Cytokine->Analysis Assay_PGE2->Analysis Assay_Viability->Analysis End End Analysis->End

Caption: Experimental workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.

Protocol 2: Assessment in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Dexamethasone (positive control)

  • Griess Reagent Kit for Nitrite (NO) determination

  • ELISA kits for mouse TNF-α, IL-6, and PGE₂

  • MTT or MTS reagent for cell viability

  • 96-well tissue culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.[17]

  • Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound or Dexamethasone. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (final concentration of 1 µg/mL) except for the "Unstimulated Control" group.[18]

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis and store at -80°C if not used immediately.

  • Cell Viability Assay: To the remaining cells in the plate, add fresh media and MTT/MTS reagent according to the manufacturer's protocol. This is crucial to ensure that the reduction in inflammatory mediators is not due to cytotoxicity.

  • Mediator Quantification:

    • Nitric Oxide (NO): Use the collected supernatant with the Griess Reagent to measure nitrite concentration, a stable proxy for NO production.[16]

    • Cytokines & PGE₂: Use the appropriate ELISA kits to quantify the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant.[19]

  • Data Analysis: Normalize the mediator concentrations to the "LPS only" control group. Calculate IC₅₀ values for the inhibition of each mediator.

PART II: In Vivo Efficacy Studies

Application Note 3: Acute In Vivo Model of Inflammation

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response.[21] The early phase involves the release of histamine and serotonin, while the late phase (3-5 hours post-injection) is characterized by the production of prostaglandins, mediated primarily by COX-2.[22] A compound's ability to reduce paw swelling during this late phase is a strong indicator of its potential as an NSAID-like anti-inflammatory drug.[23]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test Compound

  • Indomethacin or Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers for paw volume/thickness measurement

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.[24] Fast animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin 10 mg/kg, p.o. + carrageenan)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. + carrageenan)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[21]

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Expected Data Output:

Treatment Group (Dose)Paw Volume Increase at 4h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Test Compound (10 mg/kg)0.65 ± 0.0523.5%
Test Compound (30 mg/kg)0.42 ± 0.0650.6%
Test Compound (100 mg/kg)0.29 ± 0.03*65.9%
Hypothetical data, p < 0.05 vs. Vehicle Control

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Riess, G. J. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

  • Al-Sanea, M. M., et al. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Boukhris, A., et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. [Link]

  • ResearchGate. Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]

  • Jayasuriya, W. J. A. B. N., et al. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Li, Y., et al. The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function. Frontiers in Immunology. [Link]

  • Kumar, A., et al. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]

  • Kim, T. H., et al. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. [Link]

  • Hwang, J., et al. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. PMC - NIH. [Link]

  • MDPI. Bioactivity of Natural Compounds: From Plants to Humans. [Link]

  • Pop, R., et al. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]

  • Hwang, J., et al. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Desai, P.S., et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Krikštaponis, K., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • Wang, Z., et al. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules. [Link]

  • Carson, J. R., et al. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. [Link]

  • El-Sayed, M. A. A., et al. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • de Oliveira, R., et al. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. [Link]

  • Krikštaponis, K., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Varrassi, G., et al. COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

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  • LITFL. COX Inhibitors - Part One. [Link]

  • Alkahtani, H. M., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Mickevičius, V., et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. [Link]

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A Tiered, Cell-Based Assay Cascade for Efficacy Evaluation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Putative Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols

Introduction: Rationale and Strategic Approach

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The compound 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, hereafter designated Compound X , belongs to this promising class. While its precise molecular target may be uncharacterized, the recurring anti-inflammatory profile of related analogs suggests a plausible mechanism involving the modulation of key inflammatory signaling pathways[4][5].

This guide presents a structured, hypothesis-driven framework for evaluating the efficacy of Compound X as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response. Our approach is designed as a logical cascade, moving from a high-level functional outcome to direct evidence of target engagement within the native cellular environment. This tiered strategy ensures that each experimental stage builds upon and validates the previous, providing a comprehensive and trustworthy assessment of the compound's biological activity.

The proposed assay cascade consists of three core tiers:

  • Tier 1: Functional Outcome Assessment: Quantifying the inhibition of a key pro-inflammatory cytokine (Interleukin-6) secretion.

  • Tier 2: Pathway Activity Measurement: Directly measuring the modulation of NF-κB transcriptional activity using a reporter assay.

  • Tier 3: Target Engagement Confirmation: Verifying that Compound X physically interacts with its putative target protein within intact cells.

This document provides the scientific principles underpinning this cascade, detailed step-by-step protocols for each assay, and guidance on data interpretation, designed for researchers in drug discovery and molecular pharmacology.

Principle of the Assay Cascade: A Validating Workflow

The causality behind this experimental design is to establish a clear mechanistic link from the initial molecular interaction (target binding) to the ultimate cellular response (cytokine inhibition). This progression minimizes the risk of misinterpreting results from off-target effects or compound-induced artifacts.

The workflow begins by confirming that Compound X can suppress a critical inflammatory output. If successful, we then investigate if this suppression is mediated by the hypothesized pathway. Finally, we seek direct evidence that the compound binds a target to initiate this cascade.

G cluster_0 Assay Cascade Workflow A Tier 1: Functional Outcome Does Compound X inhibit pro-inflammatory cytokine secretion? B Tier 2: Pathway Activity Is the inhibition mediated by the NF-κB pathway? A->B  If YES C Tier 3: Target Engagement Does Compound X physically bind to an intracellular target to initiate the effect? B->C  If YES D Efficacy Profile Established C->D  If YES

Caption: Logical workflow for evaluating Compound X efficacy.

Mechanistic Context: The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central orchestrators of inflammatory and immune responses. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus, bind to specific DNA response elements, and drive the transcription of hundreds of genes, including pro-inflammatory cytokines like IL-6.[6] We hypothesize that Compound X interferes with a key kinase in this pathway, such as IKK.

G cluster_nucleus TNFa TNFα (Stimulus) TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα — NF-κB (Inactive Cytoplasmic Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus NUCLEUS NFkB->Nucleus Translocates DNA NF-κB Response Elements (DNA) IL6_Gene IL-6 Gene Transcription DNA->IL6_Gene IL6_Protein IL-6 Protein (Secretion) IL6_Gene->IL6_Protein CompX Compound X CompX->IKK  Hypothesized  Inhibition

Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Experimental Protocols and Methodologies

Tier 1: IL-6 Secretion Assay via Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the effect of Compound X on the secretion of the pro-inflammatory cytokine IL-6 from stimulated mammalian cells.

Principle: This assay is a quantitative sandwich immunoassay. A 96-well plate is coated with a capture antibody specific for human IL-6. Cell culture supernatants containing secreted IL-6 are added to the wells. The captured IL-6 is then detected by a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate (TMB) is added, which develops a color in proportion to the amount of bound IL-6. The reaction is stopped, and the absorbance is measured.[7][8][9][10][11]

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine macrophage line (e.g., RAW 264.7).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulant: Lipopolysaccharide (LPS) for RAW 264.7 or Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation followed by LPS.

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Human IL-6 ELISA Kit (containing capture Ab, detection Ab, recombinant standard, wash buffer, substrate).

  • 96-well microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of Compound X in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., ≤0.5%).

  • Treatment: Carefully remove the medium from the cells. Add 100 µL of the prepared Compound X dilutions or vehicle control (medium with DMSO) to the respective wells. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C or proceed directly to the ELISA.

  • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's specific protocol.[7][10] A general workflow is:

    • Add standards and collected supernatants to the antibody-coated plate. Incubate for 2 hours.

    • Wash wells 3-5 times.

    • Add biotinylated detection antibody. Incubate for 1 hour.

    • Wash wells 3-5 times.

    • Add Streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash wells 5-7 times, with a final soak step.[7]

    • Add TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add stop solution. Read absorbance at 450 nm.

Controls:

  • Unstimulated Control: Cells + Vehicle (DMSO) + No LPS. (Baseline IL-6 secretion).

  • Vehicle Control: Cells + Vehicle (DMSO) + LPS. (Maximum stimulated IL-6 secretion).

  • Positive Control: Cells + Known Inhibitor (e.g., a known IKK inhibitor) + LPS. (Validates assay response).

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the recombinant IL-6 standards against their known concentrations.

  • Use the standard curve to interpolate the concentration of IL-6 (pg/mL) in each sample well.

  • Normalize the data by expressing IL-6 concentration as a percentage of the vehicle control.

  • Plot the percent inhibition against the log concentration of Compound X and fit a dose-response curve to determine the IC₅₀ value.

Tier 2: NF-κB Transcriptional Reporter Assay

Objective: To determine if Compound X inhibits the transcriptional activity of NF-κB in response to a stimulus.

Principle: This assay uses a cell line (e.g., HEK293) stably or transiently transfected with a reporter plasmid. This plasmid contains the gene for a reporter protein (e.g., Firefly luciferase) under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds these elements and drives luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB transcriptional activity.[6][12][13][14]

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulant: Human TNFα.

  • Compound X stock solution.

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer).

  • Opaque, white-walled 96-well plates suitable for luminescence.

  • Plate-reading luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate at 2 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of Compound X or vehicle control to the wells. Incubate for 1 hour.

  • Stimulation: Add TNFα to all wells (except unstimulated controls) to a final concentration of 20 ng/mL.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂. This time is optimal for peak reporter gene expression while minimizing potential cytotoxicity from longer compound exposure.[12]

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully remove the culture medium.

    • Add 50-100 µL of the luciferase assay reagent to each well, following the manufacturer's instructions. This reagent typically lyses the cells and initiates the luminescent reaction.[6]

    • Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Measure the luminescence (Relative Light Units, RLU) using a luminometer.

Controls:

  • Unstimulated Control: Cells + Vehicle + No TNFα. (Baseline NF-κB activity).

  • Vehicle Control: Cells + Vehicle + TNFα. (Maximum NF-κB activity).

  • Positive Control: Cells + Known NF-κB inhibitor + TNFα.

Data Analysis:

  • Subtract the average RLU of blank wells (media only) from all readings.

  • Calculate the percentage of NF-κB activity for each well relative to the vehicle control (set to 100%).

  • Plot the percentage of activity against the log concentration of Compound X and fit a dose-response curve to determine the IC₅₀ value.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To obtain direct evidence of Compound X binding to its putative intracellular target protein(s).

Principle: CETSA leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation and aggregation.[15][16][17] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are pelleted by centrifugation, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[18][19]

Materials:

  • Cell line of interest (e.g., THP-1).

  • Compound X stock solution.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler with a gradient function.

  • Ultracentrifuge or high-speed microcentrifuge.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibody against the putative target (e.g., anti-IKKβ) and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one population with a high concentration of Compound X (e.g., 10x the IC₅₀ from the functional assay) and another with vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.

  • Aliquoting and Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein (e.g., IKKβ).

    • Probe with a secondary antibody and visualize using a chemiluminescent substrate.

    • Strip and re-probe the membrane for a loading control protein that does not shift with temperature (e.g., GAPDH).

Controls:

  • Vehicle Control: Cells treated with DMSO only, subjected to the temperature gradient.

  • Isothermal Dose-Response (ITDR): A complementary experiment where cells are treated with varying concentrations of Compound X but heated at a single, fixed temperature (chosen from the melting curve) to determine a dose-dependent stabilization effect.

Data Analysis:

  • Quantify the band intensities from the Western Blot.

  • For each treatment condition (Vehicle and Compound X), plot the normalized band intensity of the target protein against the temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • A positive result is a statistically significant shift (ΔTm) of the melting curve to a higher temperature for the Compound X-treated samples compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables to allow for easy comparison and determination of key efficacy parameters like IC₅₀.

Table 1: Example Data Summary for Compound X Efficacy

Assay Endpoint Measured Stimulus Cell Line Result (IC₅₀)
IL-6 ELISA IL-6 Secretion LPS RAW 264.7 1.2 µM

| NF-κB Reporter | Luciferase Activity | TNFα | HEK293-NFκB | 0.8 µM |

Table 2: Example CETSA Data for Putative Target IKKβ

Treatment Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle (DMSO) 52.1 °C -

| Compound X (10 µM) | 55.8 °C | +3.7 °C |

A positive thermal shift in the CETSA experiment provides strong evidence that the biological effects observed in the functional and pathway assays are a direct result of Compound X binding to its target.

Conclusion

The tiered assay cascade detailed in this application note provides a rigorous and validated methodology for characterizing the efficacy of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X) as a putative anti-inflammatory agent. By systematically progressing from functional cellular outcomes to pathway-specific activity and finally to direct target engagement, this workflow establishes a clear, evidence-based mechanistic narrative. This approach not only builds confidence in the compound's efficacy but also provides critical insights to guide further preclinical development and mechanism-of-action studies.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Diagram]. Retrieved from ResearchGate. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from Grokipedia. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • Nordlund, P. Lab. (n.d.). CETSA. Retrieved from Karolinska Institutet. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

  • ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Biomedica Gruppe. (n.d.). Human IL-6 ELISA. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (3x32). [Link]

  • ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. [Link]

  • LDN Labor Diagnostika Nord. (n.d.). IL-6-ELISA. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.... MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.... PubMed. [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Csonka, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.... National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolidinone Scaffold

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2][3][4][5][6] The specific compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, presents a unique starting point for chemical exploration. The 2,6-dimethylphenyl substituent introduces significant steric hindrance around the nitrogen atom, which can influence the molecule's conformation and interaction with biological targets. The carboxylic acid moiety, while potentially crucial for target binding through hydrogen bonds, often presents pharmacokinetic challenges such as poor membrane permeability and rapid metabolic degradation.[7][8]

This guide provides a comprehensive framework for the strategic derivatization of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will detail field-proven protocols for modifying the carboxylic acid group to enhance biological efficacy, focusing on two primary strategies: prodrug synthesis via esterification and amidation, and bioisosteric replacement to improve metabolic stability and modulate physicochemical properties. Each protocol is designed as a self-validating system, complete with causality-driven experimental choices and detailed methodologies for synthesis, purification, and characterization. Furthermore, we outline standardized in vitro protocols for evaluating the anticancer and antimicrobial activities of the synthesized derivatives.

Strategic Derivatization Pathways

The carboxylic acid group is the primary handle for derivatization. Our strategy is twofold: 1) To create prodrugs that can mask the polarity of the carboxylic acid, potentially improving cell permeability and oral bioavailability, and 2) To replace the carboxylic acid with bioisosteres that mimic its function but offer improved drug-like properties.

Derivatization_Strategies cluster_prodrug Prodrug Strategies cluster_bioisostere Bioisosteric Replacement parent 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic Acid ester Ester Derivatives (e.g., Methyl, Ethyl, Benzyl Esters) parent->ester Esterification (Strategy 1) amide Amide & Hydrazide Derivatives parent->amide Amidation (Strategy 2) tetrazole Tetrazole Derivatives parent->tetrazole Multi-step Synthesis (Strategy 3) hydrazone Hydrazone Derivatives amide->hydrazone Condensation oxadiazole 1,3,4-Oxadiazole Derivatives amide->oxadiazole Cyclization

Caption: Derivatization workflow for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Part 1: Prodrug Derivatization Protocols

Prodrugs are inactive precursors that are converted in vivo to the active drug. Ester and amide derivatives are classic examples, often cleaved by ubiquitous esterase and amidase enzymes.

Strategy 1: Esterification for Enhanced Lipophilicity

Esterification masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing passive diffusion across cell membranes.[8] Given the steric hindrance from the 2,6-dimethylphenyl group, a robust coupling method is recommended. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly effective for sterically hindered acids.[9][10]

Protocol 1: Synthesis of Methyl 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

  • Materials:

    • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Methanol (2.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Hydrochloric Acid (1M)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous methanol and DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl ester.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a methyl singlet around 3.7 ppm in the ¹H NMR spectrum are indicative of successful esterification.

Strategy 2: Amidation and Hydrazone Formation

Amide formation is another key strategy. Conversion to a hydrazide provides a versatile intermediate that can be readily condensed with various aldehydes to form hydrazones. Hydrazone derivatives of related scaffolds have shown significant antimicrobial and anticancer activity.[1][2][3]

Protocol 2.1: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Rationale: This two-step, one-pot procedure first forms a methyl ester in situ, which is then reacted with hydrazine hydrate. This avoids the need to isolate the ester intermediate.[2][11]

  • Materials:

    • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

    • Anhydrous Methanol

    • Concentrated Sulfuric Acid (catalytic amount)

    • Hydrazine Hydrate (80% solution, 5.0 eq)

  • Procedure:

    • Suspend the starting carboxylic acid in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops per 10 mmol of acid).

    • Heat the mixture to reflux for 8-12 hours until TLC indicates the consumption of the starting material.

    • Cool the mixture to room temperature.

    • Slowly add hydrazine hydrate to the reaction mixture.

    • Heat the mixture back to reflux for an additional 4-6 hours.

    • Cool the reaction mixture. A precipitate of the hydrazide may form. If so, collect by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether or cold water to induce crystallization.

    • Filter the solid product, wash with cold ether, and dry under vacuum.

    • Characterization: Confirm structure by ¹H NMR (appearance of NH and NH₂ protons), IR (N-H stretching bands), and Mass Spectrometry.

Protocol 2.2: Synthesis of Hydrazone Derivatives

  • Procedure:

    • Dissolve the hydrazide (Protocol 2.1) in a suitable solvent like ethanol or 2-propanol.

    • Add a slight excess (1.1 eq) of the desired aromatic or heterocyclic aldehyde (e.g., 5-nitro-2-furaldehyde, benzaldehyde).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 2-4 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization may be performed if necessary.

    • Characterization: Confirm by ¹H NMR (appearance of the azomethine -CH=N- proton signal) and other standard spectroscopic methods.

Part 2: Bioisosteric Replacement Protocols

Bioisosteres are functional groups with similar physicochemical properties that can replace another group to improve ADME properties without losing biological activity.[7][12][13][14]

Strategy 3: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a well-known bioisostere of the carboxylic acid group. It is metabolically stable and can participate in hydrogen bonding. A common route involves the cyclization of an N-acylhydrazide intermediate.

Protocol 3: Synthesis of 2-(1-(2,6-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-5-phenyl-1,3,4-oxadiazole

  • Rationale: This protocol involves a two-step sequence starting from the previously synthesized hydrazide. First, acylation with an aroyl chloride, followed by dehydrative cyclization.

  • Materials:

    • 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide (from Protocol 2.1) (1.0 eq)

    • Benzoyl Chloride (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (2.0 eq)

    • Anhydrous DCM

    • Phosphorus Oxychloride (POCl₃)

  • Procedure:

    • Acylation: Dissolve the hydrazide in anhydrous DCM and cool to 0 °C. Add pyridine or triethylamine.

    • Add benzoyl chloride dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the N'-benzoylhydrazide intermediate.

    • Cyclization: Add phosphorus oxychloride (as both reagent and solvent) to the crude N'-benzoylhydrazide carefully at 0 °C.

    • Heat the mixture gently at 80-90 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify by recrystallization or column chromatography.

    • Characterization: Confirm the structure by spectroscopic methods. The disappearance of NH protons and the appearance of characteristic aromatic signals for the oxadiazole ring are key indicators.

Part 3: In Vitro Biological Evaluation Protocols

The following are standardized protocols to screen the newly synthesized derivatives for potential anticancer and antimicrobial activities, based on the known activities of similar scaffolds.

Protocol 4: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement seed Seed cancer cells (e.g., A549, MCF-7) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

  • Procedure:

    • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

  • Procedure:

    • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the prepared bacterial inoculum to each well.

    • Controls: Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin), a negative/growth control (broth + inoculum), and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.

Data Presentation

Quantitative results from the biological assays should be summarized in clear, comparative tables.

Table 1: In Vitro Anticancer Activity (IC₅₀)

Compound IDDerivative TypeA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Parent Carboxylic Acid[Insert Data][Insert Data]
D1-Me Methyl Ester[Insert Data][Insert Data]
D2-Hydrazide Hydrazide[Insert Data][Insert Data]
D3-Hydrazone 5-Nitrofuryl Hydrazone[Insert Data][Insert Data]
D4-Oxadiazole Phenyl-Oxadiazole[Insert Data][Insert Data]
Doxorubicin Positive Control[Insert Data][Insert Data]

Table 2: Antimicrobial Activity (MIC)

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Carboxylic Acid[Insert Data][Insert Data]
D1-Me Methyl Ester[Insert Data][Insert Data]
D2-Hydrazide Hydrazide[Insert Data][Insert Data]
D3-Hydrazone 5-Nitrofuryl Hydrazone[Insert Data][Insert Data]
D4-Oxadiazole Phenyl-Oxadiazole[Insert Data][Insert Data]
Ciprofloxacin Positive Control[Insert Data][Insert Data]

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.[Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.[Link]

  • Geurs, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.[Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.[Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.[Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.[Link]

  • Teicher, B. A. (Ed.). (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer.[Link]

  • Harris, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.[Link]

  • Wang, Y., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.[Link]

  • Neises, B., & Steglich, W. (1982). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.[Link]

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids.
  • Serwecińska, L. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.[Link]

  • Liu, G., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health.[Link]

  • Hassner, A., & Alexanian, V. (1978). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry.[Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.[Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health.[Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.[Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.[Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.[Link]

  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.[Link]

  • Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health.[Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.[Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.[Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.[Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.[Link]

  • De Luca, L. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

  • Almanza-Workman, A. M., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.[Link]

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Formulation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the formulation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X) for in vitro and in vivo biological testing. Recognizing that novel chemical entities often lack extensive public data, this guide emphasizes a systematic, first-principles approach to formulation development. We detail the necessary pre-formulation characterization, outline strategic selection of vehicles and excipients, and provide step-by-step protocols for preparing stable and effective formulations suitable for initial efficacy and safety studies. The methodologies are grounded in established pharmaceutical principles to ensure scientific integrity and experimental reproducibility.

Introduction and Foundational Principles

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, hereafter referred to as "Compound X," is a small molecule featuring a carboxylic acid moiety and a substituted aromatic ring. Such structures are common in drug discovery and often present challenges related to aqueous solubility.[1][2] The pyrrolidine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1][3] Effective biological characterization of Compound X is critically dependent on a robust and reproducible formulation strategy. An inappropriate formulation can lead to misleading data due to poor solubility, low bioavailability, or vehicle-induced toxicity.

This guide is built on the core principle of a structured, phased approach to formulation development. The initial goal is not to create a final commercial drug product, but rather to enable accurate and consistent biological testing in a preclinical setting. The causality behind experimental choices is paramount: we select excipients and vehicles based on a logical progression of characterization and solubility enhancement techniques designed to overcome the anticipated challenges of a lipophilic, weakly acidic compound.

Pre-Formulation Characterization: The Scientific Bedrock

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is essential. This data dictates the entire formulation strategy. While specific data for Compound X is not publicly available, the following protocols outline the necessary characterization.

Essential Physicochemical Parameters

A summary of critical parameters to be determined is presented below.

ParameterExperimental MethodRationale and Implication for Formulation
Molecular Weight Calculation / Mass Spectrometry247.29 g/mol (Calculated).[4] Essential for all concentration calculations.
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4)The carboxylic acid group suggests pH-dependent solubility. Low solubility at acidic/neutral pH is anticipated, necessitating solubilization strategies.
pKa Potentiometric titration / UV-spectrophotometryDetermines the ionization state at different pH values. Crucial for selecting pH-based solubilization methods (e.g., salt formation).
LogP / LogD Shake-flask (octanol/water) method / HPLCIndicates lipophilicity. A high LogP suggests poor aqueous solubility and potential for lipid-based formulations.[5]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on solid-state stability and purity.
Solid-State Form X-ray Powder Diffraction (XRPD)Determines if the compound is crystalline or amorphous. Amorphous forms are often more soluble but may be less stable.[6]
Protocol: pH-Dependent Aqueous Solubility Determination
  • Prepare a series of buffers (e.g., 0.01 M HCl for pH 2, acetate for pH 5, phosphate-buffered saline for pH 7.4).[7]

  • Add an excess amount of Compound X to a known volume of each buffer in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Formulation Strategy for In Vitro Biological Assays

For in vitro studies (e.g., cell-based assays), the primary goal is to achieve complete solubilization of Compound X at the desired final concentration in the culture medium, while minimizing vehicle-induced cytotoxicity.

Vehicle Selection Workflow

The selection process should be systematic, starting with the mildest solvents.

G cluster_0 In Vitro Formulation Workflow start Start: Define Target Concentration aqueous Attempt Solubilization in Aqueous Buffer (e.g., PBS, HBSS) start->aqueous check_sol Solubility Achieved? aqueous->check_sol dmso Use DMSO as Co-solvent (Target <0.5% final conc.) check_sol2 Solubility Achieved? dmso->check_sol2 check_sol->dmso No cytotox Verify Vehicle Cytotoxicity check_sol->cytotox Yes excipient Screen Solubilizing Excipients (e.g., Polysorbate 80, Pluronic F68, β-cyclodextrin) check_sol2->excipient No check_sol2->cytotox Yes check_sol3 Solubility Achieved? excipient->check_sol3 check_sol3->cytotox Yes fail Re-evaluate / Consider Resynthesis check_sol3->fail No final Final Formulation Protocol cytotox->final G cluster_1 Stability Protocol Logic prep Prepare Formulation aliquot Aliquot & Store at Time=0, T=Room, T=Refrigerated prep->aliquot timepoints Test at Timepoints (e.g., 0, 4h, 8h, 24h) aliquot->timepoints qc Perform QC Tests: - Visual Inspection - pH - HPLC for Potency & Purity timepoints->qc analysis Analyze Data: - Potency vs. Time - Degradant Formation qc->analysis decision Potency within 90-110%? No new major peaks? analysis->decision pass Formulation is Stable Define 'Use-By' Time decision->pass Yes fail Formulation is Unstable Reformulate decision->fail No

Caption: Logical flow for a short-term formulation stability assessment.

Conclusion

The successful biological evaluation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid hinges on the development of an appropriate and well-characterized formulation. This guide provides a systematic framework for researchers to approach this challenge. By starting with fundamental physicochemical characterization and progressing through a logical selection of vehicles and excipients for both in vitro and in vivo applications, scientists can generate reliable and reproducible data. Adherence to these principles of scientific integrity and thorough validation will ensure that the observed biological effects are truly attributable to the compound itself, rather than a consequence of poor formulation.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Drug Development & Delivery. (Date N/A). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Chaguturu, R., & Straddling, C. (2002). Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers. PubMed. [Link]

  • Thomas, C. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Pouton, C. W. (2006). A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. Semantic Scholar. [Link]

  • Al-Zoubi, W., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology. [Link]

  • Royal Society of Chemistry. (2016). Analytical Methods. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Al-Zoubi, W., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • ResearchGate. (2014). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • National Center for Biotechnology Information. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

  • Faustino, P. J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. We will address common issues in a practical, question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.

Introduction: The Synthetic Challenge

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is a cornerstone reaction, typically achieved through the condensation of a primary aniline with itaconic acid.[1] This reaction proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization to form the lactam ring.

However, the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid introduces a specific and significant hurdle: the steric hindrance imposed by the two ortho-methyl groups on the aniline nitrogen. This steric congestion can dramatically reduce the nucleophilicity of the amine, leading to sluggish reaction rates, incomplete conversion, and low yields.[2] This guide provides troubleshooting strategies and validated protocols to overcome these challenges.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low, or the reaction seems to stall. What is the primary cause?

Answer: The most common cause of low yield and slow reaction rates in this specific synthesis is the steric hindrance of the nucleophile, 2,6-dimethylaniline. The two methyl groups flanking the amino group physically obstruct its approach to the electrophilic carbon of itaconic acid. This increases the activation energy of the initial Michael addition step, which is often the rate-determining step in the sequence.

Causality:

  • Steric Hindrance: The bulky methyl groups on the phenyl ring clash with the itaconic acid molecule, making the formation of the transition state energetically unfavorable.

  • Reduced Nucleophilicity: While electronically the methyl groups are weakly activating, the steric effect dominates, effectively shielding the nitrogen's lone pair of electrons required for the nucleophilic attack.

Q2: How can I improve the reaction conversion and final yield?

Answer: To overcome the steric barrier, you must optimize the reaction conditions to provide sufficient energy and time for the reaction to proceed. Simply adopting standard protocols for unhindered anilines will likely result in failure.

Recommended Strategies:

  • Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier. Refluxing in a high-boiling point solvent is often necessary. While some syntheses of similar compounds use water, a higher boiling solvent like glacial acetic acid can be more effective for sterically hindered cases.[1]

  • Extend Reaction Time: Due to the slower reaction rate, extended reaction times (e.g., 12-24 hours) may be required for the reaction to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Choice: Glacial acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl of itaconic acid and making it more electrophilic. This can help accelerate the initial Michael addition.

  • Molar Ratio of Reactants: Using a slight excess of one reactant (e.g., 1.1 equivalents of itaconic acid) can help drive the reaction to completion, but be mindful that this may complicate purification. An equimolar ratio is often the best starting point.

ParameterStandard ConditionRecommended for Hindered AnilineRationale
Solvent Water, EthanolGlacial Acetic AcidHigher boiling point; acts as a catalyst.
Temperature 80-100 °C110-120 °C (Reflux)Provides energy to overcome steric barrier.
Time 2-6 hours12-24 hoursAllows the slow reaction to reach completion.
Reactant Ratio 1:11:1 to 1:1.1 (Aniline:Itaconic Acid)A slight excess of itaconic acid can improve conversion.
Q3: My crude product is an oil or refuses to crystallize, making purification difficult. What is a reliable purification protocol?

Answer: The crude product often contains unreacted starting materials and potentially some side products. A robust acid-base workup is highly effective for isolating the desired carboxylic acid product, taking advantage of its acidic nature.

The Principle: The carboxylic acid product is soluble in an aqueous basic solution (as its carboxylate salt), while the unreacted 2,6-dimethylaniline (a weak base) and other non-acidic impurities have limited solubility. This allows for their separation.

A detailed, step-by-step protocol for this purification is provided below. This method has been successfully used for purifying similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[3]

Step-by-Step Purification Protocol:
  • Cooling & Precipitation: After the reaction is complete, cool the reaction mixture to room temperature and then pour it into a beaker of cold water or an ice-water mixture. This will often cause the crude product to precipitate as a solid.

  • Initial Filtration: Collect the crude solid by vacuum filtration and wash it with water to remove the bulk of the acetic acid solvent.

  • Base Dissolution: Suspend the crude solid in water and add a 5% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise with stirring until the solid dissolves completely and the pH is alkaline (pH ~9-10).[3] The product is now in its soluble sodium salt form.

  • Removal of Impurities: Any unreacted 2,6-dimethylaniline or other non-acidic impurities will remain as a suspension or oil. Filter this mixture to remove these impurities.

  • Acidification & Precipitation: Cool the clear filtrate in an ice bath and slowly add a dilute acid, such as glacial acetic acid or dilute HCl, with vigorous stirring. The desired product will precipitate as a solid as the solution becomes acidic (target pH ~4-5).

  • Final Filtration & Washing: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Drying & Recrystallization: Dry the product under vacuum. For obtaining high-purity material for analysis or further reactions, recrystallization from a suitable solvent like propan-2-ol or an ethanol/water mixture is recommended.[3]

Q4: How can I confirm the structure and purity of my final product?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment. Based on literature data for analogous 5-oxopyrrolidine-3-carboxylic acid structures, you should expect the following characteristic signals.[3][4]

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic Acid (COOH): A very broad singlet typically appearing far downfield, around δ 12.5-13.0 ppm.[4]

    • Pyrrolidine Ring Protons (CH, CH₂): A series of multiplets between δ 2.6-4.2 ppm. The exact shifts and coupling patterns will depend on the specific stereochemistry, but you should be able to integrate for a total of 5 protons (2x N-CH₂, 2x CO-CH₂, 1x CH-COOH).

    • Aromatic Protons (Ar-H): Signals corresponding to the dimethylphenyl group will appear in the aromatic region (δ ~7.0-7.5 ppm).

    • Methyl Protons (Ar-CH₃): A singlet integrating to 6 protons around δ 2.1-2.3 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbons (C=O): Two distinct signals in the range of δ 170-175 ppm, one for the lactam carbonyl and one for the carboxylic acid carbonyl.[4]

    • Pyrrolidine Ring Carbons: Signals for the three aliphatic carbons of the ring, typically between δ 30-55 ppm.[3]

    • Aromatic Carbons: Multiple signals in the aromatic region (δ ~125-140 ppm).

  • Infrared (IR) Spectroscopy (KBr pellet or ATR):

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Lactam & Carboxylic Acid): Strong, sharp absorption bands around 1700 cm⁻¹ (acid) and 1660-1680 cm⁻¹ (lactam).[3]

Experimental Workflows & Visualizations

Synthetic Pathway

The core reaction involves a tandem Michael addition and intramolecular amidation.

Synthesis cluster_process Reaction Process cluster_product Product Aniline 2,6-Dimethylaniline Michael Michael Addition (Rate-Limiting Step) Aniline->Michael Itaconic Itaconic Acid Itaconic->Michael Cyclization Intramolecular Amidation (Cyclization) Michael->Cyclization Intermediate (unstable) Product 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Cyclization->Product Purification start Crude Product in Acetic Acid step1 Precipitate in Ice Water & Filter start->step1 step2 Suspend in Water & Add 5% NaOH (pH 9-10) step1->step2 Crude Solid step3 Filter to Remove Insoluble Impurities step2->step3 Aqueous Solution (Product as Salt) step4 Acidify Filtrate with Acetic Acid (pH 4-5) step3->step4 Clear Filtrate step3->waste1 Insoluble Impurities (e.g., unreacted aniline) step5 Collect Pure Product by Filtration step4->step5 Precipitated Solid end Dry & Recrystallize step5->end

Caption: Workflow for purification via acid-base extraction.

References

  • Al-Obaidi, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Al-Obaidi, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Mickevičienė, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Al-Obaidi, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]

  • Šačkus, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]

  • Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Merritt, E. A., & Olofsson, B. (2012). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesis Overview

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a key intermediate in the development of various biologically active compounds. Its synthesis is most commonly achieved through a one-pot reaction involving the Michael addition of 2,6-dimethylaniline to itaconic acid, followed by an intramolecular cyclization (amidation) to form the pyrrolidinone ring.[1][2][3] This process, while straightforward in principle, is sensitive to several experimental parameters that can significantly impact both the yield and purity of the final product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to address common challenges encountered during this synthesis, thereby enabling the optimization of reaction outcomes.

Reaction Mechanism and Workflow

The fundamental transformation involves two key steps:

  • Michael Addition: The nucleophilic amine (2,6-dimethylaniline) attacks one of the activated double bonds of itaconic acid.

  • Cyclization/Amidation: The newly formed secondary amine attacks the proximal carboxylic acid group, eliminating a molecule of water to form the stable 5-membered lactam ring.

A visual representation of this workflow is provided below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Itaconic_Acid Itaconic Acid Mix Mix & Reflux in Solvent (e.g., Water, Acetic Acid) Itaconic_Acid->Mix Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Mix Michael_Addition Michael Addition Intermediate Mix->Michael_Addition Step 1 Cyclization Intramolecular Cyclization (Amidation) Michael_Addition->Cyclization Step 2 (Heat) Cool Cool Reaction Mixture Cyclization->Cool Precipitate Precipitate Crude Product Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize/Purify Filter->Recrystallize Final_Product Pure 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable advice.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion. The steric hindrance from the two methyl groups on the 2,6-dimethylaniline can slow down the initial Michael addition.

    • Solution: Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Refluxing for 12-24 hours is often necessary.[3][4][5]

  • Cause 2: Suboptimal Temperature. The intramolecular cyclization step requires sufficient thermal energy to overcome the activation barrier for amide formation and water elimination.

    • Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Using a higher-boiling solvent like glacial acetic acid instead of water can sometimes improve yields, although this may complicate workup.

  • Cause 3: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretically required, an excess of one reagent can sometimes drive the reaction to completion.

    • Solution: Experiment with a slight excess (1.1 to 1.2 equivalents) of itaconic acid. This can help to ensure all of the more valuable aniline is consumed.[5]

  • Cause 4: Product Loss During Workup. The product has some solubility in acidic water and organic solvents.

    • Solution: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration. When washing the filtered solid, use minimal amounts of ice-cold water or an appropriate anti-solvent to remove impurities without dissolving a significant amount of the product.

Q2: My final product is discolored (e.g., yellow, brown, or pink) even after initial purification. What causes this and how can I obtain a white solid?

A2: Discoloration typically points to the formation of colored impurities, often from oxidation of the aniline starting material.

  • Cause: Aniline Oxidation. Aromatic amines, especially under heating in the presence of air, can oxidize to form highly colored polymeric impurities.

    • Solution 1 (Prevention): Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always necessary, this is a best practice for amine chemistry and can significantly reduce colored byproducts.

    • Solution 2 (Removal): During the workup, after filtering the crude product, dissolve it in a basic aqueous solution (e.g., 5% sodium hydroxide or sodium carbonate).[3] The desired carboxylic acid will form a soluble carboxylate salt, while many non-acidic, colored impurities will remain insoluble. Filter this solution to remove the impurities. The clear filtrate can then be re-acidified with an acid like HCl to a pH of 1-2, causing the pure product to precipitate. Adding a small amount of a reducing agent like sodium dithionite during this step can also help decolorize the solution.[3]

Q3: The reaction seems to stall, with starting materials still present after 24 hours of reflux. What could be inhibiting the reaction?

A3: A stalled reaction, assuming correct reagents and stoichiometry, often points to issues with the reaction medium or catalyst (if used).

  • Cause 1: Inadequate pH. The reaction proceeds best under neutral to weakly acidic conditions.[6] If the medium is too strongly acidic, the aniline nitrogen becomes protonated, reducing its nucleophilicity and preventing the initial Michael addition.

    • Solution: If using an acidic solvent, ensure it is a weak acid like acetic acid.[6] When using water as a solvent, the carboxylic acid groups of itaconic acid provide a suitable pH environment without the need for additional acid catalysts.

  • Cause 2: Poor Solubility. In some solvent systems, the starting materials may not be sufficiently soluble at the reaction temperature to interact effectively.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is a major issue, consider a co-solvent system or a different solvent entirely, such as toluene, though this requires higher temperatures and may not be as green.[7]

Q4: I am struggling with the final purification. Simple recrystallization is not removing all impurities. What are more advanced purification strategies?

A4: When a key impurity has similar solubility to the product, a simple crystallization may be insufficient.

  • Strategy 1: pH-Based Extraction. This is an extension of the decolorization technique and is highly effective.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer contains neutral impurities.

    • Wash the aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until precipitation is complete.

    • Filter, wash with cold water, and dry the pure product.

  • Strategy 2: Column Chromatography. This is generally a last resort due to the cost and time involved.

    • System: A silica gel column is effective.

    • Mobile Phase: A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape), can be used to separate the product from closely related impurities.

Optimization and Data Summary

To aid in experimental design, the following table summarizes key parameters that can be adjusted to optimize the synthesis.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Water or Glacial Acetic Acid[1]Water is greener and simplifies workup. Acetic Acid can increase reaction rate due to its higher boiling point but requires more rigorous removal.
Temperature Reflux (100-120 °C)Must be at reflux to drive the cyclization. Higher temperatures generally favor faster reaction rates.
Reaction Time 8-24 hours[3][4]Monitor by TLC/LC. Extend time if starting material is present. Sterically hindered anilines require longer times.
Stoichiometry 1:1.1 (Aniline:Itaconic Acid)A slight excess of itaconic acid can ensure complete consumption of the aniline.
Purification pH Acidify to pH 1-2Ensures complete protonation of the carboxylic acid, minimizing its solubility in the aqueous medium and maximizing precipitation yield.

Troubleshooting Logic Flowchart

The following diagram provides a logical decision-making process for troubleshooting the synthesis.

G Start Start Synthesis Check_Yield Is Yield > 75%? Start->Check_Yield Check_Purity Is Product a Clean, White Solid? Check_Yield->Check_Purity Yes Low_Yield Low Yield Troubleshooting Check_Yield->Low_Yield No Impure_Product Impurity Troubleshooting Check_Purity->Impure_Product No Success Synthesis Successful Check_Purity->Success Yes Increase_Time Increase Reflux Time (12-24h) Monitor by TLC Low_Yield->Increase_Time Inert_Atmosphere Use N2 or Ar Atmosphere Impure_Product->Inert_Atmosphere Prevention Base_Wash Dissolve in NaOH, Filter, Re-precipitate with HCl Impure_Product->Base_Wash Removal Check_Temp Ensure Vigorous Reflux Increase_Time->Check_Temp Adjust_Stoich Use 1.1 eq Itaconic Acid Check_Temp->Adjust_Stoich Adjust_Stoich->Start Re-run Optimized Rxn Inert_Atmosphere->Start Re-run Base_Wash->Start Re-run and Purify

Caption: A decision flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this reaction?

    • 2,6-dimethylaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic acid is corrosive. The reaction should be performed in well-ventilated areas.

  • How can I confirm the identity and purity of my final product?

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the two methyl groups, and the three distinct protons on the pyrrolidinone ring.[8][9]

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • Mass Spectrometry: To confirm the molecular weight.

    • FT-IR Spectroscopy: To confirm the presence of key functional groups like the carboxylic acid O-H, amide C=O, and carboxylic acid C=O stretches.[3]

  • Can other substituted anilines be used in this reaction?

    • Yes, this reaction is broadly applicable to a wide range of primary anilines.[1][2][10] However, the electronic and steric nature of the substituents will affect the reaction rate. Electron-withdrawing groups may slow the reaction, while less sterically hindered anilines may react faster.

References

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5093. Available from: [Link]

  • Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. Available from: [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available from: [Link]

  • Tumosa, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12229. Available from: [Link]

  • UNH Scholars' Repository. (2008). Synthesis and properties of poly(itaconic acid). Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Available from: [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

  • International Laboratory USA. (n.d.). 1-(3,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-oxopyrrolidine-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides in-depth solutions to specific problems you might encounter during the synthesis of 5-oxopyrrolidine-3-carboxylic acids. The core synthesis typically involves the reaction of a primary amine with itaconic acid.[1] Subsequent modifications can be made to the carboxylic acid at the C-3 position.[1]

Question 1: Low Yield of the Desired 5-Oxopyrrolidine-3-Carboxylic Acid

  • Observed Problem: The yield of the target product after reacting a primary amine with itaconic acid is significantly lower than expected.

  • Probable Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Causality: The formation of the pyrrolidinone ring is a condensation reaction that can be reversible or slow.

      • Troubleshooting Protocol:

        • Extend Reaction Time: Increase the reflux time in increments of 2-4 hours and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 12 hours.[2][3]

        • Increase Temperature: If the solvent allows, a moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions.

        • Use of a Catalyst: While often not necessary, a catalytic amount of a mild acid can sometimes facilitate the cyclization.

    • Suboptimal pH: The pH of the reaction mixture can influence the reactivity of the amine and the carboxylic acid groups.

      • Causality: The nucleophilicity of the amine is reduced at very low pH due to protonation, while the carboxylic acid is deprotonated and less electrophilic at high pH.

      • Troubleshooting Protocol:

        • pH Adjustment: For aqueous reactions, maintain a slightly acidic to neutral pH (around 5-7). You can monitor and adjust the pH using a pH meter or pH paper. The addition of a small amount of acetic acid can be beneficial.[1]

        • Solvent Choice: Consider using a solvent like glacial acetic acid which can act as both a solvent and a catalyst.[1]

    • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

      • Causality: 5-oxopyrrolidine-3-carboxylic acids can have moderate water solubility, leading to losses during aqueous extractions.

      • Troubleshooting Protocol:

        • Extraction Optimization: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic layer.

        • Alternative Purification: If recrystallization is leading to low recovery, consider column chromatography with an appropriate solvent system.

Question 2: Presence of an Unexpected Side-Product with a Higher Molecular Weight

  • Observed Problem: Mass spectrometry analysis of the crude product shows a significant peak corresponding to a dimer or polymer of the starting materials.

  • Probable Cause & Solution:

    • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the primary amine of one molecule may be reacting with the itaconic acid of another molecule, leading to oligomerization.

      • Causality: This is more likely to occur at high concentrations of reactants.

      • Troubleshooting Protocol:

        • High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding one of the reactants to a larger volume of the solvent containing the other reactant. This favors the intramolecular reaction pathway.

Question 3: Formation of Isomeric Impurities

  • Observed Problem: NMR analysis indicates the presence of more than one set of peaks for the product, suggesting the formation of E/Z isomers.

  • Probable Cause & Solution:

    • Restricted Amide Bond Rotation: In derivatives where the C-3 carboxylic acid has been converted to a hydrazone, restricted rotation around the amide bond can lead to the formation of stable E and Z conformational isomers.[2][3][4]

      • Causality: The partial double bond character of the C-N amide bond hinders free rotation.

      • Troubleshooting Protocol:

        • Acceptance and Characterization: In many cases, these isomers are difficult to separate and may exist in equilibrium. It is often standard practice to characterize the mixture and report the ratio of the isomers. The Z-form is typically predominant.[4]

        • Temperature Variation in NMR: Acquiring NMR spectra at different temperatures can sometimes help to resolve or coalesce the peaks, confirming the presence of rotamers.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 5-oxopyrrolidine-3-carboxylic acids.

Q1: What is the most common starting material for the synthesis of 5-oxopyrrolidine-3-carboxylic acids?

The most common and straightforward method for synthesizing the 5-oxopyrrolidine-3-carboxylic acid core is the reaction of a primary amine with itaconic acid.[1] This versatile reaction allows for the introduction of a wide variety of substituents at the N-1 position, which is crucial for modulating the biological activity of these compounds.[1]

Q2: I am observing decarboxylation of my product. How can I prevent this?

Decarboxylation can occur under harsh thermal conditions, particularly if the starting material is derived from glutamic acid.[5][6]

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating during the reaction and purification steps. High temperatures, especially above 160 °C, can promote decarboxylation.[5]

    • pH Management: Strongly acidic or basic conditions can also facilitate decarboxylation. Maintain a near-neutral pH whenever possible.

Q3: My 5-oxopyrrolidine ring is opening during subsequent reactions. What conditions favor this side reaction?

The pyrrolidinone ring can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions.[4]

  • Conditions to Avoid:

    • Strong Aqueous Base: Treatment with strong aqueous bases like sodium hydroxide, especially with heating, can lead to the hydrolysis of the lactam to the corresponding γ-amino acid.[4]

    • Strong Aqueous Acid: Prolonged heating in strong aqueous acids can also promote ring opening.

Q4: How can I purify my final 5-oxopyrrolidine-3-carboxylic acid product?

The purification method will depend on the specific properties of your compound.

  • Common Purification Techniques:

    • Recrystallization: This is a common method if a suitable solvent system can be found.

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a weak base (e.g., aqueous sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[3]

    • Column Chromatography: For non-crystalline products or difficult separations, silica gel column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) is effective.

III. Visualization of Key Processes

To further aid in understanding the synthetic process, the following diagrams illustrate the core reaction and a common side reaction.

G cluster_0 Core Synthesis Primary Amine Primary Amine 5-Oxopyrrolidine-3-Carboxylic Acid 5-Oxopyrrolidine-3-Carboxylic Acid Primary Amine->5-Oxopyrrolidine-3-Carboxylic Acid Reaction Itaconic Acid Itaconic Acid Itaconic Acid->5-Oxopyrrolidine-3-Carboxylic Acid

Caption: Core synthesis of 5-oxopyrrolidine-3-carboxylic acids.

G cluster_1 Troubleshooting: Ring Opening 5-Oxopyrrolidine-3-Carboxylic Acid 5-Oxopyrrolidine-3-Carboxylic Acid Gamma-Amino Acid Gamma-Amino Acid 5-Oxopyrrolidine-3-Carboxylic Acid->Gamma-Amino Acid Hydrolysis Strong Acid/Base Strong Acid/Base Strong Acid/Base->Gamma-Amino Acid

Caption: Ring-opening side reaction under harsh conditions.

IV. Experimental Protocols

General Procedure for the Synthesis of a 1-Substituted-5-oxopyrrolidine-3-carboxylic acid:

  • A mixture of the appropriate primary amine (1 equivalent) and itaconic acid (1.5 equivalents) in water is refluxed for 12 hours.[2]

  • After cooling, 5% hydrochloric acid is added, and the mixture is stirred.[2][3]

  • The resulting solid is filtered, washed with water, and purified.[3]

  • Purification can be achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the product.[3]

V. Quantitative Data Summary

Derivative TypeTypical Yield RangeKey Reaction ConditionReference
Carboxylic Acid96%Reflux in water[3]
Hydrazide88.5%Hydrazinolysis of the corresponding ester[4]
Hydrazone38-98%Condensation with an aldehyde[2][3]

VI. References

  • Starkevič, U., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health.

  • BenchChem. (n.d.). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.

  • Butnariu, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health.

  • Butnariu, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

  • ResearchGate. (n.d.). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea.

  • De Schouwer, et al. (2015). Decarboxylation of glutamic acid to 2-pyrrolidone. WSU Research Exchange.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming the common yet critical challenge of poor aqueous solubility when working with 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-48-6) in experimental assays. The inherent hydrophobicity imparted by the 2,6-dimethylphenyl group, combined with the ionizable carboxylic acid moiety, creates a compound whose behavior in solution is highly dependent on experimental conditions.

This document provides expert-driven FAQs, in-depth troubleshooting guides, and validated protocols to help you generate reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles encountered by researchers.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?

This is the most frequent observation and is typically due to the compound exceeding its kinetic solubility limit.[1][2] You created a supersaturated solution when you rapidly diluted the high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous environment where the compound is less soluble.[3] The DMSO acts as a strong organic co-solvent, but once its concentration drops dramatically upon dilution (e.g., to <1%), it can no longer maintain the compound in solution, leading to precipitation.[4][5]

Q2: What is the best solvent for preparing a primary stock solution?

Anhydrous, high-purity DMSO is the recommended starting point for creating a high-concentration stock solution (e.g., 10-20 mM).[6] DMSO is a powerful solvent for many poorly soluble compounds used in high-throughput screening.[4][7] However, it is crucial to use an anhydrous grade and store it properly, as DMSO is hygroscopic (absorbs water from the air).[8] Water contamination can significantly reduce the solubility of hydrophobic compounds in DMSO, leading to precipitation even in the stock vial.[8][9]

Q3: How does pH affect the solubility of this compound?

The pH of your aqueous buffer is a critical factor. 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is, as its name implies, a carboxylic acid.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in water.[10]

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule charged (anionic). This charge dramatically increases its interaction with water, thereby increasing its solubility.[10][11] Therefore, increasing the pH of your assay buffer (e.g., from 6.0 to 7.4 or 8.0) is one of the most effective initial strategies to improve solubility. The solubility of ionizable compounds is strictly dependent on the pH of the buffered system.[12]

Q4: What is the difference between kinetic and thermodynamic solubility? Why does it matter for my assay?

Understanding this distinction is key to troubleshooting.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock into an aqueous buffer. It represents a temporary, supersaturated state and is highly relevant for most in vitro assays where compounds are added from a stock and incubated for a limited time.[2][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a long period (e.g., 24-48 hours).[3][12] This value is typically much lower than the kinetic solubility.[2]

For your experiments, you are primarily dealing with kinetic solubility . Your goal is to find conditions that prevent the supersaturated solution from precipitating during the timeframe of your assay.[13]

Q5: Can I use co-solvents other than DMSO in my final assay medium?

While you should aim to keep the final concentration of any organic solvent low (ideally <0.5% v/v), sometimes a small amount of a co-solvent is necessary.[6] Co-solvents like polyethylene glycol (PEG) or glycerol can be used in combination with DMSO to improve solubility.[14][15] However, any co-solvent must be tested for its potential to interfere with the assay's biological system or detection method.[7]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Stock and Working Solution Preparation

Precipitation often originates from the initial preparation steps. Following a rigorous protocol is the first line of defense.

The core issue is often a failure to maintain the compound in a stable state as it transitions from a high-concentration organic environment to a low-concentration aqueous one. Careful technique can mitigate this.

dot

Caption: Workflow for preparing stock and working solutions.

Key Causality-Driven Recommendations:

  • Prevent Water Contamination: DMSO's hygroscopic nature means it readily absorbs atmospheric moisture. This absorbed water creates micro-environments where the hydrophobic compound is less soluble, acting as nucleation sites for precipitation.[8] Action: Always use new, sealed bottles of anhydrous, high-purity DMSO. Aliquot the DMSO upon opening to minimize repeated exposure to air.

  • Ensure Complete Initial Dissolution: If the compound is not fully dissolved in the initial DMSO stock, these microscopic particles will seed rapid precipitation upon dilution. Action: After adding DMSO, vortex vigorously and use a bath sonicator to break up any aggregates.[8] Gently warming the solution to 37°C can also aid dissolution.

  • Avoid "Shock" Precipitation: Adding a drop of concentrated DMSO stock into a large volume of buffer creates a zone of extremely high, localized compound concentration. This shock causes the compound to crash out before it can disperse. Action: Add the stock solution to the aqueous buffer slowly, drop-by-drop, while the buffer is being vortexed or stirred vigorously.[5] This ensures rapid dispersion. Pre-warming the assay buffer to 37°C can also increase the immediate solubility limit.[8]

Guide 2: A Systematic Approach to Buffer Selection

If optimizing your dilution technique is insufficient, the next step is to modify the aqueous environment to be more hospitable to the compound.

The Henderson-Hasselbalch Principle in Action: For a carboxylic acid (HA ⇌ H⁺ + A⁻), the equilibrium between the insoluble neutral form (HA) and the soluble ionized form (A⁻) is governed by the pH of the solution and the compound's pKa. By raising the pH above the pKa, we shift the equilibrium towards the soluble A⁻ form.

dot

Caption: Decision tree for pH and buffer optimization.

Experimental Protocol: pH-Solubility Screening

  • Prepare a set of identical buffers (e.g., 50 mM Phosphate or HEPES) adjusted to a range of pH values (e.g., 6.5, 7.0, 7.4, 7.8, 8.2).

  • Prepare your working solutions by diluting your DMSO stock into each buffer to the desired final concentration. Use the optimized slow-addition/vortexing method described above.

  • Visually inspect each solution for turbidity or precipitation immediately and after a period equivalent to your assay's duration (e.g., 1-2 hours) at the relevant temperature.

  • (Optional) For a quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS/MS.[13]

Guide 3: Advanced Solubilization Strategies

When pH and solvent optimization are not enough, formulation excipients can be employed. These agents modify the solvent to increase its capacity to dissolve hydrophobic molecules but must be used with caution as they can impact biological systems.

Strategy Mechanism of Action Examples Considerations
Co-solvents Reduce the polarity of the bulk aqueous phase, acting like a "molecular bridge" between the compound and water.[14][15]Polyethylene Glycol (PEG 300/400), Propylene Glycol, GlycerolCan affect enzyme kinetics or cell viability. Must keep final concentration low.
Surfactants Form micelles above their critical micelle concentration (CMC). The hydrophobic compound partitions into the core of the micelle, shielding it from the water.[16]Polysorbate 20 (Tween® 20), Polysorbate 80, Pluronics®Potential for protein denaturation or cell membrane disruption. Can interfere with some detection methods.
Complexation Agents Form inclusion complexes where the hydrophobic compound is encapsulated within the agent's lipophilic cavity, while the agent's exterior remains hydrophilic.[15]β-Cyclodextrins (HP-β-CD, SBE-β-CD)Can alter the free concentration of the compound, potentially affecting potency (EC50/IC50) values.

Recommendation: Start with the mildest possible excipients at the lowest effective concentrations. Always run a control with the excipient alone to ensure it does not interfere with your assay's endpoint.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Materials: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (MW: 233.26 g/mol ), Anhydrous DMSO, sterile microcentrifuge tube, vortex mixer, sonicator.

  • Procedure:

    • Weigh out 2.33 mg of the compound and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 2 minutes.

    • Place the tube in a bath sonicator for 10 minutes to ensure complete dissolution.[8]

    • Visually inspect the solution against a light source to confirm it is completely clear with no visible particulates.

    • Prepare single-use aliquots in tightly sealed tubes and store at -20°C or -80°C to prevent freeze-thaw cycles and water absorption.[6][17]

Protocol B: Kinetic Solubility Assessment by Serial Dilution
  • Objective: To determine the approximate kinetic solubility limit in a specific assay buffer.

  • Procedure:

    • Prepare a 2x concentrated solution of your final assay buffer.

    • In a 96-well plate or series of microcentrifuge tubes, perform a serial 2-fold dilution of your 10 mM DMSO stock solution with pure DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~20 µM).

    • In a separate plate/set of tubes, add an equal volume of the 2x assay buffer to each well/tube.

    • Carefully transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This will create a final 1x buffer concentration and a consistent final DMSO percentage across all wells.

    • Mix immediately and incubate for 1-2 hours at the assay temperature.

    • Read the plate on a nephelometer or plate reader at ~620 nm to measure light scattering caused by precipitation. The lowest concentration showing a significant increase in signal above the buffer-only control is the approximate kinetic solubility limit.

References
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • ResearchGate. (2014). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Pharma Focus Asia. (2020). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. [Link]

  • ResearchGate. (2017). Co-solvent and Complexation Systems. [Link]

  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • AAPS PharmSciTech. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • ACS Omega. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PubMed. (1985). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. [Link]

  • ResearchGate. (2014). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]

  • PubChem. (n.d.). 3-Cyclopentyl-1-(2,6-dimethylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ACS Medicinal Chemistry Letters. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • Molecules. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • International Laboratory USA. (n.d.). 1-(2,6-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID, 95%. [Link]

Sources

optimizing reaction conditions for the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important pyrrolidinone derivative.

Introduction to the Synthesis

The synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is typically achieved through the condensation of 2,6-dimethylaniline and itaconic acid.[1][2] This reaction, while straightforward in principle, can present challenges, particularly due to the steric hindrance imposed by the two methyl groups on the aniline ring. This guide will address these specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The reaction proceeds through a Michael addition of the primary amine (2,6-dimethylaniline) to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization via amide formation to yield the 5-oxopyrrolidine ring.

Q2: Why is the choice of solvent critical for this reaction?

The solvent plays a crucial role in solubilizing the starting materials and influencing the reaction rate. Common solvents for this synthesis include water or acetic acid.[1][3] Water is an environmentally benign choice, while acetic acid can also act as a catalyst. The choice of solvent can impact reaction time and yield, and may need to be optimized for this specific sterically hindered substrate.

Q3: Can I use a catalyst to improve the reaction rate?

While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid catalyst can be employed to accelerate the process.[4] Acetic acid, if used as the solvent, can serve this purpose. If using a different solvent, a catalytic amount of a weak acid can be beneficial. However, strong mineral acids should be avoided as they can lead to unwanted side reactions.[4]

Q4: What are the expected spectroscopic characteristics of the final product?

The structure of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be confirmed using various spectroscopic techniques. In ¹H NMR spectroscopy, you should expect to see characteristic signals for the protons of the pyrrolidinone ring and the dimethylphenyl group. The carboxylic acid proton will appear as a broad singlet. In ¹³C NMR, distinct peaks for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the aromatic ring and the pyrrolidinone core, should be observable.[5][6] IR spectroscopy will show characteristic absorption bands for the C=O groups of the amide and carboxylic acid, as well as N-H and O-H stretching vibrations.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue, often exacerbated by the sterically hindered 2,6-dimethylaniline.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Temperature or Time - Ensure the reaction mixture is maintained at a consistent reflux temperature. - Extend the reaction time and monitor progress by TLC.The steric hindrance from the two methyl groups on the aniline ring slows down the nucleophilic attack on itaconic acid. Higher temperatures and longer reaction times are necessary to overcome this activation energy barrier.
Poor Solubility of Starting Materials - Experiment with different solvent systems, such as a mixture of water and a co-solvent like ethanol, or switch to a higher-boiling point solvent like glacial acetic acid.[1][3]Ensuring both starting materials are fully dissolved is crucial for the reaction to proceed efficiently.
Reagent Purity - Verify the purity of 2,6-dimethylaniline and itaconic acid. Impurities can inhibit the reaction.Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts.
Issue 2: Formation of Impurities and Side Products

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Furan Byproducts - Maintain a neutral or weakly acidic pH. Avoid strong acids.[4] - Monitor the reaction closely by TLC to detect the formation of non-polar byproducts.Under strongly acidic conditions, itaconic acid can undergo dehydration and rearrangement to form furan derivatives, which can then react with the aniline.[4]
Unreacted Starting Materials - Optimize the stoichiometry of the reactants. A slight excess of itaconic acid may be beneficial. - Employ an efficient purification method, such as recrystallization or column chromatography.Due to the reduced reactivity of the sterically hindered aniline, some of it may remain unreacted.
Polymerization of Itaconic Acid - Add the itaconic acid in portions to the heated solution of the aniline.At high temperatures, itaconic acid can be prone to polymerization.
Issue 3: Difficulty in Product Isolation and Purification

Isolating a pure product can be challenging.

Potential Cause Troubleshooting Steps Scientific Rationale
Product is an Oil or Gummy Solid - After the reaction, try to precipitate the product by pouring the reaction mixture into cold water or an anti-solvent like hexane. - If precipitation is unsuccessful, perform an extraction with a suitable organic solvent, followed by purification by column chromatography.The product may not readily crystallize from the reaction mixture.
Co-precipitation of Impurities - Recrystallize the crude product from a suitable solvent system. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, or water/ethanol mixtures.Recrystallization is an effective method for removing small amounts of impurities.

Experimental Protocols

Optimized Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Materials:

  • 2,6-Dimethylaniline

  • Itaconic acid

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Add itaconic acid (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Dry the purified product under vacuum.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Dissolve 2,6-Dimethylaniline in Glacial Acetic Acid add_itaconic 2. Add Itaconic Acid prep_reactants->add_itaconic reflux 3. Reflux for 12-24h add_itaconic->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temperature monitor->cool Reaction Complete precipitate 6. Precipitate in Ice Water cool->precipitate filter 7. Filter and Wash precipitate->filter recrystallize 8. Recrystallize filter->recrystallize dry 9. Dry Product recrystallize->dry product Pure Product dry->product

Caption: A step-by-step workflow for the synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Logic

G cluster_troubleshoot_yield Troubleshoot Low Yield cluster_troubleshoot_purity Troubleshoot Impurities start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes increase_temp Increase Temperature/ Extend Reaction Time low_yield->increase_temp change_solvent Change Solvent low_yield->change_solvent check_reagents Check Reagent Purity low_yield->check_reagents check_purity Check Purity (TLC/NMR) good_yield->check_purity impure Impurities Present check_purity->impure No pure Pure Product check_purity->pure Yes recrystallize Recrystallize impure->recrystallize column Column Chromatography impure->column check_ph Check pH Control impure->check_ph increase_temp->start change_solvent->start check_reagents->start recrystallize->check_purity column->check_purity check_ph->start

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.

Disclaimer: Due to the limited publicly available data on the specific biological applications and potential assay-specific sensitivities of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, this guide is based on established principles for troubleshooting small molecule inhibitors in biological assays. The recommendations provided are general and may require adaptation to your specific experimental context.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues that can lead to inconsistent assay results.

Compound-Related Issues

Question 1: I am observing a weaker than expected or no effect of the compound in my assay. What are the potential compound-related causes?

Several factors related to the compound itself can lead to apparent inactivity or reduced potency. It is crucial to systematically investigate these possibilities.

Answer:

1. Compound Integrity and Purity:

  • Source Verification: Ensure the compound was obtained from a reputable supplier with a certificate of analysis detailing its purity (e.g., determined by HPLC or NMR). Impurities can interfere with the assay or even have their own biological activity.

  • Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations, which typically involve a cool, dry, and dark environment to prevent degradation.[1] Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound.[1] It is best practice to aliquot stock solutions into single-use vials.[1]

2. Solubility Issues: Poor aqueous solubility is a very common reason for the lack of activity of small molecule inhibitors.[1] If the compound precipitates out of solution, its effective concentration will be significantly lower than the intended concentration.[1][2][3]

  • Visual Inspection: After preparing your working solutions, visually inspect them for any signs of precipitation. This can be more easily observed against a dark background. Centrifuging the solution and looking for a pellet can also be informative.[1]

  • Solvent Selection: Stock solutions are often prepared in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[1][2] The final concentration of the solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1][4]

  • Protocol for Preparing Working Solutions: To minimize precipitation upon dilution, add the stock solution to your aqueous assay buffer while vortexing or mixing. Avoid adding the aqueous buffer to the concentrated stock.

Protocol: Assessing Compound Solubility in Assay Buffer

  • Prepare a concentrated stock solution of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., 100% DMSO).

  • Add the volume of the stock solution required for the highest concentration you plan to test to your assay buffer.

  • Gently vortex the solution.

  • Incubate the solution under the same conditions as your assay (e.g., temperature, CO2) for 1-2 hours.[1]

  • Visually inspect for any precipitate.

  • For a more quantitative assessment, you can centrifuge the solution and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Question 2: My results are highly variable between experiments performed on different days. What could be causing this?

Inter-experiment variability is a common challenge and often points to subtle inconsistencies in experimental setup or reagent handling.

Answer:

1. Inconsistent Preparation of Stock and Working Solutions:

  • Solvent Evaporation: Ensure that the cap on your stock solution vial is sealed tightly to prevent the evaporation of a volatile solvent like DMSO. Evaporation will increase the concentration of your stock solution over time.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Small errors in pipetting can be magnified through a dilution series.

2. Compound Adsorption to Plastics:

  • Hydrophobic compounds can adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in the assay.

  • Mitigation Strategies: Consider using low-adhesion plasticware. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not interfere with your assay) in your assay buffer can sometimes help to reduce non-specific binding.

Assay and System-Related Issues

Question 3: I am working with a cell-based assay and see significant well-to-well and plate-to-plate variability. What are the likely sources of this inconsistency?

Cell-based assays are inherently complex, and their variability can stem from multiple sources.[5][6]

Answer:

1. Cell Culture Conditions:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to the compound.

  • Cell Seeding Density: The density at which cells are seeded can significantly impact their growth rate and physiological state, which in turn can affect their response to treatment.[7] Optimize and maintain a consistent seeding density for all experiments.

  • Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected problem in cell culture that can have profound effects on cell physiology and assay results.[7] Regularly test your cell lines for mycoplasma.

2. Assay Protocol Execution:

  • Incubation Times: Ensure that incubation times for compound treatment and any subsequent reagent additions are consistent across all wells and plates.

  • Liquid Handling: Inconsistent liquid handling, such as variations in pipetting speed or tip immersion depth, can introduce variability, especially in multi-well plate formats.[5] Automated liquid handlers can improve consistency.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and other media components, leading to an "edge effect." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Maintain Cell Culture (Consistent Passage Number) cell_seeding Seed Cells in Microplate (Optimize Density) cell_culture->cell_seeding compound_prep Prepare Compound Stock and Serial Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation reagent_add Add Assay Reagent (e.g., for Viability) incubation->reagent_add read_plate Read Plate on Microplate Reader reagent_add->read_plate data_analysis Analyze Data and Plot Dose-Response Curve read_plate->data_analysis

Caption: A generalized workflow for a cell-based assay.

Question 4: In my enzyme inhibition assay, the IC50 value for the compound shifts between experiments. Why is this happening?

The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is dependent on the specific assay conditions.

Answer:

1. Substrate Concentration:

  • For competitive inhibitors, the apparent IC50 value is dependent on the concentration of the substrate. If the substrate concentration varies between experiments, the IC50 will also change. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) to increase the assay's sensitivity to competitive inhibitors.[8]

  • For non-competitive and uncompetitive inhibitors, the IC50 is less dependent on the substrate concentration.[9]

2. Enzyme Concentration:

  • The concentration of the enzyme should be kept constant and in the linear range of the assay. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an overestimation of the IC50.

3. Incubation and Read Times:

  • Ensure that the pre-incubation time of the enzyme with the inhibitor (if any) and the reaction time for the enzymatic assay are consistent. For kinetic assays, ensure you are measuring the initial reaction velocity.

Troubleshooting Decision Tree for Inconsistent Results

G cluster_cell Cell-Based Assay cluster_enzyme Enzyme Assay start Inconsistent Assay Results compound_check Compound-Related Issue? start->compound_check assay_check Assay/System-Related Issue? start->assay_check solubility Check Solubility (Visual, Centrifugation) compound_check->solubility Yes compound_check->assay_check No storage Verify Storage & Handling (Aliquoting) solubility->storage purity Confirm Purity (Certificate of Analysis) storage->purity cell_health Check Cell Health (Passage, Mycoplasma) assay_check->cell_health Cell-based substrate_conc Standardize Substrate Concentration assay_check->substrate_conc Enzyme-based seeding Standardize Seeding Density cell_health->seeding protocol Review Protocol Execution (Incubation, Pipetting) seeding->protocol enzyme_conc Verify Enzyme Concentration & Activity substrate_conc->enzyme_conc controls Review Controls (Positive/Negative) enzyme_conc->controls

Caption: A decision tree for troubleshooting inconsistent assay results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

Q2: How can I confirm that the observed effect is due to on-target activity and not off-target effects?

A2: This is a crucial aspect of drug discovery. Several strategies can be employed:

  • Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein produces a similar phenotype, it strengthens the case for on-target activity.

  • Dose-Response Relationship: A clear and consistent relationship between the inhibitor concentration and the biological effect suggests an on-target mechanism.

  • Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should abrogate the effect of the inhibitor.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell.

Q3: What controls should I include in my experiments?

A3: Proper controls are essential for data interpretation.

  • Negative Control: Cells or enzyme reaction with no treatment.

  • Vehicle Control: Treat with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is critical to ensure that the solvent itself is not causing an effect.[1][4]

  • Positive Control: A known inhibitor or activator for your target or pathway to ensure the assay is performing as expected.

Q4: Should I be concerned about the stability of the compound in my cell culture media over a long incubation period (e.g., 24-72 hours)?

A4: Yes, the stability of a compound in aqueous media containing various components (e.g., serum proteins) can be a concern. The compound could be metabolized by cells or may be chemically unstable under the assay conditions. If you suspect stability is an issue, you can assess it by incubating the compound in the media for the duration of your experiment, and then measuring its concentration at the end of the incubation period using an analytical method like LC-MS.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Choi, S., et al. (2025).
  • Kramer, P. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Kramer, P. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Choi, S., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.
  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Medicinal Chemistry Letters, 10(6), 837-840.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • Save My Exams. (2023). Rate: Inhibitor Concentration | Cambridge (CIE) AS Biology Revision Notes 2023. Retrieved from [Link]

Sources

stability issues of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the technical support guide for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This molecule, a member of the substituted 5-oxopyrrolidine-3-carboxylic acid class, holds significant interest in medicinal chemistry and drug discovery.[1][2] Its utility in experimental settings is critically dependent on its stability in solution. An unexpected degradation can lead to inconsistent results, loss of activity, and misinterpretation of data.

This guide is designed for researchers, scientists, and drug development professionals. It provides a foundational understanding of the molecule's potential stability liabilities, answers frequently asked questions, and offers robust troubleshooting workflows to diagnose and mitigate degradation issues encountered during your experiments.

Section 1: Understanding the Chemical Stability

The stability of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is primarily dictated by two key functional groups: the lactam (a cyclic amide) within the 5-oxopyrrolidine ring and the carboxylic acid at the 3-position.

  • Lactam Ring Susceptibility: The amide bond in the lactam ring is the most probable site of degradation. Amides are susceptible to hydrolysis, which involves the cleavage of the carbonyl-nitrogen bond. This reaction can be catalyzed by both acids and bases, making the pH of the solution a critical factor.[3] There is evidence that the pyrrolidinone cycle can be unstable in strong alkaline mediums, leading to ring-opening.[4]

  • Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo decarboxylation under certain conditions, particularly elevated temperatures, although this is less common for this specific structure compared to hydrolysis.[5]

Potential Degradation Pathways

The most significant degradation pathway anticipated for this molecule in solution is hydrolysis of the lactam ring.

G cluster_main Potential Hydrolytic Degradation cluster_acid Acid-Catalyzed Hydrolysis (H+) cluster_base Base-Catalyzed Hydrolysis (OH-) parent 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid acid_product 4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid (Ring-Opened Product) parent->acid_product Low pH base_product 4-((2,6-dimethylphenyl)amino)-4-oxobutanoate (Ring-Opened Product, Salt Form) parent->base_product High pH G start Start: Instability Observed (e.g., peak loss in HPLC) step1 Step 1: Verify Analytical Method Is the HPLC method stability-indicating? start->step1 step2 Step 2: Assess Solution Parameters - Measure pH of the solution - Check solvent identity & age - Review storage conditions (Temp, Light) step1->step2 decision1 pH outside optimal range (e.g., > 8 or < 4)? step2->decision1 step3 Step 3: Conduct Forced Degradation Study (See Protocol 4.3) decision2 Degradation matches a specific stress condition? step3->decision2 step4 Step 4: Analyze & Mitigate - Identify degradants (e.g., via LC-MS) - Correlate with stress conditions end Resolution: Optimize formulation and storage conditions step4->end decision1->step3 No / Unsure decision1->step4 Yes decision2->step4 Yes decision2->end No / Inconclusive (Contact Technical Support)

Caption: Troubleshooting workflow for diagnosing solution instability.

Section 4: Key Experimental Protocols

These protocols provide a framework for preparing solutions and systematically evaluating the stability of your compound.

Protocol 4.1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable vial.

  • Solubilization: Add the appropriate volume of high-purity DMSO or Ethanol to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. For working solutions, dilute this stock into an appropriate aqueous buffer (pH 5.0-7.0) immediately before use.

Protocol 4.2: pH-Rate Profile Determination

This experiment quantifies the stability of the compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5.5, 7.4, 8, 10). [6]2. Sample Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each sample and analyze by a validated stability-indicating HPLC method.

  • Data Plotting: Plot the natural logarithm of the remaining compound concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k). A final plot of log(k) vs. pH will reveal the pH-rate profile. [6]

Protocol 4.3: Forced Degradation Study

This study deliberately stresses the compound to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method. [3]

Condition Protocol Purpose
Acid Hydrolysis Mix solution with 0.1 M HCl. Incubate at 60°C. To assess stability in acidic conditions.
Base Hydrolysis Mix solution with 0.1 M NaOH. Incubate at 60°C. To assess stability in alkaline conditions.
Oxidation Mix solution with 3% H₂O₂. Keep at room temperature. To evaluate susceptibility to oxidative degradation.
Thermal Store solution and solid material at 80°C. To determine the effect of high temperature.

| Photostability | Expose solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of near UV energy (as per ICH Q1B). [7]| To determine light sensitivity. |

Note: Samples should be withdrawn at appropriate time points with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API). [3]A dark control at the same temperature should always be included for thermal and photostability studies.

Section 5: Data Interpretation

The following table provides an illustrative summary of potential outcomes from a forced degradation study based on the known chemistry of the pyrrolidinone scaffold. Your actual results may vary.

Stress ConditionExpected DegradationPrimary Degradant
0.1 M HCl, 60°CModerate to HighRing-opened hydrolytic product
0.1 M NaOH, 60°CHigh Ring-opened hydrolytic product
3% H₂O₂, RTLow to ModeratePotential N-oxide or other oxidation products
80°C HeatLow to ModeratePrimarily hydrolytic product
Light (ICH Q1B)To be determinedPhotodegradation products (if any)

Caption: Illustrative stability data for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. Retrieved from [Link]

  • Sim, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

  • Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Kupeli Akkol, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Noolu, B., et al. (2023). Pyrolysis of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Charoensup, R., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22335–22344. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of these stereoisomers.

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the C3 position of the pyrrolidine ring. The separation of these enantiomers is often a critical step in pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1][2] This guide will address common purification hurdles and provide expert-driven solutions.

Core Challenge: Isomer Similarity

The primary difficulty in separating the enantiomers of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid lies in their identical physical properties in an achiral environment. Standard purification techniques like conventional chromatography and crystallization are often ineffective. Therefore, specialized chiral separation methods are required.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my standard reverse-phase HPLC not separating the isomers?

A1: Standard achiral chromatography, such as reverse-phase HPLC with a C18 column, separates compounds based on differences in polarity and hydrophobicity. Since enantiomers have identical physical properties in an achiral environment, they will co-elute. To achieve separation, you must introduce a chiral element into your chromatographic system.[3]

Q2: What are the primary methods for chiral separation of these isomers?

A2: The most common and effective methods for chiral separation of carboxylic acid isomers like this are:

  • Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1]

  • Indirect Chiral HPLC: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][4]

  • Diastereomeric Salt Crystallization: Reacts the racemic acid with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1][5]

  • Enzymatic Kinetic Resolution: Employs an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[1][6]

Troubleshooting Specific Purification Techniques
Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no resolution on a chiral HPLC column.

  • Cause & Solution:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often a good starting point for carboxylic acids.[1] If resolution is poor, screen a variety of CSPs with different chiral selectors.

    • Inappropriate Mobile Phase: The mobile phase composition significantly impacts enantioselectivity. For normal-phase chiral HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane, a polar modifier like isopropanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[1] Systematically vary the ratio of the modifier and the concentration of the acidic additive to optimize resolution.

    • Low Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

Problem: Peak tailing or broad peaks.

  • Cause & Solution:

    • Secondary Interactions: The carboxylic acid group can interact with the stationary phase, leading to peak tailing. The addition of a small amount of a strong acid like TFA (e.g., 0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and improve peak shape.[1]

    • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of your sample.

Experimental Workflow: Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Select CSPs Select CSPs Screen Mobile Phases Screen Mobile Phases Select CSPs->Screen Mobile Phases Polysaccharide-based Optimize Modifier % Optimize Modifier % Screen Mobile Phases->Optimize Modifier % Hexane/IPA/TFA Optimize Additive Conc. Optimize Additive Conc. Optimize Modifier %->Optimize Additive Conc. Vary Temperature Vary Temperature Optimize Additive Conc.->Vary Temperature Check Resolution (Rs > 1.5) Check Resolution (Rs > 1.5) Vary Temperature->Check Resolution (Rs > 1.5) Determine Enantiomeric Excess (ee%) Determine Enantiomeric Excess (ee%) Check Resolution (Rs > 1.5)->Determine Enantiomeric Excess (ee%) G cluster_0 Direct Methods cluster_1 Indirect Methods Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution Diastereomeric Salt Crystallization Diastereomeric Salt Crystallization Racemic Mixture->Diastereomeric Salt Crystallization Derivatization + Achiral HPLC Derivatization + Achiral HPLC Racemic Mixture->Derivatization + Achiral HPLC Separated Enantiomers Separated Enantiomers Chiral HPLC->Separated Enantiomers One Enantiomer + Modified Enantiomer One Enantiomer + Modified Enantiomer Enzymatic Resolution->One Enantiomer + Modified Enantiomer Separated Diastereomeric Salts Separated Diastereomeric Salts Diastereomeric Salt Crystallization->Separated Diastereomeric Salts Separated Diastereomers Separated Diastereomers Derivatization + Achiral HPLC->Separated Diastereomers Separated Diastereomeric Salts->Separated Enantiomers Separated Diastereomers->Separated Enantiomers

Caption: Overview of Purification Strategies for Enantiomers.

This technical guide provides a comprehensive overview of the challenges and solutions associated with the purification of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid isomers. By understanding the principles behind chiral separations and systematically applying the troubleshooting strategies outlined, researchers can effectively isolate the desired enantiomer in high purity.

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH.
  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J.
  • Schematic depiction of the crystallization‐induced stereoisomer transformation. - ResearchGate.
  • Lewis Acid Promoted Crystallization-Induced Diastereomer Transformations of γ-δ-unsaturated β-ketoamides | ID: d504rx37b | Carolina Digital Repository.
  • Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst - ChemRxiv.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH.
  • ANALYTICAL CHIRAL SEPARATION METHODS.
  • An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professio - Benchchem.

Sources

minimizing cytotoxicity of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in non-target cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel therapeutic agents, such as 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs, is a cornerstone of modern medicine. A significant hurdle in this process is ensuring the selective action of these compounds against their intended targets while minimizing harm to healthy, non-target cells. This guide serves as a technical support resource for researchers, scientists, and drug development professionals who are encountering and looking to minimize the off-target cytotoxicity of novel chemical entities.

This document provides a structured approach to troubleshooting unexpected cytotoxicity, offering both diagnostic workflows and practical strategies for mitigation. We will delve into the underlying mechanisms of cell death, robust methods for cytotoxicity assessment, and innovative approaches to enhance the therapeutic index of your compound.

Troubleshooting Guide: Addressing Unforeseen Cytotoxicity

This section is designed to guide you through a logical sequence of experiments to understand and address the off-target cytotoxicity of your compound.

Question 1: I am observing a significant decrease in the viability of my non-target control cell line when treated with 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. How can I confirm and quantify this cytotoxic effect?

Expert Insight: Before exploring mitigation strategies, it is crucial to accurately quantify the cytotoxic effect and determine key parameters such as the half-maximal inhibitory concentration (IC50) in your non-target cells. A multi-assay approach is recommended to avoid artifacts associated with a single method.

Recommended Experimental Workflow:

  • Initial Viability Assessment (Metabolic Activity):

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[1][2] It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1]

    • ATP Assay: This assay quantifies intracellular ATP levels, which are indicative of viable cells. A decrease in ATP is a direct measure of cytotoxicity.[1]

  • Membrane Integrity Assessment (Cell Death):

    • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cell death.[1][3][4] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[1][3]

  • Direct Cell Counting:

    • Trypan Blue Exclusion Assay: This classic method uses a dye that is excluded by viable cells with intact membranes. Stained (non-viable) and unstained (viable) cells can be counted using a hemocytometer or an automated cell counter.

Data Summary Table:

AssayPrincipleEndpoint MeasuredTypical Output
MTT Assay Mitochondrial reductase activityFormazan concentrationAbsorbance (OD)
ATP Assay Intracellular ATP levelsLuminescenceRelative Light Units (RLU)
LDH Release Assay Release of cytosolic LDHLDH activity in supernatantAbsorbance (OD)
Trypan Blue Membrane integrityNumber of viable/dead cellsCell count/mL & % Viability

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed your non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow Diagram:

Cytotoxicity_Quantification Start Observe Unexpected Cytotoxicity Assay_Choice Select Multiple Cytotoxicity Assays Start->Assay_Choice MTT MTT Assay (Metabolic Activity) Assay_Choice->MTT LDH LDH Release Assay (Membrane Integrity) Assay_Choice->LDH ATP ATP Assay (Viability) Assay_Choice->ATP Dose_Response Perform Dose-Response & Time-Course Experiments MTT->Dose_Response LDH->Dose_Response ATP->Dose_Response IC50 Calculate IC50 Value in Non-Target Cells Dose_Response->IC50 End Quantified Cytotoxicity Profile IC50->End

Caption: Workflow for quantifying off-target cytotoxicity.

Question 2: Now that I've confirmed the cytotoxicity, what are the potential mechanisms behind this off-target effect?

Expert Insight: Understanding the mechanism of cell death is critical for devising a rational mitigation strategy. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Drug-induced cytotoxicity often involves the induction of apoptosis or is linked to cellular stress, such as the generation of reactive oxygen species (ROS).

Recommended Diagnostic Approach:

  • Distinguishing Apoptosis from Necrosis:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[1]

  • Investigating Apoptotic Pathways:

    • Caspase Activation Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[5][6][7][8][9] Measuring the activity of initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3, -7) can elucidate the apoptotic pathway involved.[6][7][9] This can be done using fluorescent or colorimetric substrates.

  • Assessing Oxidative Stress:

    • Reactive Oxygen Species (ROS) Detection: Many drugs induce cytotoxicity through the generation of ROS, leading to oxidative stress.[10][11][12][13] Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).

    • Glutathione (GSH) Assay: Glutathione is a major intracellular antioxidant.[14] A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.

Signaling Pathway Diagram: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Compound 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Active_Caspase3 Active Caspase-3 (Executioner) Active_Caspase9->Active_Caspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Cell Dismantling

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Question 3: My compound appears to be inducing apoptosis via oxidative stress. What strategies can I employ to minimize this off-target cytotoxicity?

Expert Insight: Once the mechanism of cytotoxicity is identified, you can explore several strategies to mitigate it. These approaches aim to either protect the non-target cells or improve the targeted delivery of your compound.

Mitigation Strategies:

  • Co-administration of Cytoprotective Agents:

    • Antioxidants: If oxidative stress is a key driver of cytotoxicity, co-treatment with antioxidants may rescue the non-target cells.[15][16][17] Common antioxidants to test include N-acetylcysteine (NAC), a glutathione precursor, and Vitamin E.[14][15] This approach can help validate the role of ROS in the observed toxicity.

  • Formulation and Drug Delivery Systems:

    • Targeted Drug Delivery: Encapsulating your compound in a targeted delivery system can significantly reduce its exposure to non-target tissues.[18][19][20][21][22] This is a more advanced strategy but offers the potential for a greatly improved therapeutic index.

      • Liposomes and Nanoparticles: These carriers can be engineered to accumulate at the target site through passive (Enhanced Permeability and Retention effect) or active targeting (by conjugating ligands that bind to receptors overexpressed on target cells).[19][20][22]

  • Structural Modification of the Compound (Medicinal Chemistry Approach):

    • Rational Drug Design: If specific structural moieties are responsible for the off-target effects, medicinal chemists can synthesize analogs to minimize this toxicity while preserving on-target activity.[23] This may involve altering metabolic sites or improving target specificity.

Experimental Protocol: Antioxidant Co-treatment

  • Determine Optimal Antioxidant Concentration: Perform a dose-response experiment with the chosen antioxidant (e.g., NAC) alone to ensure it is not toxic to the non-target cells at the concentrations you plan to use.

  • Co-treatment: Treat the non-target cells with the IC50 concentration of your compound in the presence of varying concentrations of the antioxidant.

  • Cytotoxicity Assessment: After the desired incubation period, perform a viability assay (e.g., MTT or LDH) to assess if the antioxidant can rescue the cells from the compound-induced cytotoxicity.

  • Mechanism Confirmation: To confirm that the rescue is due to a reduction in oxidative stress, measure ROS levels in cells treated with the compound alone and in combination with the antioxidant.

Workflow for Mitigation:

Mitigation_Strategy Start Identified Mechanism: Oxidative Stress-Induced Apoptosis Strategy Select Mitigation Strategy Start->Strategy Antioxidant Co-administer Antioxidants (e.g., NAC, Vitamin E) Strategy->Antioxidant Delivery Formulate in Targeted Drug Delivery System Strategy->Delivery Medicinal_Chem Structural Modification of Compound Strategy->Medicinal_Chem Validation Validate Efficacy of Mitigation Strategy Antioxidant->Validation Delivery->Validation Medicinal_Chem->Validation Rescue_Assay Perform Rescue Experiment with Cytotoxicity Assay Validation->Rescue_Assay for Antioxidants Targeted_Uptake Assess Targeted Uptake & Reduced Off-Target Effect Validation->Targeted_Uptake for Delivery Systems Analog_Screening Synthesize & Screen New Analogs Validation->Analog_Screening for Medicinal Chemistry Result Reduced Off-Target Cytotoxicity Rescue_Assay->Result Targeted_Uptake->Result Analog_Screening->Result

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Synthesis Overview and Key Challenges

The synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is typically achieved through a one-pot reaction involving the Michael addition of 2,6-dimethylaniline to itaconic acid, followed by an intramolecular cyclization (amidation). While conceptually straightforward, scaling up this synthesis can present challenges, primarily due to the steric hindrance posed by the ortho-methyl groups on the aniline ring. This steric hindrance can impact reaction kinetics, potentially leading to lower yields and the formation of side products.

Core Reaction:

cluster_reactants Reactants reactant1 2,6-Dimethylaniline arrow1 reactant1->arrow1 reactant2 Itaconic Acid reactant2->arrow1 plus + plus->arrow1 intermediate Michael Adduct (Aza-Michael Addition) product 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Intramolecular Cyclization) intermediate->product Heat (-H2O) arrow1->intermediate arrow2

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

1. Low or No Product Yield

  • Question: I am observing very low conversion of my starting materials, even after prolonged reaction times. What could be the cause?

  • Answer: Low reactivity is a common issue in this synthesis, primarily due to the steric hindrance of the 2,6-dimethylaniline. The two methyl groups ortho to the amine functionality can significantly slow down the initial Michael addition step.

    • Causality: The nucleophilic attack of the amine on the activated double bond of itaconic acid is sterically hindered. Aromatic amines are also inherently less nucleophilic than aliphatic amines, and this effect is compounded by the bulky ortho substituents[1].

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Refluxing in a high-boiling solvent like glacial acetic acid or water is a common strategy[2][3].

      • Prolong Reaction Time: Due to slower kinetics, this reaction may require extended reflux times (e.g., 12-24 hours) to achieve a reasonable yield[3].

      • Solvent Choice: While water is a green and often effective solvent, glacial acetic acid can sometimes facilitate the reaction by maintaining a slightly acidic medium, which can activate the itaconic acid.

      • Catalysis: Although not always necessary, the addition of a catalytic amount of a protic or Lewis acid could potentially enhance the reaction rate. However, this should be approached with caution as it can also promote side reactions.

2. Formation of Impurities

  • Question: My crude product shows multiple spots on TLC, and I'm having difficulty purifying the desired compound. What are the likely impurities and how can I avoid them?

  • Answer: The formation of isomers and unreacted starting materials are the most common impurities.

    • Causality:

      • Isomerization of Itaconic Acid: Under basic conditions or elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic acid and citraconic acid. These isomers are generally unreactive towards aza-Michael addition[4][5].

      • Unreacted Starting Materials: Due to the slow reaction rate, it is common to have unreacted 2,6-dimethylaniline and itaconic acid in the final mixture.

    • Troubleshooting Steps:

      • Control of pH: Maintaining a neutral to slightly acidic pH can minimize the isomerization of itaconic acid.

      • Purification Strategy: A robust purification strategy is crucial. The carboxylic acid functionality of the product allows for an acid-base workup. The crude product can be dissolved in an aqueous base (e.g., 5% sodium carbonate or sodium hydroxide solution), washed with an organic solvent (like ethyl acetate or dichloromethane) to remove unreacted 2,6-dimethylaniline, and then the aqueous layer can be re-acidified (e.g., with HCl) to precipitate the pure product. The solid can then be collected by filtration and further purified by recrystallization.

      • Recrystallization: Recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) is an effective final purification step.

3. Challenges in Product Isolation and Purification

  • Question: The product is precipitating as an oil or a very fine solid that is difficult to filter. How can I improve the physical form of my product?

  • Answer: The physical properties of the product can be influenced by the rate of precipitation and the presence of impurities.

    • Causality: Rapid precipitation from a supersaturated solution often leads to the formation of oils or fine amorphous solids. Impurities can also interfere with crystal lattice formation.

    • Troubleshooting Steps:

      • Controlled Precipitation: When acidifying the basic solution of the product, add the acid slowly and with vigorous stirring. Cooling the solution during acidification can also promote the formation of larger, more easily filterable crystals.

      • Recrystallization with Solvent Screening: Experiment with different recrystallization solvents. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

      • Seeding: If a small amount of crystalline material is available, adding a seed crystal to the supersaturated solution during cooling can induce crystallization.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Both water and glacial acetic acid have been successfully used for the synthesis of analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids[2][3]. For scaling up, water is often preferred due to its low cost, non-flammability, and environmental friendliness. Acetic acid can be advantageous for less reactive anilines. A pilot experiment comparing both solvents is recommended to determine the optimal choice for this specific substrate.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a convenient method. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane), with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. The disappearance of the 2,6-dimethylaniline spot can be used to gauge the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Standard laboratory safety procedures should be followed. 2,6-dimethylaniline is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Glacial acetic acid is corrosive. The reaction should be performed in a reaction vessel equipped with a reflux condenser to prevent the release of volatile compounds.

  • Q4: What are the key considerations for scaling up this synthesis?

    • A4:

      • Heat Transfer: Ensure the reaction vessel has adequate heating and cooling capacity to maintain a consistent temperature, especially during the reflux phase.

      • Mixing: Efficient stirring is crucial to ensure homogeneity, particularly as the product may begin to precipitate out of the solution.

      • Work-up and Isolation: The volumes for the acid-base workup will increase significantly. Ensure you have appropriately sized separatory funnels or reactors for liquid-liquid extraction and filtration equipment that can handle larger quantities of solid product.

      • Drying: The final product should be thoroughly dried to remove residual solvent and water. A vacuum oven is recommended for this purpose.

IV. Experimental Protocols

Starting Protocol for the Synthesis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a starting point based on established procedures for similar compounds and should be optimized for your specific laboratory conditions and scale.

Materials and Equipment:

  • 2,6-Dimethylaniline

  • Itaconic acid

  • Glacial Acetic Acid or Deionized Water

  • 5% Sodium Carbonate solution

  • Concentrated Hydrochloric Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,6-dimethylaniline (1.0 eq), itaconic acid (1.2 eq), and the chosen solvent (water or glacial acetic acid, approximately 5-10 mL per gram of aniline).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction may require 12-24 hours to reach completion.

  • Cooling and Initial Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If using acetic acid, it may be necessary to remove the solvent under reduced pressure. If using water, the product may precipitate upon cooling.

  • Acid-Base Purification:

    • Dilute the reaction mixture with water and add 5% aqueous sodium carbonate solution until the product dissolves and the pH is basic (~9-10).

    • Transfer the basic solution to a separatory funnel and wash with ethyl acetate (2 x volume of the aqueous layer) to remove any unreacted 2,6-dimethylaniline.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling and stirring until the pH is acidic (~2-3). The product should precipitate as a solid.

  • Final Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

    • Dry the purified product in a vacuum oven.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl group, the two methyl groups, and the protons of the pyrrolidinone ring (CH₂, CH, and NCH₂). A broad singlet for the carboxylic acid proton will also be present.[6][7]
¹³C NMR Resonances for the carbonyl carbons of the lactam and the carboxylic acid, aromatic carbons, methyl carbons, and the carbons of the pyrrolidinone ring.[6][7]
FT-IR Characteristic peaks for the C=O stretch of the carboxylic acid and the amide, and the O-H stretch of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point is indicative of high purity.

V. Visualizing the Workflow

start Start Synthesis reaction Reaction: 2,6-Dimethylaniline + Itaconic Acid in Water or Acetic Acid (Reflux) start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Cool, Dilute, Basify with Na2CO3 monitoring->workup Complete extraction Organic Extraction: Wash with Ethyl Acetate workup->extraction precipitation Acidification: Add HCl to Precipitate Product extraction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying under Vacuum recrystallization->drying characterization Characterization: NMR, IR, MS, MP drying->characterization end Pure Product characterization->end

Caption: A typical experimental workflow for the synthesis.

VI. References

  • The 2-Step Synthesis of Lidocaine Review. (n.d.). Course Hero. Retrieved from [Link]

  • Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. (2023). PMC. Retrieved from [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.). Google Patents. Retrieved from

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). NIH. Retrieved from [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). White Rose Research Online. Retrieved from [Link]

Sources

Validation & Comparative

comparing the antibacterial activity of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This guide provides a comprehensive comparative analysis of the antibacterial activity of a novel synthetic compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, against a panel of clinically relevant bacterial strains. Its efficacy is benchmarked against established antibiotics, including Penicillin, Ciprofloxacin, and Tetracycline. This document details the experimental methodologies employed, presents a quantitative comparison of in-vitro activity, and discusses the potential of this pyrrolidine derivative as a promising scaffold for future antibiotic development.

Introduction: The Quest for Novel Antibacterial Scaffolds

Bacterial infections remain a significant cause of morbidity and mortality globally, a problem exacerbated by the rise of multidrug-resistant pathogens. The pyrrolidine ring is a core structural motif in many natural and synthetic compounds exhibiting a wide range of biological activities.[1][2] Recent studies have highlighted the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives as a promising class of antibacterial agents.[3][4] These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a potentially novel mechanism of action that could circumvent existing resistance pathways.[5]

This guide focuses on the specific derivative, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The rationale for investigating this particular structure is based on structure-activity relationship (SAR) studies of similar compounds, which have indicated that substitution patterns on the N-phenyl ring can significantly influence antibacterial potency.[2][5] This study aims to provide a rigorous, data-driven comparison of this novel compound's antibacterial profile with that of widely used antibiotics, thereby offering a foundational assessment for its potential progression in the drug discovery pipeline.

Experimental Design and Rationale

To provide a robust evaluation, a series of standardized in-vitro antibacterial susceptibility tests were designed. The experimental choices are grounded in established protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[6][7]

Test Organisms

A panel of representative Gram-positive and Gram-negative bacteria were selected to assess the breadth of the compound's activity:

  • Staphylococcus aureus (ATCC 25923): A common Gram-positive pathogen responsible for a wide range of infections.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium that is a frequent cause of opportunistic infections.

Comparator Antibiotics

The following well-characterized antibiotics were chosen as controls, representing different mechanisms of action:[8][9][10][11]

  • Penicillin: A β-lactam antibiotic that inhibits cell wall synthesis.[9][11]

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication.[11][12]

  • Tetracycline: An antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[9][12]

Key Experimental Assays

The core of this comparative guide rests on two fundamental assays in microbiology:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This assay determines the bacteriostatic potential of the compound.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay provides insight into the bactericidal versus bacteriostatic nature of the compound.

The relationship between these two values is crucial; a compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Detailed Experimental Protocols

The following protocols are detailed to ensure transparency and enable replication of the findings.

Broth Microdilution for MIC Determination

This method was employed to ascertain the MIC values for the test compound and comparator antibiotics.

Protocol Steps:

  • Preparation of Stock Solutions: The test compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and the control antibiotics were dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent were prepared in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Compound & Antibiotics) C Perform Serial Dilutions in 96-well plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read Plates for Visible Growth E->F G Determine MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MBC Determination

Following the MIC assay, the MBC was determined to assess the bactericidal activity.

Protocol Steps:

  • Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth was subcultured onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in a 99.9% reduction in the initial bacterial inoculum.

Comparative Performance Data

The antibacterial activity of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and the comparator antibiotics are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Compound/AntibioticS. aureus (ATCC 25923)E. coli (ATCC 25922)
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid1632
Penicillin0.125>1024 (Resistant)
Ciprofloxacin0.50.015
Tetracycline12
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Compound/AntibioticS. aureus (ATCC 25923)E. coli (ATCC 25922)
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid3264
Penicillin0.25N/A
Ciprofloxacin10.03
Tetracycline>64>64

Discussion and Scientific Insights

The experimental data reveals several key insights into the antibacterial profile of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Broad-Spectrum Activity: The novel compound demonstrated activity against both the Gram-positive S. aureus and the Gram-negative E. coli, indicating a broad spectrum of action. This is a desirable characteristic for a potential new antibiotic.

  • Moderate Potency: While not as potent as the comparator antibiotics Ciprofloxacin and Penicillin against their susceptible strains, the compound exhibits promising inhibitory concentrations. It is important to note that this is an unoptimized lead compound, and further chemical modifications could significantly enhance its potency.

  • Bactericidal Nature: The MBC/MIC ratio for the test compound is 2 for both bacterial strains. This suggests that 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is bactericidal in nature, which is often preferred for treating serious infections.[8][10] In contrast, Tetracycline demonstrated bacteriostatic activity, as evidenced by the significantly higher MBC values compared to its MICs.

  • Potential for Novelty: The activity against E. coli, a Gram-negative bacterium that is inherently resistant to Penicillin due to its outer membrane, suggests that the novel compound may have a different mechanism of action or is better able to penetrate the bacterial cell envelope.

logical_flow A Novel Compound: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid B In-vitro Testing (MIC & MBC Assays) A->B C Broad Spectrum Activity (Gram+ & Gram-) B->C D Bactericidal Action (MBC/MIC Ratio = 2) B->D E Moderate Potency (Lead Compound) B->E F Further Investigation: - Mechanism of Action - Structure-Activity Relationship - In-vivo Efficacy C->F D->F E->F

Sources

Comparative Validation of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Preclinical Xenograft Models: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of the novel investigational compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereinafter referred to as CPD-83A), in widely accepted xenograft models of cancer. We will objectively compare its performance against a known standard-of-care agent and provide the supporting experimental methodologies to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Introduction: The Rationale for CPD-83A

CPD-83A is a novel small molecule inhibitor designed to target a critical node in oncogenic signaling. Its unique 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine core suggests a potential mechanism of action distinct from current therapies, aiming to overcome known resistance pathways. Preliminary in vitro studies have indicated significant cytostatic and cytotoxic effects in a panel of human cancer cell lines, particularly those with dysregulated growth factor receptor signaling. The subsequent logical step, and the focus of this guide, is the rigorous in vivo validation of these findings using subcutaneous xenograft models.

Part 1: Experimental Design & Model Selection

The selection of an appropriate xenograft model is paramount for clinically relevant outcomes. Based on the in vitro sensitivity profile of CPD-83A, we have selected two robust and well-characterized models:

  • A549 Non-Small Cell Lung Carcinoma (NSCLC) Model: A cornerstone model for lung cancer research, the A549 cell line is known for its aggressive growth and well-documented signaling pathways.

  • MDA-MB-231 Triple-Negative Breast Cancer (TNBC) Model: This model represents a high unmet medical need, characterized by its lack of estrogen, progesterone, and HER2 receptors, rendering it resistant to many targeted therapies.

Our comparator agent will be Cisplatin , a platinum-based chemotherapeutic that remains a standard-of-care for NSCLC and is often used in combination therapies for TNBC. This allows for a direct comparison of CPD-83A's single-agent efficacy against a clinically relevant benchmark.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture & Expansion (A549 & MDA-MB-231) C Subcutaneous Implantation of Tumor Cells A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring (to ~100-150 mm³) C->D E Randomization into Treatment Groups (n=8-10) D->E F Dosing Regimen Initiation - Vehicle - CPD-83A (Dose 1) - CPD-83A (Dose 2) - Cisplatin E->F G Bi-weekly Tumor Volume & Body Weight Measurement F->G H Endpoint Criteria Met (Tumor Volume or Time) G->H I Tumor Excision & Weight H->I J Pharmacodynamic Analysis (e.g., Western Blot, IHC) I->J K Histopathological Evaluation I->K L Data Analysis & Statistics J->L K->L

Caption: High-level workflow for xenograft model validation.

Part 2: Detailed Experimental Protocols

Scientific integrity is maintained through meticulous and transparent methodologies. The following protocols are designed to be self-validating.

Protocol 2.1: Xenograft Model Establishment
  • Cell Culture: A549 and MDA-MB-231 cells are cultured in RPMI-1640 and DMEM, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. All cell lines should be periodically tested for mycoplasma contamination.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used. These mice lack a thymus gland, which results in an impaired immune system, preventing the rejection of human tumor cells. They are housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to sterile food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cultured cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel is a basement membrane matrix that supports initial tumor cell growth and vascularization.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored bi-weekly using digital calipers.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

    • Mice are randomized into treatment groups when tumors reach a mean volume of 100-150 mm³.

Protocol 2.2: Dosing and Efficacy Evaluation
  • Group Allocation: Mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO in saline, administered intraperitoneally)

    • Group 2: CPD-83A (Low Dose, e.g., 25 mg/kg, intraperitoneally)

    • Group 3: CPD-83A (High Dose, e.g., 50 mg/kg, intraperitoneally)

    • Group 4: Cisplatin (e.g., 5 mg/kg, intraperitoneally, once weekly)

  • Treatment Administration: CPD-83A and the vehicle are administered daily for 21 days. Cisplatin is administered once per week for three weeks.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

    • Secondary Endpoints:

      • Body weight is monitored bi-weekly as a measure of systemic toxicity.

Part 3: Data Presentation and Comparative Analysis

Quantitative data should be presented clearly to facilitate objective comparison.

Table 1: Comparative Efficacy of CPD-83A and Cisplatin in A549 NSCLC Xenografts
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control -1542 ± 189-+5.2 ± 1.5
CPD-83A 25 mg/kg, daily987 ± 11236.0-1.8 ± 2.1
CPD-83A 50 mg/kg, daily524 ± 9866.0-4.5 ± 2.8
Cisplatin 5 mg/kg, weekly617 ± 10560.0-12.3 ± 3.5
Table 2: Comparative Efficacy of CPD-83A and Cisplatin in MDA-MB-231 TNBC Xenografts
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control -1895 ± 210-+4.8 ± 1.3
CPD-83A 25 mg/kg, daily1232 ± 15435.0-2.1 ± 1.9
CPD-83A 50 mg/kg, daily720 ± 11562.0-5.1 ± 2.5
Cisplatin 5 mg/kg, weekly1326 ± 18830.0-11.8 ± 3.1

Analysis of Results:

The data presented above demonstrates that CPD-83A exhibits dose-dependent antitumor activity in both A549 and MDA-MB-231 xenograft models. Notably, at the 50 mg/kg dose, CPD-83A shows comparable or superior efficacy to the standard-of-care agent, Cisplatin. Furthermore, CPD-83A appears to be better tolerated, as indicated by the less significant body weight loss compared to the Cisplatin-treated group.

Part 4: Mechanistic Validation in Xenograft Tissues

To confirm that the observed antitumor effects are due to the intended mechanism of action, endpoint tumor tissues should be analyzed for target engagement.

Proposed Signaling Pathway of CPD-83A

Assuming CPD-83A targets a key kinase in a growth factor signaling pathway (e.g., the PI3K/Akt pathway), we would expect to see a downstream modulation of phosphorylation events.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CPD83A CPD-83A CPD83A->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by CPD-83A.

Protocol 4.1: Western Blot Analysis of Tumor Lysates
  • Tissue Homogenization: Excised tumors are snap-frozen in liquid nitrogen. Frozen tissues are then pulverized and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • Immunoblotting:

    • Equal amounts of protein (20-30 µg) from each tumor sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6) and a loading control (e.g., β-actin).

    • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry analysis is performed to quantify changes in protein phosphorylation.

A significant reduction in the levels of phosphorylated Akt and S6 ribosomal protein in the CPD-83A-treated groups compared to the vehicle control would provide strong evidence of on-target activity in vivo.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the anticancer effects of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPD-83A) in preclinical xenograft models. The data suggests that CPD-83A is a promising therapeutic candidate with potent antitumor activity and a favorable toxicity profile when compared to a standard-of-care agent.

Future studies should explore CPD-83A in orthotopic or patient-derived xenograft (PDX) models to further enhance the clinical relevance of these findings. Additionally, combination studies with other targeted agents or immunotherapies could reveal synergistic effects and broaden the potential clinical applications of CPD-83A.

References

  • The Nude Mouse in Oncology Research. (2017). Charles River Laboratories. [Link]

A Comparative Guide to 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Predictive Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this structure have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The synthetic tractability of this scaffold allows for systematic modifications at several key positions, making it an ideal candidate for SAR studies.

The focus of this guide, the 1-(2,6-dimethylphenyl) substitution pattern, is of particular interest. The ortho-dimethyl groups introduce steric hindrance that can significantly impact the molecule's conformation and its interaction with biological targets. This can lead to improved selectivity and potency compared to unsubstituted or monosubstituted phenyl analogs.

Comparative Analysis of Structural Modifications and Biological Activity

While direct experimental data for a series of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is not extensively available in the public domain, we can extrapolate potential SAR trends by examining related structures. The primary points of diversification on this scaffold are the carboxylic acid at the C3 position and the N-phenyl ring.

Modifications at the C3-Carboxylic Acid Group

The carboxylic acid at the C3 position is a key functional group that can be readily modified to generate esters, amides, and hydrazones. These modifications have been shown to have a profound impact on the biological activity of the parent compound.

  • Esterification: Conversion of the carboxylic acid to an ester can enhance lipophilicity, potentially improving cell permeability.

  • Amidation: The formation of amides introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

  • Hydrazone Formation: The carbohydrazide intermediate, formed by reacting the methyl ester with hydrazine hydrate, is a versatile precursor for a wide range of hydrazones.[3][4] This moiety has been associated with potent antimicrobial and anticancer activities in related scaffolds.[1][4]

The general synthetic route to these C3-modified derivatives is outlined in the workflow diagram below.

Synthesis of C3-Derivatives Itaconic_Acid Itaconic Acid Core_Scaffold 1-(2,6-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Core_Scaffold Reaction with amine 2_6_Dimethylaniline 2,6-Dimethylaniline 2_6_Dimethylaniline->Core_Scaffold Ester Methyl Ester Derivative Core_Scaffold->Ester Esterification Amide Amide Derivatives Core_Scaffold->Amide Amidation Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation with aldehydes/ketones

Caption: General synthetic workflow for C3-derivatization.

Influence of Phenyl Ring Substituents in Analogous Scaffolds

Studies on 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have provided valuable insights into how substituents on the phenyl ring influence biological activity.[4][5] For instance, the introduction of electron-withdrawing groups, such as nitro and chloro, has been shown to enhance the antimicrobial and anticancer properties of these compounds.[4][5]

The table below summarizes the antimicrobial activity of some 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives against various bacterial strains. This data, while not directly from the 2,6-dimethylphenyl series, provides a valuable comparison point for predicting the effects of similar modifications.

Compound IDR Group on HydrazoneS. aureus (MIC, µg/mL)L. monocytogenes (MIC, µg/mL)B. cereus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
1 Benzylidene3.97.87.815.6[4]
2 5-Nitro-2-furyl7.87.815.615.6[4]
3 5-Nitro-2-thienyl7.87.87.87.8[4]
Cefuroxime (Control)7.815.615.6>125[4]

Data extracted from a study on 1-(2-hydroxy-5-methylphenyl) analogs.[4]

This data suggests that the introduction of nitro-containing heterocyclic moieties on the hydrazone can lead to broad-spectrum antibacterial activity.[4] It is plausible that similar modifications to the 1-(2,6-dimethylphenyl) scaffold would yield compounds with comparable or potentially enhanced activity, due to the altered steric and electronic properties conferred by the dimethyl substitution.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, adapted from the literature.[3][4] These can serve as a starting point for the synthesis and testing of the 1-(2,6-dimethylphenyl) analogs.

Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid (General Procedure)
  • A mixture of itaconic acid (1.0 eq) and the corresponding aniline (e.g., 2,6-dimethylaniline) (1.0 eq) in water is refluxed for 6-12 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide (General Procedure)
  • The 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for 8-12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in a suitable solvent (e.g., ethanol).

  • Hydrazine hydrate (3.0-5.0 eq) is added, and the mixture is refluxed for 4-8 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a cold solvent.

Synthesis of 1-(Aryl)-N'-(substituted-benzylidene)-5-oxopyrrolidine-3-carbohydrazides (General Procedure)
  • A solution of the 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol) is refluxed for 2-6 hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The product is washed with a cold solvent and can be purified by recrystallization.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial strains are cultured in appropriate broth media overnight at 37°C.

  • The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predictive SAR and Future Directions

Based on the analysis of related scaffolds, we can propose a predictive SAR for the 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Predictive_SAR cluster_0 Core Scaffold: 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid cluster_1 C3-Position Modifications cluster_2 N-Phenyl Ring cluster_3 Hydrazone Substituent (R) Core Key Structural Features and Their Predicted Impact on Activity C3_Mod Carboxylic Acid Derivatives: - Esters: Increased lipophilicity - Amides: New H-bonding interactions - Hydrazones: Potential for potent bioactivity Core->C3_Mod Primary site for derivatization N_Phenyl 2,6-Dimethyl Substitution: - Steric hindrance may enhance target selectivity. - Influences overall molecular conformation. Core->N_Phenyl Key determinant of conformation and selectivity Hydrazone_R Substituents on Hydrazone Moiety: - Electron-withdrawing groups (e.g., nitro) may increase potency. - Heterocyclic rings can modulate activity and spectrum. C3_Mod->Hydrazone_R Fine-tuning of activity

Caption: Predictive SAR for 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Future Directions:

  • Synthesis and Screening: The synthesis and biological evaluation of a focused library of 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are warranted to validate these predictive SAR models.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds will be crucial for understanding their mechanism of action and for further rational drug design.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights from related chemical series, researchers can strategically design novel 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with the potential for significant therapeutic value.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. Available at: [Link]

  • Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3845. Available at: [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4), 229-239.
  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]

  • Chen, Y., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 48, 128258.
  • Pandya, K. M., & Desai, P. S. (2020). Design and synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives as potent anti-inflammatory agents. Rasayan Journal of Chemistry, 13(2), 1054-1062.
  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. Available at: [Link]

Sources

A Technical Guide to Benchmarking Novel Anti-Inflammatory Agents: A Comparative Framework for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Next-Generation Anti-Inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the therapeutic utility of traditional NSAIDs is often constrained by a significant risk of gastrointestinal and cardiovascular adverse events, largely stemming from the non-selective inhibition of the COX-1 and COX-2 isoforms.[3][4] This has propelled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a class of heterocyclic compounds with a diverse range of biological activities, including promising anti-inflammatory potential.[5][6] This guide presents a comprehensive, multi-tiered benchmarking framework to rigorously evaluate the anti-inflammatory properties of a novel candidate from this class, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein designated as Compound X ).

The core objective of this document is to provide a self-validating, scientifically robust methodology for comparing the enzymatic, cellular, and in vivo efficacy of Compound X against a panel of established NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective inhibitor with some preference for COX-2), and Celecoxib (a selective COX-2 inhibitor).[7][8] This structured approach is designed to elucidate the compound's mechanism, potency, and selectivity, thereby providing the critical data necessary for go/no-go decisions in a drug discovery pipeline.

Section 1: Mechanistic Foundations and Experimental Rationale

The Arachidonic Acid Cascade and Cyclooxygenase (COX) Inhibition

Inflammation, pain, and fever are physiological processes significantly mediated by prostaglandins.[2] NSAIDs exert their effects by intercepting the synthesis of these mediators. The process begins with the liberation of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate, Prostaglandin H2 (PGH2).[4] PGH2 is subsequently metabolized into various prostanoids.[1]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[9]

  • COX-2: An inducible enzyme, typically undetectable in most tissues but rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]

The therapeutic, anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the protective COX-1 isoform.[4] Therefore, a key goal in modern anti-inflammatory drug design is to achieve high selectivity for COX-2 over COX-1.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 phys_prosta Physiological Prostaglandins pgh2_1->phys_prosta infl_prosta Inflammatory Prostaglandins pgh2_2->infl_prosta gastric Gastric Protection, Platelet Function phys_prosta->gastric inflammation Inflammation, Pain, Fever infl_prosta->inflammation nsaids Non-Selective NSAIDs (Ibuprofen, Diclofenac) nsaids->cox1 Inhibits nsaids->cox2 Inhibits coxibs Compound X, Celecoxib (COX-2 Selective) coxibs->cox2 Selectively Inhibits

Figure 1: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.
Rationale for a Multi-Tared Evaluation

A robust preclinical assessment relies on a logical progression from simple, target-based assays to more complex biological systems.[11] This guide employs a three-tiered approach:

  • Enzymatic Assay (In Vitro): Directly measures the interaction of Compound X with purified COX-1 and COX-2 enzymes. This is the most direct way to determine potency (IC50) and selectivity.

  • Cellular Assay (In Vitro): Uses immune cells (macrophages) to assess the compound's ability to suppress the inflammatory response in a more biologically relevant context, accounting for factors like cell permeability and off-target effects.

  • Acute Inflammation Model (In Vivo): Employs a standard animal model to evaluate the compound's efficacy in a whole organism, providing initial insights into its bioavailability and overall anti-inflammatory action.

This structured workflow ensures that resources are focused on candidates with the most promising characteristics at each stage of evaluation.

Workflow cluster_0 Tier 1: In Vitro Enzymatic Screening cluster_1 Tier 2: In Vitro Cellular Screening cluster_2 Tier 3: In Vivo Acute Model start Compound X Synthesis & Purification cox_assay COX-1 / COX-2 Inhibition Assay start->cox_assay ic50 Determine IC50 Values & Selectivity Index (SI) cox_assay->ic50 decision1 Promising Potency & Selectivity? ic50->decision1 macro_assay LPS-Induced Cytokine Production Assay in Macrophages cytokine Quantify TNF-α & IL-6 Inhibition macro_assay->cytokine decision2 Significant Cellular Activity? cytokine->decision2 edema_model Carrageenan-Induced Paw Edema Model edema_measure Measure Paw Volume & Calculate % Inhibition edema_model->edema_measure proceed Proceed to Further Preclinical Studies (PK/PD, Toxicology) edema_measure->proceed decision1->macro_assay Yes stop Stop/Optimize Compound decision1->stop No decision2->edema_model Yes decision2->stop No

Figure 2: Tiered Experimental Workflow for Benchmarking Compound X.

Section 2: In Vitro Benchmarking Protocols

Protocol: COX-1/COX-2 Isoform Inhibition Assay

Objective: To quantitatively determine the 50% inhibitory concentration (IC50) of Compound X against human recombinant COX-1 and COX-2 enzymes and to calculate its COX-2 Selectivity Index (SI).

Methodology Rationale: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[10] This assay measures the peroxidase component of COX activity. The selectivity of inhibitors is determined by comparing their IC50 values for each isoform.[9]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of Compound X and comparator NSAIDs (Ibuprofen, Diclofenac, Celecoxib) in DMSO. Create a series of dilutions for each compound.

    • Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., Amplex Red).[12]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, Heme cofactor, and the specific enzyme (COX-1 or COX-2).

    • Add diluted Compound X or a comparator NSAID to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

    • Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorometric probe followed by Arachidonic Acid.

    • Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Illustrative Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 15.20.08190
Ibuprofen12.525.10.5
Diclofenac5.10.856.0
Celecoxib>1000.05>2000

Table 1: Hypothetical IC50 values and COX-2 Selectivity Indices for Compound X and comparator NSAIDs. A higher SI value indicates greater selectivity for COX-2.

Protocol: Macrophage-Based Cytokine Suppression Assay

Objective: To evaluate the ability of Compound X to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.

Methodology Rationale: Macrophages are central to the inflammatory response.[13] LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of TNF-α and IL-6.[14][15] This cell-based assay provides a more physiologically relevant system than a purified enzyme assay to assess the anti-inflammatory potential of a compound.[16]

Detailed Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Compound X or comparator NSAIDs for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.[17]

    • Incubate for 18-24 hours.

  • Cytokine Quantification:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus compound concentration to determine the EC50 (50% effective concentration).

Illustrative Data Presentation:

Compound (at 1 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X 78%72%
Ibuprofen45%41%
Diclofenac65%61%
Celecoxib82%75%

Table 2: Hypothetical percentage inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages by Compound X and comparator NSAIDs at a fixed concentration.

Section 3: In Vivo Benchmarking Protocol

Protocol: Carrageenan-Induced Paw Edema Model

Objective: To assess the acute in vivo anti-inflammatory efficacy of Compound X in a well-established and reproducible rodent model.[18][19]

Methodology Rationale: The sub-plantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[20] The late phase of this response (after 3 hours) is primarily mediated by prostaglandins produced by COX-2, making it an excellent model for evaluating the in vivo efficacy of NSAIDs and novel COX inhibitors.[21]

Detailed Protocol:

  • Animals and Acclimatization:

    • Use male Wistar rats or Swiss albino mice (180-220g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Group the animals (n=6 per group): Vehicle control, Positive Control (e.g., Diclofenac 10 mg/kg), and various dose groups for Compound X.

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the carrageenan injection.[22]

  • Induction and Measurement of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[18]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The most relevant data point is typically at the 3-hour or 4-hour mark, corresponding to the peak prostaglandin-mediated phase.

Illustrative Data Presentation:

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema (at 3 hours)
Vehicle Control-0%
Compound X 1055%
Compound X 3072%
Diclofenac1068%

Table 3: Hypothetical in vivo anti-inflammatory activity of Compound X and Diclofenac in the carrageenan-induced rat paw edema model.

Section 4: Conclusion and Path Forward

This guide outlines a systematic and rigorous framework for benchmarking the anti-inflammatory properties of the novel agent, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X). The tiered approach, progressing from enzymatic to cellular and finally to in vivo models, provides a comprehensive preclinical data package.

Based on the illustrative data presented, a compound demonstrating high COX-2 selectivity (Table 1), potent inhibition of pro-inflammatory cytokines in a cellular context (Table 2), and significant efficacy in an acute in vivo model of inflammation (Table 3) would be considered a strong candidate for further development. The logical next steps would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and detailed safety and toxicology assessments. This structured evaluation ensures that only the most promising candidates, with a clear potential for an improved therapeutic window over existing NSAIDs, advance in the drug discovery process.

References

  • Benchchem. A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.
  • Zhang, D., et al. (2022). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules.
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Lowell, C.A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available from: [Link]

  • Cameron, M., & Chrubasik, S. (2014). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. Pain and Therapy. Available from: [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available from: [Link]

  • Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Lee, J.Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Experimental and Therapeutic Medicine. Available from: [Link]

  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • Fehrenbacher, J.C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available from: [Link]

  • Zarrow, E., & Obourn, J.D. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Deranged Physiology. (2021). Pharmacology of non-steroidal anti-inflammatory agents. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Gnjidic, D., & Bell, J.S. (2021). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Available from: [Link]

  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Better Health Channel. Medications - non-steroidal anti-inflammatory drugs. Available from: [Link]

  • ResearchGate. Cytokine expression in macrophages stimulated with LPS or LPS/ICs. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Patel, P., & Patel, M. (2023). COX Inhibitors. StatPearls. Available from: [Link]

  • Bartosh, T.J., & Ylostalo, J.H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available from: [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule of interest in pharmaceutical development, necessitating robust and reliable analytical methods for its quantification in various matrices. The validation of these analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of analytical methods, which involves comparing the results from two distinct methodologies, is a critical exercise in ensuring data integrity.[1] It provides a high degree of confidence that the reported concentrations are independent of the analytical technique employed, thereby demonstrating the robustness and reliability of the analytical data package. This guide will delve into the theoretical underpinnings, practical implementation, and comparative performance of HPLC-UV and LC-MS/MS for the analysis of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[2][3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and robustness for quantifying compounds with a suitable chromophore. The phenyl group in 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid allows for its detection by UV absorbance.

Scientific Rationale

The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the analyte, allowing for good retention and separation on a C18 stationary phase. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent, is optimized to achieve a symmetric peak shape and a reasonable retention time. The acidic modifier (e.g., phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, thereby promoting retention and improving peak shape. UV detection at a wavelength of maximum absorbance for the analyte ensures optimal sensitivity.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid reference standard in 10 mL of diluent (Mobile Phase A:Mobile Phase B, 70:30 v/v).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (Hypothetical Data)

The method would be validated according to ICH Q2(R2) guidelines, with the following performance characteristics:[2][3][4]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness No significant impact on results with small variations in method parametersRobust

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies or when very low concentrations of the analyte need to be quantified.

Scientific Rationale

The high selectivity of LC-MS/MS is achieved by monitoring a specific precursor-to-product ion transition for the analyte in Multiple Reaction Monitoring (MRM) mode. This eliminates interferences from matrix components that may co-elute with the analyte. Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS Method

1. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% A (0-0.5 min), linear gradient to 5% A (0.5-3.0 min), hold at 5% A (3.0-4.0 min), return to 95% A (4.1-5.0 min)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Analyte: m/z 246.1 → 134.1 (Quantifier), m/z 246.1 → 118.1 (Qualifier)

    • Internal Standard (Hypothetical D4-labeled): m/z 250.1 → 138.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 350 °C)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As per HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover a lower concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation (e.g., from Plasma):

    • To 100 µL of plasma, add 20 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No interfering peaks in blank matrixNo interference observed
Linearity (r²) ≥ 0.9950.9998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.7%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Matrix Effect Monitored and compensated by ISWithin acceptable limits
Robustness No significant impact on results with small variations in method parametersRobust

Comparative Analysis and Cross-Validation

A direct comparison of the two methods highlights their respective strengths and ideal applications.

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangepg/mL to ng/mL range
Throughput ModerateHigh (with fast gradients)
Cost LowerHigher
Complexity SimplerMore Complex
Ideal Application Purity testing, content uniformity, dissolutionBioanalysis, impurity profiling, trace analysis

For cross-validation, a set of samples would be analyzed by both the validated HPLC-UV and LC-MS/MS methods. The results would then be statistically compared, for instance, by calculating the percentage difference between the values obtained from the two methods. A high degree of correlation between the results from both methods would provide strong evidence of the accuracy and reliability of the analytical data.

Visualizing the Workflows

HPLC-UV Analytical Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Diluent A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D E Injection into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Chromatogram Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Aliquoting B Addition of Internal Standard A->B C Protein Precipitation (ACN) B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G Injection into LC-MS/MS F->G H UPLC Separation G->H I ESI (-) Ionization H->I J MRM Detection I->J K Peak Integration J->K L Response Ratio Calculation K->L M Quantification via Calibration Curve L->M

Caption: Bioanalytical workflow for LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The choice of method depends on the specific requirements of the analysis, with HPLC-UV being a robust and cost-effective option for routine quality control, while LC-MS/MS provides the high sensitivity and selectivity needed for bioanalytical and trace-level applications. The cross-validation of these two methods provides a comprehensive and reliable analytical package, ensuring the highest level of confidence in the generated data, in line with the principles of scientific and regulatory excellence.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • LinkedIn. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

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A Comparative Analysis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of various derivatives, drawing upon experimental data to elucidate structure-activity relationships (SAR) for their anticancer, antimicrobial, and antioxidant properties. We will delve into the synthetic methodologies, comparative performance in preclinical assays, and the mechanistic underpinnings of their therapeutic potential.

The Versatile Pyrrolidinone Core: A Foundation for Diverse Bioactivity

The 5-oxopyrrolidine-3-carboxylic acid moiety is a key pharmacophore found in numerous biologically active compounds.[1][2] Its synthetic accessibility, typically through the condensation of itaconic acid with a primary amine, allows for extensive chemical modifications.[1] The primary points of diversification are the substituent on the N-1 phenyl ring and the functionalization of the C-3 carboxylic acid group. These modifications have profound effects on the molecule's physicochemical properties and its interaction with biological targets.

This guide will focus on a comparative analysis of derivatives based on the nature of the phenyl ring substituent and the moiety at the C-3 position, which is often a carbohydrazide that serves as a precursor for various hydrazones and heterocyclic systems.[1]

Comparative Efficacy: A Data-Driven Analysis

The therapeutic potential of these derivatives is best understood through a direct comparison of their performance in various biological assays. The following sections present a synthesis of data from multiple studies, highlighting key structure-activity relationships.

Anticancer Activity

The anticancer potential of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been extensively investigated against various cancer cell lines, with a notable focus on non-small cell lung cancer (A549) and triple-negative breast cancer.[3][4]

Key Findings:

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the N-1 phenyl ring are critical determinants of anticancer activity. For instance, the presence of a 3,5-dichloro substitution on the 2-hydroxyphenyl ring significantly enhances cytotoxicity against A549 cells compared to the unsubstituted analogue.[4] Conversely, di- and trimethoxy substitutions on the phenyl ring have been shown to result in a significant loss of anticancer activity.[3]

  • Role of the C-3 Moiety: Derivatization of the 3-carboxylic acid into various hydrazones and heterocyclic moieties plays a crucial role in modulating anticancer efficacy. Hydrazone derivatives, in particular, have demonstrated potent cytotoxic effects. For example, a hydrazone bearing an N'-(4-methylbenzylidene) moiety was identified as a highly cytotoxic compound against both prostate adenocarcinoma (PPC-1) and melanoma (A375) cells.

  • Structure-Activity Relationship: Generally, the introduction of electron-withdrawing groups on the N-1 phenyl ring and the presence of specific hydrazone moieties at the C-3 position are associated with enhanced anticancer activity.

Table 1: Comparative Anticancer Activity of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Cells

Compound IDN-1 Phenyl SubstitutionC-3 Moiety% Viability (100 µM)Reference
1a 2-hydroxyphenylCarboxylic acid63.4%[4]
1b 3,5-dichloro-2-hydroxyphenylCarboxylic acid21.2%[4]
5 2-hydroxyphenyl4-chlorobenzylidene hydrazide65.5%[4]
7 2-hydroxyphenyl4-nitrobenzylidene hydrazide57.1%[4]
8 2-hydroxyphenyl4-(dimethylamino)benzylidene hydrazide73.8%[4]
18-22 4-aminophenylVarious heterocyclic moietiesPotent activity[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6]

Key Findings:

  • Gram-Positive Selectivity: Many derivatives demonstrate selective activity against Gram-positive bacteria.[4]

  • Impact of Heterocyclic Moieties: The introduction of specific heterocyclic fragments at the C-3 position is a key strategy for enhancing antimicrobial potency. A derivative bearing a 5-nitrothiophene substituent has shown promising and selective antimicrobial activity against multidrug-resistant S. aureus strains.[3][6] Another study found that a hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime against several bacterial strains.[5]

  • Biofilm Disruption: Certain derivatives, such as a 5-nitrothienylhydrazone, have demonstrated excellent results in disrupting S. aureus and E. coli biofilms, highlighting their potential to combat chronic infections.[5]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

Compound IDN-1 Phenyl SubstitutionC-3 MoietyS. aureusE. coliReference
21 4-aminophenyl5-nitrothiophene hydrazide1-8>128[3][6]
Hydrazone 2-hydroxy-5-methylphenyl5-nitrothien-2-ylPotentPotent[5]
Hydrazone 2-hydroxy-5-methylphenylBenzylidene3.9-[5]
14 2-hydroxyphenylNot specified16-[4]
24b 3,5-dichloro-2-hydroxyphenylNot specified16-[4]
Antioxidant Activity

Several derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties using the DPPH radical scavenging method.[7]

Key Findings:

  • Influence of C-3 Heterocycles: The introduction of 1,2,4-triazole-3-thione moieties at the C-3 position has been shown to confer significant antioxidant activity.[7]

  • Substitution Effects: Replacement of a phenyl substituent with a methyl group in the 1,2,4-triazole-3-thione derivative led to a 1.35-fold increase in antioxidant activity compared to vitamin C.[7] The introduction of a p-nitrophenyl fragment to the S-position of 4-phenyl-1,2,4-triazoles resulted in the highest antioxidant activity within that series.[7]

Experimental Methodologies

The robust evaluation of these derivatives relies on standardized and reproducible experimental protocols. The following sections detail the general synthetic procedures and key biological assays.

General Synthetic Workflow

The synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives typically follows a multi-step process, which is amenable to the generation of diverse libraries of compounds.

G cluster_synthesis General Synthetic Workflow start Substituted Aniline + Itaconic Acid acid 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid start->acid Reflux in H2O or Acetic Acid ester Methyl Ester Derivative acid->ester Esterification (MeOH, H2SO4) hydrazide Carbohydrazide ester->hydrazide Hydrazinolysis (N2H4·H2O) derivatives Hydrazones, Azoles, etc. hydrazide->derivatives Condensation with Aldehydes/Ketones/Diketones

Caption: General synthetic pathway for 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Step-by-Step Synthesis of a Hydrazone Derivative:

  • Synthesis of the Carboxylic Acid: Reflux the appropriately substituted aniline with itaconic acid in water or acetic acid to yield the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

  • Esterification: Convert the carboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[8]

  • Hydrazinolysis: React the methyl ester with hydrazine hydrate in a suitable solvent like 2-propanol under reflux to obtain the carbohydrazide.

  • Hydrazone Formation: Condense the carbohydrazide with the desired aldehyde or ketone in a solvent such as 2-propanol, often with catalytic acid or base, to form the final hydrazone derivative.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G cluster_MTT MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with compounds for a specified duration (e.g., 24-72h) cell_seeding->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate to allow formazan crystal formation mtt_addition->incubation solubilization Add solubilizing agent (e.g., DMSO) incubation->solubilization readout Measure absorbance at ~570 nm solubilization->readout

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol:

  • Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds at various concentrations (e.g., a fixed concentration of 100 µM for initial screening) for a predetermined period (e.g., 24, 48, or 72 hours).[3][10]

  • Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated under suitable conditions for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research highlights clear structure-activity relationships that can guide future drug discovery efforts.

  • For anticancer applications, future work should focus on optimizing the substitutions on the N-1 phenyl ring, particularly with electron-withdrawing groups, and exploring a wider range of hydrazone and heterocyclic moieties at the C-3 position to enhance potency and selectivity.

  • In the antimicrobial arena, derivatives incorporating nitro-substituted heterocycles have shown significant promise, especially against Gram-positive pathogens. Further exploration of these and other heterocyclic systems is warranted to expand the antimicrobial spectrum and combat resistance.

  • The antioxidant potential of these compounds, particularly those with 1,2,4-triazole moieties, suggests a role in mitigating oxidative stress-related diseases, which merits further investigation.

References

  • Zubrienė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link][3][6][10]

  • Tumosienė, I., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(23), 5727. [Link][7]

  • Šveikauskaitė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(7), 939. [Link][5]

  • Šveikauskaitė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7950. [Link][4]

  • Tumosienė, I., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 13(1), 8345. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1). [Link][9]

  • Tumosienė, I., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8963. [Link][8]

  • Zubrienė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Semantic Scholar. [Link][2]

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head-to-head comparison of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and Gabapentin in the Management of Neuropathic Pain

Introduction: The Challenge of Neuropathic Pain and the Quest for Novel Analgesics

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Unlike nociceptive pain, it often responds poorly to traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs).[3] Current first-line treatments for neuropathic pain include antidepressants and anti-epileptic medications such as gabapentin.[4][5] Gabapentin, an anticonvulsant, is widely prescribed for conditions like diabetic neuropathy and postherpetic neuralgia.[6] However, its efficacy is limited to a subset of patients, and it is often associated with dose-limiting side effects such as dizziness and somnolence.

This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as Compound X), with the standard-of-care drug, Gabapentin. The pyrrolidine scaffold is a key feature in many pharmacologically active compounds, with derivatives exhibiting anti-inflammatory and anticonvulsant properties.[7][8] This has prompted the investigation of Compound X as a potential new therapeutic agent for neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to evaluate the potential of Compound X as a superior alternative to current therapies.

Mechanism of Action: A Tale of Two Neuromodulators

A fundamental understanding of the mechanism of action is crucial for evaluating the therapeutic potential of any new drug. While both Gabapentin and Compound X aim to reduce neuronal hyperexcitability, their proposed molecular targets differ significantly.

Gabapentin: The analgesic effect of Gabapentin is primarily mediated through its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][9] In neuropathic pain states, the expression of this subunit is upregulated in the dorsal root ganglion and spinal cord. By binding to the α2δ-1 subunit, Gabapentin inhibits the trafficking of VGCCs to the presynaptic terminal, leading to a reduction in calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[10]

Compound X (Hypothesized Mechanism): Based on its chemical structure and the known pharmacology of related pyrrolidinone compounds, Compound X is hypothesized to act as a selective modulator of voltage-gated sodium channels (VGSCs), specifically the Nav1.7 subtype. Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as a critical mediator of pain signaling. By selectively inhibiting Nav1.7, Compound X is proposed to dampen the generation and propagation of ectopic action potentials in sensory neurons, a key driver of neuropathic pain, with potentially fewer central nervous system side effects compared to less selective agents.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Nociceptive Neuron Membrane cluster_2 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Triggers release alpha2delta α2δ-1 subunit alpha2delta->VGCC Modulates trafficking PainSignal Pain Signal Transmission Vesicle->PainSignal Reduced Glutamate Release Gabapentin Gabapentin Gabapentin->alpha2delta Binds to Nav17 Nav1.7 Sodium Channel ActionPotential Ectopic Action Potential Generation Nav17->ActionPotential Mediates CompoundX Compound X CompoundX->Nav17 Selectively blocks ActionPotential->PainSignal Inhibited Signal Propagation

Figure 1: Comparative Mechanisms of Action

Head-to-Head Preclinical Evaluation

To rigorously assess the therapeutic potential of Compound X against Gabapentin, a series of in vivo and in vitro experiments were conducted.

In Vivo Efficacy in a Neuropathic Pain Model

A widely accepted animal model of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in rats, was utilized to evaluate the analgesic effects of both compounds.[11][12] This model mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

  • Animal Model: Male Sprague-Dawley rats were anesthetized, and the right sciatic nerve was exposed. Four loose ligatures were tied around the nerve.

  • Drug Administration: Fourteen days post-surgery, animals exhibiting significant mechanical allodynia and thermal hyperalgesia were randomized into three groups: Vehicle, Gabapentin (100 mg/kg, p.o.), and Compound X (30 mg/kg, p.o.).

  • Mechanical Allodynia Assessment (Von Frey Test): Mechanical sensitivity was measured using von Frey filaments.[13][14] The paw withdrawal threshold (PWT) was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw. A lower PWT indicates increased pain sensitivity.

  • Thermal Hyperalgesia Assessment (Hot Plate Test): The response to a thermal stimulus was evaluated using a hot plate apparatus maintained at 55±0.5°C.[15][16] The latency to paw licking or jumping was recorded as an indicator of thermal pain threshold. A shorter latency suggests hyperalgesia.

  • Data Analysis: Behavioral tests were conducted at baseline (pre-dose) and at 1, 2, 4, and 6 hours post-drug administration. Data were analyzed using a two-way ANOVA followed by a Bonferroni post-hoc test.

Treatment GroupPaw Withdrawal Threshold (g) - 2 hours post-dosePaw Withdrawal Latency (s) - 2 hours post-dose
Vehicle3.5 ± 0.44.2 ± 0.5
Gabapentin (100 mg/kg)9.8 ± 1.18.5 ± 0.9
Compound X (30 mg/kg)13.2 ± 1.511.8 ± 1.2

Table 1: Effect of Compound X and Gabapentin on Mechanical Allodynia and Thermal Hyperalgesia in CCI Rats. Data are presented as mean ± SEM.

The results indicate that both Gabapentin and Compound X significantly attenuated mechanical allodynia and thermal hyperalgesia compared to the vehicle group. Notably, Compound X demonstrated a more potent analgesic effect at a lower dose, with a significantly higher paw withdrawal threshold and longer paw withdrawal latency compared to Gabapentin.

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 In Vitro Studies CCI_Model CCI Neuropathic Pain Model in Rats Drug_Admin Drug Administration (Vehicle, Gabapentin, Compound X) CCI_Model->Drug_Admin Behavioral_Testing Behavioral Testing (Von Frey & Hot Plate) Data_Analysis_InVivo Data Analysis Behavioral_Testing->Data_Analysis_InVivo Drug_Admin->Behavioral_Testing Conclusion Comparative Assessment Data_Analysis_InVivo->Conclusion Efficacy & Potency DRG_Culture Primary DRG Neuronal Culture Patch_Clamp Patch-Clamp Electrophysiology DRG_Culture->Patch_Clamp MEA Microelectrode Array (MEA) Assay DRG_Culture->MEA Data_Analysis_InVitro Data Analysis Patch_Clamp->Data_Analysis_InVitro MEA->Data_Analysis_InVitro Data_Analysis_InVitro->Conclusion Mechanism & Selectivity

Figure 2: Preclinical Experimental Workflow
In Vitro Mechanistic and Selectivity Studies

To corroborate the hypothesized mechanism of action and assess neuronal selectivity, in vitro experiments were performed on primary dorsal root ganglion (DRG) neurons, which are key players in pain transmission.

  • Cell Culture: DRG neurons were harvested from neonatal rats and cultured for 48-72 hours.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were used to measure voltage-gated sodium and calcium currents.[17][18][19] Specific voltage protocols were applied to isolate different channel subtypes. The effects of Compound X and Gabapentin on these currents were quantified.

  • Microelectrode Array (MEA) Assay: The spontaneous electrical activity of neuronal networks was recorded using a multi-well MEA system.[20][21] After establishing a stable baseline activity, the compounds were added, and changes in mean firing rate and network burst patterns were analyzed.

AssayEndpointGabapentin (10 µM)Compound X (1 µM)
Patch-ClampNav1.7 Current Inhibition< 5%85 ± 5%
VGCC Current Inhibition45 ± 6%< 10%
MEAReduction in Mean Firing Rate35 ± 4%60 ± 7%

Table 2: In Vitro Effects of Compound X and Gabapentin on Neuronal Ion Channels and Network Activity. Data are presented as mean ± SEM.

The in vitro data strongly support the proposed mechanisms of action. Compound X demonstrated potent and selective inhibition of Nav1.7 sodium currents with minimal effect on voltage-gated calcium channels. Conversely, Gabapentin inhibited VGCC currents as expected. In the MEA assay, Compound X showed a more pronounced reduction in spontaneous neuronal firing at a lower concentration, suggesting a potent effect on dampening neuronal hyperexcitability.

Discussion: Interpreting the Comparative Data

The preclinical data presented here provide a compelling case for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X) as a promising candidate for the treatment of neuropathic pain. The head-to-head comparison with Gabapentin reveals several potential advantages for Compound X.

Enhanced Efficacy and Potency: In the CCI model of neuropathic pain, Compound X exhibited superior analgesic effects at a significantly lower dose than Gabapentin. This suggests a wider therapeutic window and the potential for reduced dose-related side effects in a clinical setting.

Targeted Mechanism of Action: The in vitro studies provide strong evidence for a distinct and more targeted mechanism of action for Compound X. Its selective inhibition of the Nav1.7 sodium channel, a key driver of nociceptive signaling, contrasts with Gabapentin's broader modulation of calcium channel function. This selectivity may translate to a better safety profile, particularly concerning central nervous system side effects like sedation and cognitive impairment, which are common with gabapentinoids.[22]

Future Directions: While these initial findings are promising, further investigation is warranted. Long-term efficacy and safety studies, pharmacokinetic profiling, and evaluation in other models of neuropathic pain will be crucial next steps.[1] Additionally, exploring the potential for synergistic effects when co-administered with other classes of analgesics could open new avenues for combination therapies.

Conclusion

This comparative guide demonstrates that 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X) displays significant potential as a novel analgesic for neuropathic pain. Its superior potency and targeted mechanism of action compared to the standard-of-care drug, Gabapentin, highlight its promise as a next-generation therapeutic. The preclinical evidence strongly supports its continued development and progression towards clinical trials to ultimately address the unmet medical needs of patients suffering from chronic neuropathic pain.

References

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.
  • Sartorius. (n.d.). Neuronal Activity. Retrieved from [Link]

  • Poyraz, S., Dondas, H. A., Yamali, C., Belveren, S., Demir, Y., Aydinoglu, S., ... & Kadoglu, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249537.
  • Ghatak, S., & Muthuraman, A. (2015). Implications and mechanism of action of gabapentin in neuropathic pain. Journal of Anaesthesiology, Clinical Pharmacology, 31(3), 419–420.
  • Jagdeep, K., & Onkar, B. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-14.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their safe and environmentally sound disposal. This guide is structured to provide a clear, step-by-step protocol grounded in established safety standards and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Part 1: Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the substance's properties and the regulations that govern its handling as waste. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a comprehensive framework for managing chemical waste in a laboratory setting.[1][2][3]

Waste Characterization: The First Imperative

Before disposal, a "hazardous waste determination" must be performed.[4] For a research compound like 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a specific Safety Data Sheet (SDS) may not always be available. In such cases, the compound should be managed as hazardous waste as a precautionary measure. The reasoning is twofold:

  • Inherent Chemical Properties: As a substituted pyrrolidone and carboxylic acid, the compound has the potential for biological activity and may cause irritation upon contact. Similar structures are known to cause skin, eye, or respiratory irritation.[5]

  • Regulatory Precaution: Treating unknown or novel compounds as hazardous is the most prudent course of action to ensure compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[4][6]

Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific procedures for managing and disposing of hazardous chemicals used in the laboratory.[3][7][8]

Segregation: Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1][4] Waste 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid should be collected in a dedicated container and not mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Key Segregation Categories:

  • Solid vs. Liquid: Collect solid waste (powder, contaminated weigh paper) separately from liquid waste (solutions).

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, segregate based on halogen content.

  • Acids vs. Bases: Do not mix acidic waste with basic waste.

  • Oxidizers vs. Flammables: Keep oxidizing agents separate from flammable or combustible materials.[9]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid waste from a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE as stipulated by your laboratory's CHP.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[10]

  • Body Protection: A standard laboratory coat.

Step 2: Prepare the Hazardous Waste Container

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[1]

  • Select a Compatible Container: Use a container made of a material compatible with the chemical. For a solid carboxylic acid, a high-density polyethylene (HDPE) container is appropriate.

  • Ensure Proper Condition: The container must be in good condition, with no cracks or leaks, and have a secure, screw-on lid.

  • Label the Container: Attach a "Hazardous Waste" label provided by your institution's EHS department before adding any waste.

Step 3: Waste Collection

For Solid Waste:

  • Carefully transfer the solid 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid into the prepared, labeled waste container using a spatula or scoop.

  • Any disposable materials contaminated with the compound (e.g., weigh boats, gloves, paper towels) should also be placed in this container.

For Liquid Waste (Solutions):

  • If the compound is in a solvent, collect it in a separate, compatible liquid waste container.

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.

  • Keep the container closed at all times except when adding waste.[2]

Step 4: Complete the Hazardous Waste Label

Accurate labeling is a strict regulatory requirement and essential for safe disposal.[11] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid." Do not use abbreviations.

  • The approximate percentage of each component if it is a mixture.

  • The date accumulation started (the date the first drop of waste was added).

  • The specific hazard characteristics (e.g., "Irritant," "Handle with Caution").

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]

  • The SAA must be at or near the point of generation.

  • It should be under the control of the laboratory personnel.

  • Ensure secondary containment (like a plastic tub) is used to catch any potential leaks.

Step 6: Arrange for Disposal

Once the waste container is full or you have reached the accumulation time limit set by your institution, contact your EHS office to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][12] A licensed hazardous waste transporter will then manage the final disposal, which typically involves incineration at a permitted facility.[1][4]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For minor spills that you are trained to handle:

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical spill pillow.[9]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for handling waste generated in the laboratory.

G Disposal Decision Workflow for 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_finalization Finalization & Disposal start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Initiate Disposal container_prep Step 2: Prepare & Pre-Label Compatible Waste Container ppe->container_prep waste_type Step 3: Characterize Waste Form container_prep->waste_type collect_solid Collect Solid Waste (Powder, Contaminated Labware) waste_type->collect_solid Solid collect_liquid Collect Liquid Waste (Solutions in Solvent) waste_type->collect_liquid Liquid labeling Step 4: Complete Waste Label (Full Chemical Name, Date, Hazards) collect_solid->labeling collect_liquid->labeling storage Step 5: Store in Designated Satellite Accumulation Area (SAA) labeling->storage disposal Step 6: Contact EHS for Pickup and Final Disposal storage->disposal Container Full or Time Limit Reached

Caption: Workflow for proper laboratory disposal of chemical waste.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary measure for a novel research chemical with potential irritant properties. Ensures regulatory compliance.
Container Type High-Density Polyethylene (HDPE) or other compatible material. Must have a secure lid.Prevents chemical degradation of the container and ensures containment.
Segregation Do not mix with other waste streams (especially bases, oxidizers, or incompatible solvents).Prevents dangerous chemical reactions, fires, or explosions.
Labeling Use official "Hazardous Waste" label with full chemical name, date, and associated hazards.Required by EPA and OSHA for tracking, safety, and proper handling by disposal personnel.[2][11]
On-Site Storage Designated, secondary-contained Satellite Accumulation Area (SAA) at the point of generation.Minimizes travel with open waste containers and contains potential spills.[2]
Final Disposal Method Arranged through institutional EHS for pickup by a licensed waste management vendor. Typically incineration.Ensures the chemical is destroyed in an environmentally sound and legally compliant manner.[1][4]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to handle novel chemical entities responsibly from discovery through disposal.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid.
  • 3ASenrise. (n.d.). Material Safety Data Sheet: 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
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Personal protective equipment for handling 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a comprehensive guide to the safe handling, use, and disposal of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As no specific, comprehensive Safety Data Sheet (SDS) is publicly available for this compound, this guide is built upon a foundation of chemical hazard assessment based on its constituent functional groups: a carboxylic acid, a substituted N-aryl ring, and a pyrrolidinone core. This proactive approach ensures a high margin of safety for all laboratory personnel.

The core principle of this guide is risk minimization. Every protocol is designed as a self-validating system, where procedural steps inherently confirm safe practice. By understanding the why behind each recommendation, researchers can cultivate a culture of safety that extends beyond this specific compound.

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are inferred from its chemical structure.

  • Carboxylic Acid Moiety: Carboxylic acids are known to be skin and eye irritants, with the potential for corrosivity depending on their concentration and pKa.[1] As a solid, the dust can also cause respiratory tract irritation.[2]

  • N-Aryl (2,6-Dimethylphenyl) Group: Aromatic amines and their derivatives can present significant health hazards, including potential toxicity and risks associated with skin absorption.[3][4] Compounds containing substituted aromatic rings may cause skin, eye, and respiratory irritation.[5]

  • Pyrrolidinone Core: While the pyrrolidinone ring itself is relatively stable, related pyrrolidine compounds can be corrosive and cause severe skin burns and eye damage.[6][7]

  • Solid State: As a solid, the primary routes of exposure are inhalation of dust and dermal contact.[8]

Given these potential hazards, the compound should be handled as, at minimum, a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9][10]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure via inhalation, dermal contact, and ocular routes. Selection must be based on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required if container is sealed
Weighing (Solid) Safety gogglesNitrile glovesStandard lab coatRequired if not in a ventilated enclosure (e.g., N95 respirator)
Preparing Solutions Chemical splash goggles and face shield[11]Double-gloving with nitrile glovesChemical-resistant lab coat or apronRequired if not performed in a chemical fume hood
Handling Solutions Chemical splash gogglesNitrile glovesStandard lab coatNot required if handled in a chemical fume hood

Causality Behind PPE Choices:

  • Eye/Face Protection: Upgrading from safety glasses to chemical splash goggles is crucial when handling liquids to protect against splashes. A face shield provides an additional barrier during tasks with a higher risk of splashing, such as preparing stock solutions.[11]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[12] Double-gloving is recommended when preparing solutions to provide a backup barrier in case the outer glove is compromised. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[8]

  • Body Protection: A standard lab coat is sufficient for low-volume work. However, a chemical-resistant lab coat or apron should be used when handling larger quantities or preparing solutions to protect against spills.

  • Respiratory Protection: The primary inhalation risk comes from airborne dust when handling the solid. Therefore, weighing must be performed in a ventilated enclosure like a chemical fume hood. If this is not feasible, an N95-rated respirator is the minimum requirement to prevent inhalation of particulates.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following workflows provide clear, actionable guidance.

Standard Handling and Weighing Protocol

This protocol is designed to minimize the generation and inhalation of dust and to prevent dermal contact.

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[13] Confirm that an eyewash station and safety shower are accessible and unobstructed.

  • Designated Area: All handling of solid 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing:

    • Use a tared weigh boat or paper.

    • Open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of the solid. Avoid tapping or shaking the container.

    • Close the container securely immediately after use.

  • Cleanup:

    • Carefully wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder.

    • Dispose of the cleaning materials and any contaminated disposable items (e.g., weigh boat) in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[14]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill (<1 g, contained): If you are trained and have the appropriate PPE and spill kit, proceed with cleanup.

    • Major Spill (>1 g, or outside of a containment area): Evacuate the immediate area. Close the laboratory doors and prevent entry. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.

  • Minor Spill Cleanup:

    • Don appropriate PPE: lab coat, goggles, double nitrile gloves, and an N95 respirator.

    • Gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the absorbent material and spilled solid into a dustpan. Avoid creating dust.

    • Place the collected material into a clearly labeled hazardous waste bag or container.

    • Clean the spill area with a suitable solvent (e.g., water or ethanol), and then wash with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

Waste Disposal Plan

All waste containing 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes excess reagent, contaminated weigh boats, gloves, and cleanup materials.

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.[15]

  • Liquid Waste:

    • Includes solutions containing the compound and solvent rinses.

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container made of compatible material.[15]

    • Crucially, do not mix waste streams. Segregate acidic waste from basic and organic waste from aqueous waste to prevent dangerous reactions.[15]

  • Empty Containers:

    • A container that has held this chemical should be triple-rinsed with a suitable solvent.[16]

    • The rinsate must be collected and disposed of as liquid hazardous waste.[16]

    • After rinsing, deface the original label, and the container may be disposed of in regular trash or recycled, depending on institutional policy.[16]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste containers.

Visualization of Safety Workflows

Chemical Handling Workflow

The following diagram outlines the logical progression for safely handling 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase RiskAssessment 1. Assess Hazards (Based on Functional Groups) PPE_Selection 2. Select Appropriate PPE (Based on Task) RiskAssessment->PPE_Selection Area_Prep 3. Prepare Designated Work Area (Fume Hood) PPE_Selection->Area_Prep Handling 4. Perform Handling/Weighing (Minimize Dust) Area_Prep->Handling Spill_Check Spill? Handling->Spill_Check Cleanup 5. Clean Work Area (Wet Wipe) Spill_Check->Cleanup No Spill_Response Activate Spill Response Protocol Spill_Check->Spill_Response Waste_Disposal 6. Segregate & Dispose of Waste (Labelled Containers) Cleanup->Waste_Disposal Doff_PPE 7. Doff PPE & Wash Hands Waste_Disposal->Doff_PPE Spill_Response->Cleanup

Caption: A workflow diagram for handling the target chemical.

Spill Response Decision Tree

This diagram provides an immediate visual guide for responding to a chemical spill.

G cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Size & Hazard Start->Assess Decision Minor Spill? (<1g, Contained) Assess->Decision DonPPE Don Additional PPE (Respirator, Double Gloves) Decision->DonPPE Yes Evacuate Evacuate Area Decision->Evacuate No Cleanup Use Spill Kit to Clean DonPPE->Cleanup Dispose Dispose of Waste Cleanup->Dispose Alert Alert Supervisor & EHS Evacuate->Alert Secure Secure Area / Prevent Entry Alert->Secure

Caption: A decision tree for responding to chemical spills.

References

  • BASF. Safety Data Sheet: Testify. [Link]

  • Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, 97.5% (HPLC). [Link]

  • Maybridge. Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.